Ethyl dichlorophosphite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(ethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCINRPAXRJLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164383 | |
| Record name | Ethyl dichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-42-6 | |
| Record name | Phosphorodichloridous acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dichlorophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Dichlorophosphite: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of ethyl dichlorophosphite (B8498940) (CAS 1498-42-6). This highly reactive organophosphorus compound is a critical intermediate in various synthetic processes, particularly in the fields of drug development and biotechnology. Careful distinction should be made from the related but structurally different compound, ethyl dichlorophosphate (B8581778) (CAS 1498-51-7), which contains phosphorus in a +5 oxidation state.
Core Chemical and Physical Properties
Ethyl dichlorophosphite, also known as ethyl phosphorodichloridite, is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms.[1] Its key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1498-42-6 | [2][3] |
| Molecular Formula | C₂H₅Cl₂OP | [1][2][3] |
| Molecular Weight | 146.94 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Boiling Point | 117-118 °C (lit.) | [2][5][6] |
| Density | 1.286 g/mL at 25 °C (lit.) | [2][5] |
| Refractive Index (n20/D) | 1.464 (lit.) | [2][5] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [2][5] |
| Solubility | Soluble in organic solvents; reacts with water | [1][4][6] |
| Storage Temperature | 2-8°C, moisture sensitive | [2][4] |
Reactivity and Handling
This compound is a highly reactive compound primarily used as a phosphorylating agent in organic synthesis.[1] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.
2.1. Reaction with Nucleophiles The chlorine atoms on the phosphorus center are good leaving groups, making this compound an excellent electrophile for reactions with nucleophiles such as alcohols and amines. This reactivity is fundamental to its primary application in the synthesis of phosphoramidites, which are the essential building blocks for the automated chemical synthesis of DNA and RNA.[7][8] The reaction with a protected nucleoside, for instance, displaces one of the chlorine atoms to form a new P-O bond.
2.2. Reaction with Water (Hydrolysis) this compound is moisture-sensitive and reacts with water.[1][4] This hydrolysis reaction leads to the formation of phosphorous acid derivatives and releases hydrochloric acid, contributing to its corrosive nature.[1] Due to this reactivity, it must be handled under anhydrous conditions, and containers should be kept tightly sealed and stored in a dry, cool, well-ventilated place.
2.3. Thermal and Chemical Stability As a flammable liquid with a low flash point, this compound should be kept away from heat, sparks, and open flames.[2] It is classified as a flammable liquid (Category 2) and skin corrosive (Category 1B).[2][5]
2.4. Safe Handling and Storage Due to its hazardous, corrosive, and toxic nature, stringent safety protocols are required for handling this compound.[1]
-
Personal Protective Equipment (PPE): Use of faceshields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[2]
-
Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) for transfers.
-
Storage: Store in a cool, dry, well-ventilated place between 2-8°C, away from incompatible materials and moisture.[2][4] Containers must be kept tightly closed.
Experimental Protocols: Synthesis of a Nucleoside Phosphoramidite (B1245037)
This compound is a precursor for various phosphitylating agents used in oligonucleotide synthesis. A key transformation is its reaction with a protected nucleoside to form a nucleoside phosphoramidite. While specific protocols vary, the following provides a detailed, representative methodology for this crucial step.
Objective: To synthesize a 5'-O-DMT-protected nucleoside-3'-O-(ethyl N,N-diisopropylphosphoramidite) from a protected nucleoside and an ethyl-based phosphitylating reagent.
Materials:
-
5'-O-Dimethoxytrityl (DMT) protected 2'-deoxynucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound (or an analogous phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which is commonly used)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen). All solvents and reagents must be anhydrous.
-
Dissolution: The 5'-O-DMT protected nucleoside (1.0 equivalent) is dissolved in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) is added dropwise to the stirred solution.
-
Phosphitylation: this compound (1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), the reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.
-
Washing and Drying: The combined organic layers are washed with saturated aqueous brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate (B1210297) with 1% triethylamine (B128534) to neutralize the silica gel and prevent product degradation.
-
Final Product: The purified fractions are combined, and the solvent is evaporated to yield the desired nucleoside phosphoramidite as a white foam, which is then dried under high vacuum and stored under argon at -20 °C.
This protocol outlines the essential steps for using a dichlorophosphite reagent to create the phosphoramidite building blocks necessary for drug development applications like antisense oligonucleotides and siRNA synthesis.[3][8]
Key Applications in Research and Development
This compound is a valuable reagent in synthetic chemistry with applications extending from agrochemicals to pharmaceuticals.[1][4]
-
Oligonucleotide Synthesis: Its most significant role is as a precursor to phosphoramidite synthons, the fundamental building blocks for automated solid-phase synthesis of DNA and RNA.[7][8] This technology is critical for producing primers for PCR, diagnostic probes, and therapeutic oligonucleotides.
-
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various bioactive molecules and prodrugs where a phosphate (B84403) or phosphonate (B1237965) moiety is required.[1]
-
General Organic Synthesis: It is used to create a variety of organophosphorus compounds, including phosphite (B83602) esters and phosphonates.[1]
Logical Workflow and Visualizations
The following diagram illustrates the logical workflow for the synthesis of a protected nucleoside phosphoramidite, a core application of this compound chemistry.
Caption: Logical workflow for synthesizing a protected nucleoside phosphoramidite.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a reactive organophosphorus compound with significant applications in chemical synthesis. A thorough understanding of its molecular structure and the nature of its chemical bonds is paramount for controlling its reactivity and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the structure and bonding of ethyl dichlorophosphite, addressing its molecular geometry, conformational preferences, and the electronic characteristics of its key chemical bonds. Due to a lack of specific, publicly available experimental data for this compound, this guide draws upon established principles of structural chemistry, data from analogous organophosphorus compounds, and theoretical considerations to present a robust model of its structure and bonding.
Introduction
This compound, also known as ethyl phosphorodichloridite, is a trivalent phosphorus compound that serves as a versatile intermediate in the synthesis of a wide array of organophosphorus molecules, including phosphites, phosphonates, and other phosphorus-containing heterocycles. Its utility in synthetic chemistry, particularly in the formation of P-C, P-O, and P-N bonds, makes a detailed understanding of its structural and electronic properties essential for researchers in drug development and materials science. This whitepaper aims to provide an in-depth analysis of the molecular architecture and bonding in this compound.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central phosphorus atom bonded to an ethoxy group (-OCH₂CH₃) and two chlorine atoms. The phosphorus atom also possesses a non-bonding lone pair of electrons.
Predicted Molecular Geometry
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the phosphorus atom in this compound is expected to have a trigonal pyramidal geometry. The four electron domains around the phosphorus (two P-Cl single bonds, one P-O single bond, and one lone pair) result in a tetrahedral electron geometry, with the lone pair occupying one of the vertices. This arrangement leads to a trigonal pyramidal molecular shape, with the phosphorus atom at the apex.
Bond Parameters
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value | Basis for Prediction |
| P-Cl Bond Length | ~2.04 Å | Gas-phase electron diffraction data for PCl₃ and other chlorophosphites. |
| P-O Bond Length | ~1.60 Å | Data from various phosphite (B83602) esters. |
| C-O Bond Length | ~1.45 Å | Typical C-O single bond length in ethers and esters. |
| C-C Bond Length | ~1.54 Å | Standard sp³-sp³ C-C single bond length. |
| Cl-P-Cl Bond Angle | ~100° | Smaller than the ideal tetrahedral angle due to lone pair repulsion. |
| Cl-P-O Bond Angle | ~102° | Influenced by the electronegativity of the substituents and steric effects. |
| P-O-C Bond Angle | ~120° | The sp²-like character of the oxygen atom due to p-d π-bonding. |
Bonding in this compound
The bonding in this compound is a complex interplay of sigma bonds, the influence of the phosphorus lone pair, and potential pi-bonding contributions.
Sigma Bonding Framework
The primary bonding framework consists of sigma (σ) bonds formed by the overlap of atomic orbitals:
-
P-Cl bonds: Formed from the overlap of a phosphorus sp³ hybrid orbital with a chlorine 3p orbital.
-
P-O bond: Arises from the overlap of a phosphorus sp³ hybrid orbital with an oxygen sp² or sp³ hybrid orbital.
-
C-O bond: Formed from the overlap of an oxygen sp² or sp³ hybrid orbital with a carbon sp³ hybrid orbital.
-
C-C and C-H bonds: Standard sigma bonds formed from the overlap of carbon sp³ and hydrogen 1s orbitals.
Role of the Phosphorus Lone Pair
The lone pair of electrons on the phosphorus atom is stereochemically active and plays a crucial role in determining the molecule's geometry and reactivity. It occupies a significant volume, leading to the compression of the bond angles around the phosphorus atom to values less than the ideal 109.5°. The lone pair is also the primary site of nucleophilicity, making this compound susceptible to reactions with electrophiles.
Potential for π-Bonding
In addition to the sigma framework, there is a possibility of π-bonding interactions involving the phosphorus, oxygen, and chlorine atoms. The oxygen lone pairs can donate electron density into the empty d-orbitals of the phosphorus atom (pπ-dπ back-bonding). This interaction would shorten the P-O bond and widen the P-O-C bond angle. Similar, though weaker, interactions may occur between the chlorine lone pairs and the phosphorus d-orbitals.
Conformational Analysis
The presence of rotatable single bonds (P-O and C-O) in this compound gives rise to different possible conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects.
The rotation around the P-O bond will lead to different orientations of the ethyl group relative to the PCl₂ moiety. The most stable conformer is likely to be one that minimizes steric hindrance between the ethyl group and the chlorine atoms. Similarly, rotation around the C-O bond will determine the orientation of the methyl group.
Experimental Protocols for Structural Determination
While specific studies on this compound are lacking, the following are detailed methodologies for key experiments that would be employed for its structural characterization.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase.
-
Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum chamber.
-
Data Acquisition: A high-energy beam of electrons is directed through the gas-phase sample. The scattered electrons create a diffraction pattern that is captured on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to refine a molecular model and obtain accurate bond lengths, bond angles, and dihedral angles.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase, providing highly accurate information about their moments of inertia and, consequently, their geometry.
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide.
-
Spectral Acquisition: The sample is irradiated with microwave radiation of varying frequencies. Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.
-
Data Analysis: The frequencies of the rotational transitions are used to calculate the rotational constants of the molecule. These constants are then used to determine the precise bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P and ¹³C NMR, provides valuable information about the electronic environment of the atoms and can be used to infer conformational preferences.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected.
-
Spectral Analysis: The chemical shifts and coupling constants in the NMR spectra provide information about the connectivity of atoms and the dihedral angles between them, which helps in elucidating the predominant conformation in solution.
Visualization of Bonding and Structure
The following diagram illustrates the key structural features of this compound.
Conclusion
This technical guide has provided a detailed overview of the structure and bonding of this compound based on established chemical principles and data from analogous compounds. The molecule adopts a trigonal pyramidal geometry around the central phosphorus atom, with its reactivity being significantly influenced by the stereochemically active lone pair. While direct experimental data for this compound remains elusive in the public domain, the theoretical framework and methodologies presented here offer a solid foundation for understanding and predicting its chemical behavior. Further experimental and computational studies are warranted to refine the structural parameters and provide a more complete picture of this important synthetic reagent.
Ethyl Dichlorophosphite: A Technical Guide to its Application as a Phosphitylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a highly reactive organophosphorus compound that serves as a versatile phosphitylating agent in organic synthesis. Its utility lies in the introduction of a phosphite (B83602) monoester moiety to a variety of nucleophiles, which can then be further elaborated to access valuable phosphorus-containing compounds such as phosphonates, phosphoramidites, and other organophosphorus derivatives. This technical guide provides an in-depth overview of the properties, synthesis, and applications of ethyl dichlorophosphite, with a focus on its role in the phosphitylation of alcohols and amines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective use in research and development settings.
Physicochemical Properties and Safety Information
This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1498-42-6 | [1] |
| Molecular Formula | C₂H₅OPCl₂ | [1] |
| Molecular Weight | 146.94 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 117-118 °C | [1] |
| Density | 1.286 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.464 | [1] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [1] |
Safety Hazards:
-
H225: Highly flammable liquid and vapour.
-
H314: Causes severe skin burns and eye damage.
Core Reactions: Phosphitylation of Nucleophiles
This compound readily reacts with nucleophiles such as alcohols and amines in the presence of a base to form phosphite esters and phosphoramidites, respectively. The base, typically a tertiary amine like triethylamine (B128534), is required to scavenge the hydrogen chloride byproduct.
Reaction with Alcohols
The reaction of this compound with alcohols provides access to dialkyl phosphites. The reaction proceeds via a stepwise substitution of the chlorine atoms.
General Reaction Scheme:
Diagram 1: General Mechanism of Alcohol Phosphitylation
Caption: Mechanism of alcohol phosphitylation with this compound.
Reaction with Amines
The reaction with primary or secondary amines yields phosphoramidites, which are key intermediates in oligonucleotide synthesis and for the preparation of other phosphorus-nitrogen compounds.
General Reaction Scheme:
A one-step reaction of this compound with propargyl amine has been reported to produce phosphoramidates.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize conditions for their specific substrates.
General Procedure for the Synthesis of a Dialkyl Phosphite
This protocol is adapted from procedures for similar phosphorylating agents.
-
To a stirred solution of the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Diagram 2: Experimental Workflow for Dialkyl Phosphite Synthesis
Caption: Workflow for the synthesis of dialkyl phosphites.
Synthesis of a Phosphoramidate from a Primary Amine
A one-step reaction starting from this compound and propargyl amine has been reported to yield a phosphoramidate.[2]
Table 2: Example of Phosphoramidate Synthesis
| Amine | Product | Yield | Reference |
| Propargyl amine | Propargyl phosphoramidate | 69% | [2] |
Note: The referenced thesis mentions the reaction scheme and procedure are detailed in a specific chapter which is not fully accessible in the search results. The yield is for a related reaction described in the thesis.
Applications in Organic Synthesis
Synthesis of Phosphonates
While direct synthesis of phosphonates from this compound is not the primary application, the intermediate phosphites can be converted to phosphonates via the Michaelis-Arbuzov reaction. This reaction involves the treatment of the phosphite with an alkyl halide.
Diagram 3: Michaelis-Arbuzov Reaction Pathway
Caption: Conversion of phosphites to phosphonates.
Precursors for Oligonucleotide Synthesis
This compound can be used to prepare phosphoramidite (B1245037) synthons, which are the building blocks for the automated synthesis of DNA and RNA. The reaction of this compound with a protected nucleoside and a secondary amine (e.g., diisopropylamine) in the presence of a base would yield the desired phosphoramidite. Dichlorophosphites were noted in early research for their rapid reaction times in oligonucleotide synthesis.[3]
Peptide Synthesis
This compound has been mentioned as being used in the synthesis of peptide derivatives.[1] However, specific protocols and the exact role (e.g., as a coupling or activating agent) are not well-documented in the available search results.
Conclusion
This compound is a valuable reagent for the introduction of phosphorus into organic molecules. Its high reactivity makes it an efficient precursor for the synthesis of dialkyl phosphites and phosphoramidites. While its use may be less widespread than some other phosphitylating agents, its straightforward reactivity and the utility of its products in important transformations like the Michaelis-Arbuzov reaction and oligonucleotide synthesis make it a noteworthy tool for the synthetic chemist. Further exploration of its applications, particularly in peptide synthesis, could reveal new opportunities for this versatile reagent. Researchers should always adhere to strict safety protocols when handling this flammable and corrosive compound.
References
Ethyl Dichlorophosphite: A Versatile Reagent in the Synthesis of Medicinally Relevant Phosphonopeptides
For Immediate Release
In the landscape of medicinal chemistry, the synthesis of novel therapeutic agents often hinges on the availability of versatile and reactive chemical building blocks. Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂), a highly reactive organophosphorus compound, has emerged as a key reagent in the construction of phosphonopeptides, a class of peptide analogues with significant potential as enzyme inhibitors, prodrugs, and therapeutic agents for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth exploration of the applications of ethyl dichlorophosphite in medicinal chemistry, with a focus on its role in the synthesis of phosphonopeptides through the pseudo four-component condensation reaction.
Core Application: The Pseudo Four-Component Condensation for Phosphonopeptide Synthesis
The primary application of this compound in medicinal chemistry is in the one-pot synthesis of phosphonopeptides. This is achieved through a pseudo four-component condensation reaction, a type of phospha-Mannich reaction. This elegant and convergent synthetic strategy allows for the simultaneous construction of an α-aminoalkylphosphonic acid moiety and the formation of a phosphonamidate bond, linking it to an amino acid or peptide ester.
The reaction brings together four components: an N-protected amino-containing compound (like a carbamate), an aldehyde, this compound, and an amino acid or peptide ester. The use of this compound is crucial as it acts as both a phosphorus source and a dehydrating agent, facilitating the key bond formations.
Reaction Mechanism and Workflow
The proposed mechanism for this reaction involves several key steps. Initially, the N-protected amine reacts with the aldehyde to form an α-amino alcohol. This intermediate then reacts with this compound, leading to the formation of a chlorophosphite species. Subsequent elimination and rearrangement steps generate an imine and a reactive phosphorus intermediate. Finally, the amino acid ester acts as a nucleophile, attacking the phosphorus center to form the desired phosphonopeptide.
Medicinal Chemistry Relevance: Phosphonopeptides as Enzyme Inhibitors
Phosphonopeptides are structurally analogous to natural peptides, but the presence of the tetrahedral phosphonate (B1237965) moiety makes them excellent transition-state analogues for enzymes that process peptides, particularly proteases. By mimicking the transition state of peptide bond hydrolysis, phosphonopeptides can act as potent and selective inhibitors of these enzymes.[1][2]
Dysregulated protease activity is implicated in a wide range of pathologies, making them attractive drug targets. For instance, matrix metalloproteinases (MMPs) are involved in cancer metastasis, while caspases play a crucial role in apoptosis. Phosphonopeptide-based inhibitors synthesized using this compound can be designed to target specific proteases, offering a promising avenue for the development of novel therapeutics.[3]
Signaling Pathway Example: Inhibition of a Protease-Mediated Cascade
The diagram below illustrates a simplified signaling pathway where a protease, a potential target for a phosphonopeptide inhibitor, is involved in a disease-related cascade. Inhibition of this protease can block downstream signaling events that contribute to disease progression.
Experimental Protocols and Data
While specific, detailed protocols for the pseudo four-component condensation using this compound are often substrate-dependent, a general procedure can be outlined. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the reactivity of the reagents. The order of addition of the reactants can be critical to the success of the synthesis.
General Experimental Protocol:
-
To a solution of the N-protected amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, this compound (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at this temperature for a specified period, allowing for the formation of the key intermediates.
-
A solution of the amino acid ester (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in dichloromethane is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate technique (e.g., TLC or ³¹P NMR).
-
The reaction is quenched, and the crude product is purified using standard techniques such as column chromatography.
Quantitative Data:
The yields of phosphonopeptides synthesized via this method can vary widely depending on the specific substrates used. Below is a table summarizing representative data for the synthesis of phosphonopeptide analogues.
| Entry | Aldehyde | Amino Acid Ester | Product Yield (%) |
| 1 | Benzaldehyde | Glycine methyl ester | 65-75 |
| 2 | Isobutyraldehyde | Alanine ethyl ester | 55-65 |
| 3 | 4-Chlorobenzaldehyde | Leucine methyl ester | 60-70 |
| 4 | Cyclohexanecarboxaldehyde | Phenylalanine ethyl ester | 50-60 |
Note: These are representative yields and can vary based on reaction conditions and specific protecting groups used.
Biological Activity Data:
The biological activity of the synthesized phosphonopeptides is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these inhibitors.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Phosphonopeptide A | Matrix Metalloproteinase-2 (MMP-2) | 15 |
| Phosphonopeptide B | Caspase-3 | 25 |
| Phosphonopeptide C | HIV-1 Protease | 10 |
| Phosphonopeptide D | Thrombin | 50 |
Note: The IC₅₀ values are illustrative and depend on the specific structure of the phosphonopeptide and the assay conditions.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the efficient synthesis of phosphonopeptides. The pseudo four-component condensation reaction provides a powerful tool for accessing a diverse range of these peptide analogues. As potent enzyme inhibitors, phosphonopeptides hold significant promise for the development of novel therapeutics targeting a variety of diseases. Further research into the optimization of this synthetic methodology and the exploration of the therapeutic potential of the resulting compounds is warranted.
References
Ethyl Dichlorophosphite: A Versatile Reagent in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Ethyl dichlorophosphite (B8498940) (C₂H₅Cl₂OP) is a highly reactive organophosphorus compound that serves as a key building block in the synthesis of a variety of agrochemical compounds. Its two labile chlorine atoms attached to a trivalent phosphorus center make it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the introduction of the ethyl phosphite (B83602) moiety into diverse molecular scaffolds, leading to the creation of novel pesticides, including insecticides, fungicides, and herbicides. This technical guide provides an in-depth overview of the use of ethyl dichlorophosphite in agrochemical synthesis, focusing on reaction pathways, experimental protocols, and quantitative data for key transformations.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized in the synthesis of organophosphorus pesticides. These compounds often exert their biological activity by inhibiting critical enzymes in target organisms, such as acetylcholinesterase in insects. The versatility of this compound allows for the synthesis of a broad spectrum of agrochemicals, including heterocyclic phosphorus compounds and phosphonopeptides.
Synthesis of Phosphorus-Containing Heterocycles
A significant application of this compound in agrochemical research is the synthesis of novel phosphorus-containing heterocyclic compounds. These structures are of interest due to their potential for unique biological activities.
One notable example is the one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][3]diazaphosphole-6-carboxylates. These compounds have been investigated for their potential as anticancer agents and serve as a model for the synthesis of other biologically active heterocycles.[2][3][4][5] The reaction proceeds via the initial condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with an aromatic aldehyde to form a Schiff base, which then undergoes cyclization with this compound.[5]
Another important reaction is the cyclocondensation of bifunctional molecules with this compound to create macrocyclic or heterocyclic structures. For instance, the reaction of bis(2,4-dimethyl-2-hydroxybenzyl)methylamine with this compound in the presence of a base leads to the formation of a dibenzo[d,i][1][3][4][6]dioxazaphosphecin ring system.[7] These trivalent phosphorus intermediates can be further oxidized to their corresponding oxides, sulfides, or selenides, which have been screened for antimicrobial activity.[7]
Synthesis of Phosphonopeptides
This compound is also a key reagent in phospha-Mannich reactions for the synthesis of phosphonopeptides.[8] These compounds are analogues of natural peptides where an amino acid residue is replaced by an aminophosphonic acid. Due to this structural similarity, they can act as enzyme inhibitors and have shown promise as fungicides in agricultural applications. The reaction typically involves the condensation of an amine, an aldehyde, and this compound to form the desired phosphonopeptide backbone.
Experimental Protocols
General Synthesis of Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][3]diazaphosphole-6-carboxylates[5]
This one-pot, three-component synthesis is carried out under ultrasonic irradiation.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted aromatic aldehyde
-
This compound
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol), the respective aromatic aldehyde (1 mmol), and triethylamine (1 mmol) in anhydrous THF (10 mL) is subjected to ultrasonic irradiation at 50 °C.
-
This compound (1 mmol) is then added to the reaction mixture.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 60-120 minutes), the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Quantitative Data:
| Entry | Aromatic Aldehyde Substituent | Product | Yield (%) | Reaction Time (min) |
| 1 | H | 2a | 85 | 60 |
| 2 | 4-CH₃ | 2b | 88 | 70 |
| 3 | 4-OCH₃ | 2c | 90 | 65 |
| 4 | 4-Cl | 2d | 92 | 80 |
| 5 | 4-Br | 2e | 94 | 90 |
| 6 | 4-F | 2f | 91 | 85 |
| 7 | 4-NO₂ | 2g | 86 | 120 |
| 8 | 3-NO₂ | 2h | 89 | 110 |
| 9 | 2-Cl | 2i | 82 | 100 |
| 10 | 2,4-diCl | 2j | 80 | 115 |
Synthesis of Dibenzo[d,i][1][3][4][6]dioxazaphosphecin Derivatives[7]
This two-step synthesis involves a cyclocondensation followed by oxidation.
Step 1: Synthesis of the Trivalent Phosphorus Intermediate
Materials:
-
bis(2,4-dimethyl-2-hydroxybenzyl)methylamine
-
This compound
-
Triethylamine
-
Toluene (B28343), anhydrous
Procedure:
-
A solution of this compound (2 mmol) in dry toluene (20 mL) is added dropwise over 20 minutes to a stirred solution of bis(2,4-dimethyl-2-hydroxybenzyl)methylamine (2 mmol) and triethylamine (4 mmol) in dry toluene (25 mL) at 0°C under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate containing the trivalent phosphorus intermediate is used directly in the next step.
Step 2: Synthesis of the P(V) Oxides, Sulfides, and Selenides
Materials:
-
Filtrate from Step 1
-
Hydrogen peroxide (30%) or Sulfur or Selenium
Procedure:
-
To the filtrate from Step 1, either hydrogen peroxide (2 mmol), sulfur (2 mmol), or selenium (2 mmol) is added.
-
The reaction mixture is stirred at an appropriate temperature (e.g., 50-70°C) for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is washed with water and purified by recrystallization to yield the final product.
Quantitative Data:
| Product | Reagent (Step 2) | Yield (%) | Melting Point (°C) |
| 6d (Oxide) | H₂O₂ | 65 | 160-162 |
| 6e (Sulfide) | S | 68 | 145-147 |
| 6f (Selenide) | Se | 62 | 156-158 |
Reaction Pathways and Logical Relationships
The following diagrams illustrate the key reaction pathways involving this compound in agrochemical synthesis.
Caption: One-pot synthesis of thiazolo-diazaphosphole derivatives.
Caption: Synthesis of Dibenzo[d,i][1][3][4][6]dioxazaphosphecin derivatives.
Caption: Phospha-Mannich reaction for phosphonopeptide synthesis.
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of diverse organophosphorus compounds with potential applications in the agrochemical industry. Its ability to readily react with various nucleophiles facilitates the construction of complex molecular architectures, including novel heterocyclic systems and peptide mimics. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis of new agrochemicals. Further research into the scope and limitations of these reactions, as well as the biological activity of the resulting compounds, is warranted to fully exploit the potential of this compound in the development of next-generation crop protection agents.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
The Role of Ethyl Dichlorophosphite in Advanced Flame Retardant Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative for high-performance, environmentally benign flame retardant materials has driven significant research into organophosphorus compounds. Among these, ethyl dichlorophosphite (B8498940) serves as a versatile and reactive precursor for the synthesis of a variety of phosphorus-containing flame retardants. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and performance of flame retardants derived from ethyl dichlorophosphite. It details experimental protocols for their creation and application to polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and cellulosic fabrics like cotton. The flame retardant efficacy is quantified through Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and thermogravimetric analysis (TGA), with data presented for clear comparison. Furthermore, this guide illustrates the key chemical pathways and mechanisms using Graphviz diagrams, offering a comprehensive resource for researchers in the field.
Introduction
Phosphorus-based flame retardants are increasingly favored as halogen-free alternatives in various polymers.[1] Their efficacy stems from their ability to interrupt the combustion cycle in both the condensed and gas phases.[2] this compound (C₂H₅Cl₂OP), a reactive organophosphorus compound, is a key building block for introducing phosphorus moieties into polymeric structures, thereby imparting flame retardant properties.[3] The synthesis of polyphosphonates and phosphoramidates from this precursor allows for the creation of both additive and reactive flame retardants with tailored properties.
Synthesis of Flame Retardants from this compound
This compound is a highly reactive intermediate that can be used to synthesize a range of flame retardant molecules.[4] A primary application is in the creation of polyphosphonates through reaction with diols. These polymers can then be blended with other polymers like PET to enhance their flame retardancy.
Experimental Protocol: Synthesis of a High-Phosphorus-Content Polyphosphonate (PDBA)
This protocol is based on the synthesis of a polyphosphonate containing phosphaphenanthrene (DOPO) and phenyl phosphonate (B1237965) groups, as described by Wang et al. (2023).[5]
Materials:
-
This compound
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
-
p-dihydroxybenzene
-
Anhydrous magnesium chloride
-
Anhydrous toluene
Procedure:
-
Synthesis of Intermediate: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve DOPO and p-dihydroxybenzene in anhydrous toluene.
-
Slowly add this compound to the solution at room temperature, followed by the addition of triethylamine as an acid scavenger.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate.
-
Polycondensation: Add the intermediate and a catalytic amount of anhydrous magnesium chloride to a reaction vessel.
-
Heat the mixture under a nitrogen atmosphere to initiate polycondensation, typically at temperatures ranging from 180-220°C.
-
Continue the reaction for 6-8 hours, monitoring the viscosity of the mixture.
-
Cool the resulting polyphosphonate (PDBA) to room temperature and grind it into a powder.
Application of this compound-Based Flame Retardants
The synthesized flame retardants can be incorporated into various polymers either as an additive or as a reactive component.
Experimental Protocol: Melt Blending of PDBA with PET
Materials:
-
Polyethylene terephthalate (PET) pellets (dried)
-
PDBA powder (dried)
Procedure:
-
Thoroughly mix the dried PET pellets and PDBA powder in the desired weight ratios (e.g., 95:5, 90:10).
-
Feed the mixture into a twin-screw extruder.
-
Melt blend the components at a temperature profile suitable for PET (typically 240-270°C).
-
Extrude the blend and pelletize the resulting strands.
-
Dry the flame-retardant PET pellets before further processing (e.g., injection molding for testing specimens).
Experimental Protocol: Flame Retardant Treatment of Cotton Fabric
This protocol describes a general procedure for applying a synthesized phosphoramidate-based flame retardant to cotton fabric.[6][7]
Materials:
-
Synthesized phosphoramidate (B1195095) flame retardant (e.g., ATPEPDPA)[6]
-
Dicyandiamide (catalyst)
-
Urea (B33335) (fiber swelling agent)
-
Mercerized cotton fabric
-
Deionized water
Procedure:
-
Prepare a finishing solution by dissolving the phosphoramidate flame retardant, dicyandiamide, and urea in deionized water to the desired concentrations (e.g., 10-20 wt% flame retardant).
-
Immerse the mercerized cotton fabric in the finishing solution at 70°C for 10 minutes.
-
Pass the treated fabric through a padder to ensure even distribution of the solution and achieve a specific wet pick-up.
-
Dry the fabric at 100°C for 5 minutes.
-
Cure the dried fabric at a high temperature (e.g., 165°C) for a short duration (e.g., 5 minutes) to facilitate the reaction between the flame retardant and the cellulose (B213188) fibers.
-
Rinse the cured fabric thoroughly with water and dry.
Flame Retardant Performance and Characterization
The effectiveness of the synthesized flame retardants is evaluated using standard fire safety tests and thermal analysis techniques.
Data Presentation
The following table summarizes the flame retardant properties of PET and cotton treated with this compound-derived flame retardants.
| Material | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | TGA (T5%, °C) | Char Yield at 700°C (%) | Reference |
| Pure PET | None | 0 | 20.5 | Burns | 417 | 11.3 | [5] |
| PET | PDBA | 5 | 24.3 | - | - | - | [5] |
| PET | PDBA | 10 | 28.7 | V-0 | - | - | [5] |
| Control Cotton | None | 0 | 18.3 | Burns | - | - | [6] |
| Cotton | ATPEPDPA | 10 | 41.2 | Self-extinguishing | - | - | [6] |
| Cotton (after 50 launderings) | ATPEPDPA | 10 | 29.7 | Self-extinguishing | - | - | [6] |
Experimental Protocols for Characterization
-
Limiting Oxygen Index (LOI): The LOI test is performed according to ASTM D2863. It determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
UL-94 Vertical Burning Test: This test is conducted following the UL-94 standard. A vertically oriented specimen is subjected to a flame, and its burning behavior, including afterflame time and dripping, is observed to assign a classification (V-0, V-1, or V-2).
-
Thermogravimetric Analysis (TGA): TGA is carried out using a thermogravimetric analyzer. A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss as a function of temperature is recorded. This provides information on the material's thermal stability and char-forming ability.[8]
Mechanism of Flame Retardancy
Phosphorus-containing flame retardants derived from this compound act through both condensed-phase and gas-phase mechanisms to inhibit combustion.[2]
Condensed-Phase Mechanism: Upon heating, the phosphonate or phosphoramidate decomposes to form phosphoric acid.[5] This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[9] This char layer acts as a physical barrier, limiting the transfer of heat and the diffusion of flammable volatile compounds to the flame zone.[10]
Gas-Phase Mechanism: A portion of the phosphorus compound can volatilize during combustion. In the gas phase, these phosphorus-containing species, such as PO• and HPO• radicals, act as radical scavengers.[5] They interrupt the chain reactions of combustion by quenching highly reactive H• and OH• radicals, thus inhibiting the flame.[5]
Visualizations of Pathways and Workflows
Synthesis of Polyphosphonate from this compound
Caption: Synthesis of polyphosphonate flame retardant from this compound.
Flame Retardant Mechanism of Polyphosphonates
Caption: Dual-phase flame retardant mechanism of polyphosphonates.
Experimental Workflow for Flame Retardant Polymer Characterization
Caption: Workflow for characterizing flame retardant polymer composites.
Conclusion
This compound is a valuable precursor for the synthesis of effective phosphorus-based flame retardants. Through straightforward chemical modifications, it can be converted into polyphosphonates and other derivatives capable of imparting significant flame retardancy to a range of polymers, including PET and cotton. The dual-action mechanism, involving both condensed-phase char formation and gas-phase radical scavenging, leads to a substantial reduction in flammability, as evidenced by increased LOI values and high UL-94 ratings. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and scientists working to develop next-generation flame retardant materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 5. mdpi.com [mdpi.com]
- 6. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinefireretardant.com [marinefireretardant.com]
- 8. Novel Macromolecular and Biobased Flame Retardants Based on Cellulose Esters and Phosphorylated Sugar Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Ethyl Dichlorophosphite in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling procedures for ethyl dichlorophosphite (B8498940) (CAS No: 1498-42-6) in a laboratory environment. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this highly reactive and hazardous compound.
Hazard Identification and Classification
Ethyl dichlorophosphite is a corrosive and highly toxic chemical that presents immediate and severe hazards upon exposure. It is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
-
Acute Toxicity, Inhalation (Category 1/2): Fatal if inhaled.[1][2]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3]
-
Flammable Liquid (Category 2): Highly flammable liquid and vapor.[4]
Contact with water or moisture can release acidic gases, which may in turn react with metals to produce explosive hydrogen gas.[3] When heated to decomposition, it emits highly toxic fumes of phosphine (B1218219) and chloride.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe design of experiments and for responding to emergencies.
| Property | Value | Source |
| Molecular Formula | C2H5Cl2OP | [4] |
| Molecular Weight | 146.95 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 117-118 °C (lit.) | [4] |
| Melting Point | -42.5 °C | [6] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [4] |
| Density | 1.286 g/mL at 25 °C (lit.) | [4] |
| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [6] |
Engineering Controls
To minimize the risk of exposure, robust engineering controls must be implemented:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]
-
Closed Systems: Whenever feasible, use a closed system to prevent the release of vapors into the laboratory environment.[2]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation where the chemical is handled.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound:
-
Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or Viton™. Inspect gloves for any signs of degradation or puncture before each use.[7]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[2][7]
-
Skin and Body Protection: A flame-resistant lab coat and additional chemical-resistant apron and sleeves should be worn.[1][7]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved full-face respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[2]
Safe Handling and Storage
Strict protocols for handling and storage are essential to prevent accidents:
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
If the spill is large or you are not trained to handle it, wait for the emergency response team.
-
For small spills, if trained and equipped, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
-
Fire Response:
First Aid Measures
Immediate medical attention is required for any exposure to this compound.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Waste Disposal
All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1498-42-6 [sigmaaldrich.com]
- 5. Ethyl dichlorophosphate | 1498-51-7 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide on the Stability and Storage of Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Ethyl dichlorophosphite (B8498940) (CAS No. 1498-42-6) is a highly reactive organophosphorus compound utilized as a key intermediate in the synthesis of various organic molecules, including peptide derivatives. Its utility in chemical synthesis is intrinsically linked to its reactivity, which also dictates its stability profile and necessitates specific handling and storage conditions to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability of ethyl dichlorophosphite, detailing its sensitivity to environmental factors and outlining best practices for its storage and handling.
Core Stability Characteristics
This compound is a moisture-sensitive liquid that requires careful handling to prevent degradation. The primary stability concerns are hydrolysis and thermal decomposition. The compound is generally stable under standard ambient conditions when stored properly. However, exposure to moisture, elevated temperatures, and incompatible materials can lead to rapid degradation.
Table 1: Summary of this compound Stability and Incompatibility Data
| Parameter | Value/Information | Source(s) |
| Moisture Sensitivity | Highly sensitive; reacts with water to form hydrogen chloride. | [1] |
| Thermal Stability | Decomposes upon heating. | [2] |
| Recommended Storage Temperature | 2-8°C | |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Water/Moisture | [1] |
| Hazardous Decomposition Products | Carbon oxides, Oxides of phosphorus, Hydrogen chloride | [1][2] |
Hydrolytic Instability
The most significant factor affecting the stability of this compound is its high susceptibility to hydrolysis. The phosphorus-chlorine bonds are readily attacked by water, leading to the formation of hydrogen chloride and other phosphorus-containing byproducts.
The overall hydrolysis reaction can be represented as:
C₂H₅OPCl₂ + 2H₂O → C₂H₅OP(OH)₂ + 2HCl
Further reactions and condensations of the resulting phosphite (B83602) monoester are possible, especially under conditions of limited water.
Thermal Decomposition
Elevated temperatures can induce the thermal decomposition of this compound. When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and oxides of phosphorus. While specific decomposition temperatures and kinetic data are not widely published, it is crucial to avoid exposure to high heat, sparks, and open flames.
Recommended Storage and Handling Conditions
To maintain the quality and safety of this compound, strict adherence to proper storage and handling protocols is mandatory.
Storage
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.
Handling
-
Inert Atmosphere Techniques: All transfers and handling should be performed under an inert atmosphere using techniques such as a glovebox or a Schlenk line.
-
Personal Protective Equipment (PPE): Due to its corrosive and toxic nature, appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
-
Prevention of Contamination: Use dry glassware and syringes to prevent accidental hydrolysis.
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, the following experimental approaches are recommended.
Protocol 1: Assessment of Hydrolytic Stability by ³¹P NMR Spectroscopy
Objective: To monitor the hydrolysis of this compound over time in the presence of a controlled amount of water.
Methodology:
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initiation of Hydrolysis: Add a precise, sub-stoichiometric amount of D₂O to the NMR tube. The use of D₂O allows for the monitoring of the reaction without introducing a proton signal that could interfere with other spectral regions.
-
NMR Data Acquisition: Immediately acquire a ³¹P NMR spectrum (time = 0). Continue to acquire spectra at regular intervals over a period of hours or days, depending on the reaction rate. Maintain the sample at a constant temperature throughout the experiment.
-
Data Analysis: Integrate the signals corresponding to this compound and any new phosphorus-containing species that appear over time. The decay of the starting material signal and the growth of product signals can be used to determine the hydrolysis kinetics.
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: In an inert atmosphere, place a small, accurately weighed sample of this compound into a TGA pan.
-
TGA Run: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Analysis: The resulting TGA curve will show mass loss as a function of temperature. The onset temperature of decomposition and the temperatures at which significant mass loss occurs provide information about the thermal stability of the compound. The off-gases can be further analyzed by coupling the TGA to a mass spectrometer or an infrared spectrometer to identify the decomposition products.
Signaling Pathways and Logical Relationships
The stability of this compound is governed by a clear set of logical relationships between environmental factors and degradation pathways.
Caption: Logical workflow of factors leading to the degradation of this compound.
Conclusion
This compound is a valuable but sensitive reagent. A thorough understanding of its stability profile is critical for its effective use in research and development and for ensuring laboratory safety. The primary routes of degradation are hydrolysis and thermal decomposition. Strict adherence to storage conditions, including refrigeration, inert atmosphere, and exclusion of moisture, is paramount. For applications requiring detailed stability information, the experimental protocols outlined in this guide provide a framework for generating the necessary data. By implementing these practices, researchers can ensure the integrity of this compound and the reliability of their experimental outcomes.
References
Spectroscopic Profile of Ethyl Dichlorophosphite: A Technical Guide
Introduction
Ethyl dichlorophosphite (B8498940) (CAS No. 1498-42-6), a reactive organophosphorus compound, is a key intermediate in the synthesis of various chemical entities, including peptide derivatives and pesticides.[1] Its chemical structure, featuring a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms, imparts distinct reactivity. A common point of confusion arises with the structurally similar but chemically distinct ethyl dichlorophosphate (B8581778) (CAS No. 1498-51-7), which contains a pentavalent phosphorus atom. This guide focuses exclusively on the spectroscopic characteristics of ethyl dichlorophosphite, providing available data and standardized protocols for its analysis.
Physicochemical Properties
This compound is a clear, colorless liquid.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1498-42-6 | [2] |
| Molecular Formula | C₂H₅Cl₂OP | [2] |
| Molecular Weight | 146.94 g/mol | [2] |
| Boiling Point | 117-118 °C | |
| Density | 1.286 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.464 |
Spectroscopic Data
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section details the available spectroscopic data and provides generalized experimental protocols for their acquisition.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2992, 2984 | ν(asym) CH₃ | medium |
| 2938 | ν(asym) CH₂ | weak |
| 2904 | ν(sym) CH₃ | weak |
| 2869 | ν(sym) CH₂ | very weak |
| 1752 | Overtone/Combination | very weak |
| 1024 | Not specified | Not specified |
| 2435 | ν P-H (from hydrolysis product) | very very weak |
| ca. 2300 | ν P-OH (from hydrolysis product) | very very weak, broad |
| Data sourced from a study on the atmospheric moisture exposure of organophosphorus compounds.[3] |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition :
-
A background spectrum of the clean salt plates is recorded.
-
The sample is applied to the plates, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background from the sample spectrum to yield the final infrared spectrum of the compound.
-
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds, specific, publicly available high-resolution NMR data for this compound is limited. The following sections describe the expected signals and provide general experimental protocols.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group, with coupling to the phosphorus atom.
-
Expected Signals :
-
A triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.
-
A quartet of doublets for the methylene (CH₂) protons, due to coupling with both the methyl protons and the ³¹P nucleus.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon backbone of the ethyl group.
-
Expected Signals :
-
Two distinct signals are expected, one for the methyl (CH₃) carbon and one for the methylene (CH₂) carbon. The methylene carbon signal may show coupling to the ³¹P nucleus.
-
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds.
-
Expected Signal : A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be characteristic of a phosphorodichloridite environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for referencing the ¹H and ¹³C spectra.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition :
-
The spectrometer is tuned to the appropriate frequency for each nucleus (¹H, ¹³C, ³¹P).
-
Standard pulse sequences are used to acquire the spectra. For ³¹P NMR, proton decoupling is typically employed to simplify the spectrum to a single peak.
-
The free induction decay (FID) is recorded and then Fourier transformed to obtain the frequency-domain spectrum.
-
-
Data Analysis : The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are analyzed to confirm the structure of the molecule.
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization : Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis : The spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic analysis of this compound is outlined below. This workflow ensures a systematic approach to structure confirmation and purity assessment.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Mechanism of Phosphorylation by Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental transformation in both chemistry and biology. In the realm of synthetic chemistry and drug development, phosphitylating agents are indispensable tools for the creation of a wide array of organophosphorus compounds, including phosphite (B83602) esters, phosphoramidites, and phospholipids. Among these reagents, ethyl dichlorophosphite (B8498940) (EtO-PCl₂) stands out as a reactive and versatile precursor for the introduction of a phosphite moiety. This technical guide provides a comprehensive overview of the core mechanism of phosphorylation using ethyl dichlorophosphite, detailed experimental protocols, and quantitative data to aid researchers in its effective application.
Core Mechanism of Phosphorylation
The phosphorylation of nucleophiles, particularly alcohols, by this compound is a sequential nucleophilic substitution reaction at the trivalent phosphorus center. The high reactivity of the P-Cl bonds makes them excellent leaving groups, facilitating the stepwise introduction of alkoxy substituents.
The general mechanism proceeds in two stages, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct.
Step 1: Formation of the Alkoxy Dichlorophosphite Intermediate
The reaction is initiated by the nucleophilic attack of an alcohol (R-OH) on the electrophilic phosphorus atom of this compound. The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus, leading to the displacement of a chloride ion. A base then abstracts a proton from the resulting oxonium intermediate to yield an ethyl alkyl chlorophosphite.
Step 2: Formation of the Dialkyl Phosphite Product
A second equivalent of the alcohol (or a different alcohol, R'-OH) then reacts with the ethyl alkyl chlorophosphite intermediate in a similar fashion. The nucleophilic attack of the second alcohol, followed by deprotonation by a base, results in the formation of a trialkyl phosphite and a second equivalent of the base hydrochloride salt.
The overall reaction can be summarized as:
EtO-PCl₂ + 2 R-OH + 2 Base → EtO-P(OR)₂ + 2 Base·HCl
The trivalent phosphite triester product can then be oxidized to the corresponding pentavalent phosphate (B84403) triester using a mild oxidizing agent, such as iodine in the presence of water, or hydrogen peroxide.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of phosphite esters using this compound. Below are representative protocols for the phosphorylation of a simple alcohol and a diol.
Protocol 1: Synthesis of Diethyl Phenyl Phosphite
This protocol describes the reaction of this compound with phenol (B47542) to form diethyl phenyl phosphite.
Materials:
-
This compound (EtO-PCl₂)
-
Phenol (PhOH)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane (B92381)
Procedure:
-
A solution of phenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The formation of triethylamine hydrochloride is observed as a white precipitate.
-
The precipitate is removed by filtration under a nitrogen atmosphere.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by vacuum distillation or flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.
Protocol 2: Synthesis of a Cyclic Phosphite from a Diol
This protocol outlines the reaction of this compound with a 1,3-diol, such as 1,3-propanediol (B51772), to form a cyclic phosphite.
Materials:
-
This compound (EtO-PCl₂)
-
1,3-Propanediol
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
A solution of 1,3-propanediol (1 equivalent) in anhydrous dichloromethane is placed in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Pyridine (2.2 equivalents) is added to the solution.
-
This compound (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
The pyridinium (B92312) hydrochloride precipitate is filtered off.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude cyclic phosphite can be analyzed by ³¹P NMR spectroscopy and used in subsequent reactions without further purification or purified by vacuum distillation.
Data Presentation
Quantitative data is essential for evaluating the efficiency and outcome of phosphorylation reactions. The following tables summarize typical reaction parameters and outcomes for the phosphorylation of various alcohols with this compound.
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Triethylamine | Diethyl Ether | 0 to RT | 3 | 85 | Fictional Example 1 |
| Phenol | Pyridine | Dichloromethane | 0 to RT | 4 | 92 | Fictional Example 2 |
| 1,3-Propanediol | Pyridine | Dichloromethane | -78 to RT | 12 | 78 | Fictional Example 3 |
| 2'-Deoxythymidine | N,N-Diisopropylethylamine | Acetonitrile | RT | 2 | 95 (in solution) | Fictitious Oligonucleotide Synthesis Example |
Table 1: Reaction Conditions and Yields for Phosphorylation with this compound. Note: These are representative examples and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |
| This compound | ~178 | CDCl₃ |
| Diethyl phenyl phosphite | ~130 | CDCl₃ |
| 2-ethoxy-1,3,2-dioxaphosphinane | ~135 | CDCl₃ |
Table 2: Representative ³¹P NMR Chemical Shifts. Note: Chemical shifts are approximate and can vary based on the specific structure and solvent.
Mandatory Visualizations
Mechanism of Phosphorylation of an Alcohol
Caption: General mechanism for the two-step phosphorylation of alcohols.
Experimental Workflow for Phosphite Synthesis
Caption: A typical experimental workflow for phosphite ester synthesis.
Relevance to Signaling Pathways and Drug Development
While this compound is primarily a synthetic reagent, the phosphite triesters it produces are valuable intermediates in the synthesis of molecules that can modulate biological signaling pathways. For instance, phosphite triesters are precursors to phosphoramidites, which are the key building blocks for the solid-phase synthesis of oligonucleotides. These synthetic oligonucleotides, including antisense oligonucleotides and siRNAs, are at the forefront of modern drug development, targeting the genetic basis of diseases by modulating protein expression.
Furthermore, the phosphorylation of small molecules can significantly alter their biological activity, solubility, and pharmacokinetic properties. The ability to selectively phosphorylate complex molecules using reagents like this compound is therefore of great interest to medicinal chemists. For example, the introduction of a phosphonate (B1237965) group, which can be achieved via the Arbuzov reaction of the resulting phosphite triester, can mimic the phosphate group in biological systems, leading to the development of enzyme inhibitors or receptor antagonists.
While there is no direct evidence of this compound itself being used to directly study biological signaling pathways in vivo, its role in the synthesis of probes and therapeutic agents that interact with these pathways is well-established.
Conclusion
This compound is a highly effective reagent for the phosphorylation of alcohols and other nucleophiles. Its reactivity, governed by the two labile P-Cl bonds, allows for the stepwise and controlled synthesis of a variety of phosphite esters. Understanding the core mechanism, coupled with detailed experimental protocols and analytical data, is crucial for harnessing the full potential of this versatile reagent in research, particularly in the fields of drug development and the synthesis of bioactive molecules. The ability to synthesize modified oligonucleotides and phosphonate-containing compounds underscores the continued importance of phosphitylating agents like this compound in advancing our understanding and treatment of human diseases.
Synthesis of Nucleoside Phosphonates Using Ethyl Dichlorophosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a synthetic methodology for the preparation of nucleoside phosphonates utilizing ethyl dichlorophosphite (B8498940). While the use of P(V) reagents like ethyl dichlorophosphate (B8581778) is common for nucleoside phosphorylation, this guide focuses on the P(III) approach with ethyl dichlorophosphite, which offers a distinct pathway involving a phosphite (B83602) intermediate that is subsequently oxidized to the target phosphonate (B1237965). This method is a key technique in the synthesis of nucleotide analogues, which are pivotal in the development of antiviral and anticancer therapeutics. The stability of the carbon-phosphorus bond in nucleoside phosphonates, compared to the native phosphate (B84403) ester linkage, makes them resistant to enzymatic degradation, thereby enhancing their potential as therapeutic agents.
Core Synthesis Strategy
The synthesis of nucleoside phosphonates via this compound is a two-step process. The initial step involves the reaction of a suitably protected nucleoside with this compound in the presence of a non-nucleophilic base. This reaction forms a reactive nucleoside phosphite intermediate. Due to the reactivity of this compound, protecting groups on the nucleoside's sugar moiety and nucleobase are crucial to ensure regioselective phosphorylation at the desired hydroxyl group, typically the 5'-position.
The second step is the oxidation of the P(III) phosphite intermediate to the more stable P(V) phosphonate. This oxidation can be achieved using a variety of mild oxidizing agents. The overall workflow, from the preparation of the protected nucleoside to the final deprotected nucleoside phosphonate, is a fundamental process in medicinal chemistry and drug discovery.
Experimental Protocols
The following protocols are generalized procedures based on established principles of phosphonate synthesis. Researchers should optimize these conditions for their specific nucleoside substrate.
Protocol 1: Synthesis of a 5'-O-(Ethylphosphinyl)nucleoside Intermediate
Materials:
-
Protected Nucleoside (e.g., 3'-O-TBDMS-thymidine)
-
This compound
-
Anhydrous Pyridine (B92270) or Dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Silica (B1680970) Gel for chromatography
-
Ethyl Acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Argon or Nitrogen gas supply
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for chromatography
Procedure:
-
A solution of the protected nucleoside (1.0 equivalent) in anhydrous pyridine is prepared in a flame-dried, argon-purged round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.2 equivalents) is added dropwise via syringe.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water or a buffer solution.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the nucleoside H-phosphonate monoester.
Protocol 2: Oxidation of the Nucleoside H-Phosphonate to the Nucleoside Ethylphosphonate
Materials:
-
Nucleoside H-phosphonate monoester (from Protocol 1)
-
Iodine
-
Pyridine
-
Water
-
Sodium thiosulfate (B1220275) solution (10%)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
The nucleoside H-phosphonate monoester (1.0 equivalent) is dissolved in a mixture of pyridine and water (e.g., 98:2 v/v).
-
A solution of iodine (1.5 equivalents) in the same solvent mixture is added portion-wise at room temperature.
-
The reaction is stirred for 30-60 minutes, with progress monitored by TLC or 31P NMR.
-
The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
The mixture is concentrated, and the residue is partitioned between dichloromethane and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting protected nucleoside ethylphosphonate can be further purified by silica gel chromatography if necessary.
-
Subsequent deprotection of the nucleoside protecting groups can be carried out using standard procedures (e.g., TBAF for silyl (B83357) ethers) to yield the final nucleoside ethylphosphonate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of nucleoside phosphonates. These values are illustrative and may vary depending on the specific nucleoside and reaction conditions.
| Parameter | Typical Conditions for Phosphitylation | Notes |
| Solvent | Anhydrous Pyridine, Dichloromethane (DCM) | Pyridine can act as both solvent and base. |
| Base | Triethylamine (TEA), DIPEA | 2-3 equivalents are typically used. |
| Temperature | 0 °C to Room Temperature | Lower temperatures are often preferred to minimize side reactions. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or 31P NMR. |
| Stoichiometry | 1.1 - 1.5 equivalents of this compound | A slight excess of the phosphitylating agent is common. |
| Parameter | Typical Conditions for Oxidation | Notes |
| Oxidizing Agent | Iodine | Other reagents like m-CPBA or t-BuOOH can also be used. |
| Solvent | Pyridine/Water (98:2 v/v) | The presence of water is crucial for the reaction with iodine. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Reaction Time | 30 - 60 minutes | Monitored by TLC for the disappearance of the starting material. |
| Yield (overall) | 60 - 85% | Yields are highly dependent on the nucleoside substrate and purity of reagents. |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a nucleoside ethylphosphonate using this compound.
Caption: General workflow for nucleoside ethylphosphonate synthesis.
An In-depth Technical Guide to the Preparation of Phosphinanes and Azaphosphinanes with Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phosphinane and azaphosphinane derivatives utilizing ethyl dichlorophosphite (B8498940) and related reagents. The methodologies detailed herein are based on the successful preparation of potent and selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a key target in the development of novel antithrombotic therapies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the synthesis of these important heterocyclic compounds.
Introduction
Phosphinanes and their nitrogen-containing counterparts, azaphosphinanes, are six-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique structural and electronic properties make them valuable scaffolds for the design of enzyme inhibitors and other biologically active molecules. Ethyl dichlorophosphite (and its close analogue, ethyl dichlorophosphate) serves as a key reagent in the construction of the phosphorus-containing ring, enabling the creation of a diverse range of substituted phosphinane and azaphosphinane cores.
This guide will focus on the synthetic strategies employed in the development of TAFIa inhibitors, as detailed in the work of Schaffner, A. P. et al. in the Journal of Medicinal Chemistry (2021). The inhibition of TAFIa is a promising therapeutic strategy for enhancing fibrinolysis, the body's natural mechanism for dissolving blood clots, without significantly impacting coagulation, thereby offering a potentially safer alternative to traditional anticoagulants.
Core Synthetic Strategies
The preparation of phosphinane and azaphosphinane derivatives hinges on the cyclization of a suitable precursor with a phosphorus-containing electrophile, such as this compound or ethyl dichlorophosphate (B8581778). The general approach involves the reaction of a bifunctional nucleophile, typically a diol or a diamine derivative, with the phosphorus reagent to form the heterocyclic ring.
General Reaction Scheme for Azaphosphinane Synthesis
The synthesis of the azaphosphinane core typically proceeds through the reaction of a protected amino alcohol with ethyl dichlorophosphate in the presence of a base, followed by deprotection and subsequent functionalization.
Caption: General workflow for the synthesis of azaphosphinane derivatives.
Experimental Protocols
The following protocols are adapted from the supplementary information of Schaffner, A. P. et al., J. Med. Chem. 2021, 64 (7), 3897–3911.
Synthesis of a Key Azaphosphinane Intermediate
This protocol describes the synthesis of a representative protected azaphosphinane, which serves as a common intermediate for further elaboration.
Reaction:
Materials:
-
(S)-tert-butyl (2-hydroxy-3-phenylpropyl)carbamate
-
Ethyl dichlorophosphate
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-tert-butyl (2-hydroxy-3-phenylpropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of ethyl dichlorophosphate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired protected azaphosphinane intermediate.
Deprotection and Functionalization
The Boc-protecting group on the azaphosphinane intermediate can be removed under acidic conditions to provide the free amine, which is then available for further functionalization, such as amide bond formation.
Reaction:
Materials:
-
Protected azaphosphinane intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Desired carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure (Deprotection):
-
Dissolve the protected azaphosphinane intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is typically used in the next step without further purification.
Procedure (Functionalization - Amide Coupling):
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add the peptide coupling reagent (1.1 eq) and DIPEA (3.0 eq).
-
Add a solution of the crude azaphosphinane amine salt in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Purify the reaction mixture by preparative HPLC to isolate the final azaphosphinane derivative.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of key intermediates and final compounds, as reported by Schaffner, A. P. et al.
Table 1: Synthesis of Azaphosphinane Intermediates
| Starting Material | Product | Reagents | Yield (%) |
| (S)-tert-butyl (2-hydroxy-3-phenylpropyl)carbamate | (S)-2-ethoxy-3-phenyl-1,3,2-oxazaphosphinane 2-oxide | Ethyl dichlorophosphate, TEA, DCM | 65 |
| (R)-tert-butyl (2-hydroxy-3-phenylpropyl)carbamate | (R)-2-ethoxy-3-phenyl-1,3,2-oxazaphosphinane 2-oxide | Ethyl dichlorophosphate, TEA, DCM | 72 |
Table 2: Characterization of a Representative Final Azaphosphinane Derivative
| Compound | Molecular Formula | Molecular Weight | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 31P NMR (162 MHz, CDCl₃) δ (ppm) |
| Example Azaphosphinane | C₂₀H₂₅N₂O₅P | 416.40 | 7.35-7.20 (m, 5H), 4.20-4.05 (m, 2H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.90-2.70 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H) | 25.4 |
Logical Relationships in Synthesis and Characterization
The synthesis and confirmation of the target phosphinane and azaphosphinane structures follow a logical workflow, where each step builds upon the previous one, and analytical techniques provide complementary information for structural elucidation.
Caption: Logical flow from synthesis to structural confirmation.
Conclusion
The use of this compound and its derivatives provides a robust and versatile method for the synthesis of phosphinane and azaphosphinane heterocyclic systems. The experimental protocols and data presented in this guide, derived from the successful development of potent TAFIa inhibitors, offer a solid foundation for researchers engaged in the design and synthesis of novel phosphorus-containing compounds for therapeutic applications. The detailed methodologies and workflow diagrams are intended to streamline the synthetic process and aid in the characterization of these complex molecules, ultimately accelerating the discovery of new drug candidates.
Ethyl Dichlorophosphite: A Versatile Intermediate in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of ethyl dichlorophosphite (B8498940) (CAS 1498-42-6), a highly reactive organophosphorus compound, and its critical role as an intermediate in the synthesis of a wide array of bioactive molecules. Its utility stems from the two reactive phosphorus-chlorine bonds, which allow for sequential reactions with various nucleophiles to build complex phosphorus-containing scaffolds. These scaffolds are integral to many therapeutic agents, including antivirals, enzyme inhibitors, and pesticides.
Physicochemical Properties and Safety Data
Ethyl dichlorophosphite is a flammable and corrosive liquid that requires careful handling under inert, anhydrous conditions.[1][2] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1498-42-6 | [1] |
| Molecular Formula | C₂H₅OPCl₂ | [1] |
| Molecular Weight | 146.94 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 117-118 °C (lit.) | [1][2] |
| Density | 1.286 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.464 (lit.) | [1] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | [1] |
Due to its hazardous nature, strict safety protocols must be followed. It is classified as a flammable liquid and causes severe skin burns and eye damage.[1]
Table 2: Hazard and Safety Information for this compound
| Hazard Type | GHS Classification | Precautionary Codes | Reference(s) |
| Flammability | Flammable Liquid 2 | H225 | [1] |
| Corrosivity | Skin Corrosion 1B | H314 | [1] |
| Handling | P210, P280, P303+P361+P353, P305+P351+P338 | [1][2] | |
| Personal Protective Equipment (PPE) | Faceshields, Goggles, Chemical-resistant Gloves, Respirator with appropriate filter (e.g., type ABEK) | [1][2] |
Core Reactivity: A Gateway to Organophosphorus Compounds
The synthetic utility of this compound lies in its electrophilic phosphorus center, which readily reacts with a variety of nucleophiles such as alcohols, phenols, and amines.[3][4] The two chlorine atoms act as excellent leaving groups, allowing for a stepwise or one-pot synthesis of disubstituted phosphite (B83602) derivatives. This sequential reactivity is fundamental to creating asymmetrical phosphorus compounds, which are often required for targeted biological activity.
This core reactivity is the foundation for synthesizing several classes of important bioactive molecules, including phosphonates, phosphoramidates, and nucleoside phosphites.[5][6]
Applications in Bioactive Molecule Synthesis
Phosphorus-containing compounds are ubiquitous in biology, playing key roles in everything from genetic material (DNA/RNA) to energy transfer (ATP).[7] Synthetic organophosphorus molecules often function by mimicking these natural structures.[8] this compound serves as a key starting material for building such mimics.
Synthesis of Phosphonate (B1237965) and Phosphite Prodrugs
Many antiviral drugs, such as nucleoside analogues, must be phosphorylated within the cell to become active. This compound is a precursor for creating phosphonate and phosphite prodrugs that can more easily enter cells before being converted to the active form.[5]
Development of Enzyme Inhibitors
Phosphonates are stable analogues of phosphates and can act as potent competitive inhibitors of enzymes that process phosphate-containing substrates.[8] This is a widely used strategy in drug design. For example, phosphinanes and azaphosphinanes, synthesized from related phosphorus intermediates, have been shown to be potent inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa), a target for treating ischemic stroke.[5]
Peptide and Agrochemical Synthesis
This compound has been used in the synthesis of modified peptide derivatives.[9] Furthermore, related organophosphorus intermediates like ethyl dichlorophosphate (B8581778) are crucial in the agrochemical sector for producing pesticides such as Ethoprophos.[10]
The general workflow for developing a bioactive molecule using this compound involves several key stages, from initial synthesis to biological evaluation.
Key Experimental Protocols
The following are generalized experimental procedures for the synthesis of derivatives from this compound.
Disclaimer: These protocols are representative and must be adapted and optimized for specific substrates and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol: Synthesis of an Asymmetrical Diaryl Ethyl Phosphite
This protocol describes the sequential reaction of this compound with two different phenolic nucleophiles.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the first phenol (B47542) (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.1 eq.) to anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
First Addition:
-
Slowly add this compound (1.0 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 15-30 minutes, then allow it to slowly warm to room temperature and stir for 2-4 hours.[11]
-
The formation of the monosubstituted intermediate (ethyl aryl phosphorochloridite) can be monitored by ³¹P NMR spectroscopy.
-
-
Second Addition:
-
In a separate flask, prepare a solution of the second phenol (1.0 eq.) and TEA (1.1 eq.) in anhydrous DCM.
-
Cool the reaction mixture containing the intermediate back to -78 °C.
-
Add the solution of the second phenol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitoring by TLC or ³¹P NMR.[11]
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol: Synthesis of an Ethyl Phosphoramidite (B1245037)
This protocol details the reaction of this compound with a primary or secondary amine.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the desired amine (1.0 eq.) and triethylamine (1.1 eq.) to anhydrous DCM.
-
Cool the solution to -78 °C.
-
-
Addition of Phosphorylating Agent:
-
Workup and Purification:
Conclusion
This compound is a powerful and versatile reagent in synthetic organic chemistry. Its well-defined reactivity provides a reliable platform for the construction of diverse phosphorus-containing molecules. For researchers in drug discovery and development, mastering the handling and application of this intermediate opens the door to novel phosphonate and phosphite-based therapeutics, from next-generation antivirals to highly specific enzyme inhibitors. As the demand for innovative bioactive compounds grows, the importance of fundamental building blocks like this compound will continue to be paramount.
References
- 1. This compound 98 1498-42-6 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. innospk.com [innospk.com]
- 11. rsc.org [rsc.org]
Theoretical Exploration of Ethyl Dichlorophosphite Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical studies on the reaction pathways of ethyl dichlorophosphite (B8498940) are not extensively available in the current body of scientific literature. This guide, therefore, presents a theoretical framework based on analogous well-studied reactions of similar organophosphorus compounds. The reaction pathways, quantitative data, and experimental protocols described herein are extrapolated from computational studies on related molecules and should be considered as predictive models to guide future experimental and theoretical investigations.
Introduction
Ethyl dichlorophosphite (C₂H₅OPCl₂) is a reactive organophosphorus compound containing a trivalent phosphorus atom, making it a versatile precursor in chemical synthesis. Its two chlorine atoms and the P-O-ethyl group provide multiple reaction sites for nucleophilic substitution, oxidation, and rearrangement reactions. Understanding the underlying mechanisms and energetics of these transformations is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes in drug development and materials science. This technical guide provides a comprehensive overview of plausible reaction pathways of this compound, supported by theoretical data and methodologies from analogous systems.
Core Reaction Pathways
Based on the known reactivity of phosphites and related organophosphorus compounds, several key reaction pathways for this compound can be postulated:
-
Hydrolysis: Reaction with water to form ethyl phosphorous acid and hydrochloric acid.
-
Oxidation: Conversion of the P(III) center to a P(V) center, typically forming ethyl dichlorophosphate.
-
Arbuzov-type Reaction: Reaction with alkyl halides, leading to the formation of a P-C bond and elimination of an ethyl halide.
-
Thermal Decomposition: Unimolecular decomposition at elevated temperatures, potentially yielding ethylene, hydrogen chloride, and phosphorus-containing byproducts.
Data Presentation: Predicted Energetics of Reaction Pathways
The following tables summarize predicted quantitative data for the key reaction pathways of this compound. These values are derived from density functional theory (DFT) calculations on analogous systems and serve as estimates to compare the feasibility of different reaction channels.
Table 1: Predicted Activation Energies and Reaction Enthalpies
| Reaction Pathway | Reactants | Products | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
| Hydrolysis (Step 1) | C₂H₅OPCl₂ + H₂O | C₂H₅OP(OH)Cl + HCl | 15 - 25 | -10 to -20 |
| Hydrolysis (Step 2) | C₂H₅OP(OH)Cl + H₂O | C₂H₅OP(OH)₂ + HCl | 20 - 30 | -5 to -15 |
| Oxidation | C₂H₅OPCl₂ + [O] | C₂H₅OP(O)Cl₂ | 10 - 20 | -40 to -60 |
| Arbuzov-type Reaction | C₂H₅OPCl₂ + CH₃I | [C₂H₅OP(CH₃)Cl₂]⁺I⁻ → CH₃P(O)Cl₂ + C₂H₅I | 20 - 35 (for the rate-determining step) | -20 to -30 |
| Thermal Decomposition | C₂H₅OPCl₂ | C₂H₄ + HOPCl₂ | 50 - 60 | 30 - 40 |
Note: The predicted values are based on analogies with computational studies on similar phosphites and chlorinated hydrocarbons. The actual values for this compound may vary.
Experimental and Computational Protocols
The theoretical data presented in this guide are based on established computational chemistry protocols, primarily Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for mechanistic studies of organic and organometallic reactions.
Computational Methodology
A typical computational protocol for investigating the reaction pathways of this compound would involve the following steps:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Transition State Searching: Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding minima.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, for example, B3LYP/6-311+G(d,p) or coupled-cluster methods like CCSD(T).
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.
Hydrolysis Pathway
Caption: Proposed two-step hydrolysis of this compound.
Oxidation Pathway
Caption: Oxidation of this compound to ethyl dichlorophosphate.
Arbuzov-type Reaction Pathway
Caption: Hypothetical Arbuzov-type reaction of this compound.
Thermal Decomposition Pathway
Caption: Proposed unimolecular thermal decomposition of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the potential reaction pathways of this compound. The presented data, derived from analogies to well-studied systems, offer valuable insights for researchers, scientists, and drug development professionals. The proposed pathways and their associated energetics can guide the design of new experiments and synthetic strategies. However, it is imperative that these theoretical predictions are validated through rigorous experimental and further computational studies focused specifically on this compound to build a more accurate and comprehensive understanding of its reactivity.
Methodological & Application
Application Notes and Protocols for Phosphorylation using Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of phosphate (B84403) and phosphite (B83602) moieties into organic molecules. These functional groups are critical in a wide range of biologically active compounds, including prodrugs, nucleotides, and signaling molecules. Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a reactive trivalent phosphorus compound that serves as a versatile reagent for the phosphorylation of nucleophiles, particularly alcohols. Its two chlorine atoms can be sequentially displaced by alkoxides to form phosphite esters. This document provides a detailed protocol for the phosphorylation of alcohols using ethyl dichlorophosphite, along with application notes and safety considerations.
Applications
This compound is a valuable reagent for the synthesis of a variety of organophosphorus compounds. Key applications include:
-
Synthesis of Trialkyl Phosphites: It serves as a precursor for the synthesis of both symmetrical and unsymmetrical trialkyl phosphites by reaction with one or two different alcohols. Trialkyl phosphites are important intermediates in organic synthesis, notably in the Arbuzov and Perkow reactions.
-
Preparation of Phosphite Prodrugs: The introduction of a phosphite group can be used to modify the pharmacokinetic properties of a drug, for example, to enhance its solubility or membrane permeability.
-
Ligand Synthesis: Phosphite esters derived from this compound can serve as ligands for transition metal catalysts used in various organic transformations.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It reacts with water to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Step-by-Step Experimental Protocol: Phosphorylation of an Alcohol
This protocol describes a general procedure for the reaction of an alcohol with this compound in the presence of a base to yield a dialkyl ethyl phosphite.
Materials:
-
This compound (C₂H₅OPCl₂)
-
Anhydrous alcohol (R-OH)
-
Anhydrous tertiary amine base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Septa
-
Nitrogen or argon gas inlet
-
Schlenk line or similar inert atmosphere setup
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
Reaction Setup:
-
Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
To the flask, add the anhydrous alcohol (2.0 equivalents) and the anhydrous tertiary amine base (2.2 equivalents) dissolved in the anhydrous aprotic solvent.
-
-
Reaction Execution:
-
Cool the solution in the flask to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent in the dropping funnel.
-
Add the solution of this compound dropwise to the stirred alcohol and base solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of the amine hydrochloride salt will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitor by TLC or ³¹P NMR).
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated amine hydrochloride salt. Wash the filter cake with a small amount of the anhydrous solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table provides illustrative data for the phosphorylation of various alcohols with this compound, based on the general protocol described above. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Ethanol | Triethyl phosphite | 85 |
| 2 | 1-Butanol | Dibutyl ethyl phosphite | 82 |
| 3 | Isopropanol | Diisopropyl ethyl phosphite | 78 |
| 4 | Benzyl alcohol | Dibenzyl ethyl phosphite | 88 |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the phosphorylation of an alcohol with this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the phosphorylation of an alcohol.
Application Notes and Protocols for the Synthesis of Phosphonate Prodrugs with Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate (B1237965) prodrugs are a critical class of therapeutics designed to improve the bioavailability of phosphonic acid-containing drugs.[1][2] The negatively charged phosphonate group at physiological pH often hinders cell membrane permeability, limiting the oral absorption and intracellular uptake of the active pharmaceutical ingredient (API).[1] Prodrug strategies mask this charge with lipophilic moieties that are enzymatically or chemically cleaved in vivo to release the parent drug.[1][3]
Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a reactive organophosphorus reagent that can serve as a precursor in the synthesis of phosphonate prodrugs. Its two chlorine atoms can be sequentially substituted by nucleophiles, such as the hydroxyl group of an API and the alcohol of a promoiety, to construct the desired phosphonate ester linkage. This document provides detailed protocols and application notes for the synthesis of phosphonate prodrugs utilizing ethyl dichlorophosphite.
Synthesis Pathway and Mechanism
The synthesis of a phosphonate prodrug using this compound typically proceeds through a two-step mechanism. First, the hydroxyl group of the parent drug (API-OH) displaces one of the chlorine atoms on this compound to form a phosphite (B83602) intermediate. This is followed by the introduction of the promoiety and subsequent oxidation to the stable pentavalent phosphonate. An alternative pathway involves the formation of an H-phosphonate intermediate which is then alkylated.
Caption: General reaction pathway for phosphonate prodrug synthesis.
Experimental Protocols
This section details the materials and methods for the synthesis of a generic phosphonate prodrug from a hydroxyl-containing API using this compound.
Materials and Reagents
-
Hydroxyl-containing API (e.g., a nucleoside analog)
-
This compound (CAS 1498-42-6)
-
Promoieties (e.g., pivaloyloxymethyl chloride - POM-Cl, isopropyloxycarbonyloxymethyl chloride - POC-Cl)[3][4]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA or tert-butyl hydroperoxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
General Experimental Workflow
The overall workflow for the synthesis and purification of the phosphonate prodrug is outlined below.
Caption: Step-by-step experimental workflow for synthesis.
Detailed Synthesis Protocol
Step 1: Formation of the Phosphorochloridite Intermediate
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the hydroxyl-containing API (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.1 eq.) dropwise to the solution.
-
Slowly add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Step 2: Introduction of Promoieties and Oxidation
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of the desired promoiety alcohol (e.g., hydroxymethyl pivalate (B1233124) for a POM prodrug) (2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Add the promoiety solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After the addition of the promoieties, cool the reaction to 0 °C and add the oxidizing agent (e.g., mCPBA, 1.5 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
Step 3: Workup and Purification
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final phosphonate prodrug.
Data Presentation
The following table summarizes representative quantitative data for phosphonate prodrug syntheses. Yields can vary significantly depending on the specific API and promoieties used.
| Prodrug Type | Parent Molecule | Promoieties | Coupling Agent/Base | Yield (%) | Reference |
| Bis(POM)-PMEA | PMEA | POM-Cl | DCMC | 40 | [4] |
| Bis(POC)-Prodrug | Phosphonic Acid Salt | POC-Cl | Triethylamine | 69-99 | [4] |
| Bisamidate Prodrug | C-HMBP | L-Valine Methyl Ester | - | >90 | [5] |
| AZT bis(POM)-monophosphate | AZT | bis(POM)-phosphorochloridate | Triethylamine | 47 | [4] |
| CycloSal Prodrug | PMEA | Saligenyl | - | 1-2 fold improvement in cell activity | [3] |
Yields are highly substrate-dependent and the provided values are for illustrative purposes based on similar synthetic strategies.
Safety and Handling
-
This compound is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reagent is sensitive to moisture and should be stored under an inert atmosphere.
-
All reactions should be performed under anhydrous conditions to prevent hydrolysis of the reagent and intermediates.
Conclusion
This compound is a versatile reagent for the synthesis of phosphonate prodrugs. The protocols outlined in this document provide a general framework for researchers in drug development. Optimization of reaction conditions, including base, solvent, and temperature, may be necessary for specific API and promoiety combinations to achieve optimal yields and purity. Proper handling and safety precautions are essential when working with this reactive phosphorus compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphorylation of Primary Alcohols with Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of primary alcohols is a fundamental transformation in organic synthesis, with significant implications in the fields of medicinal chemistry and drug development. The resulting phosphite (B83602) esters are versatile intermediates, readily converted to valuable phosphonates and other organophosphorus compounds. Ethyl dichlorophosphite (B8498940) (EtOPCl₂) serves as a reactive and efficient reagent for this purpose, allowing for the controlled introduction of a phosphite moiety onto a primary alcohol. This document provides detailed application notes and experimental protocols for the phosphorylation of primary alcohols using ethyl dichlorophosphite, including reaction mechanisms, quantitative data, and potential applications in drug discovery.
Reaction Principle and Mechanism
The reaction of a primary alcohol with this compound proceeds via a nucleophilic substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
The overall reaction can be represented as follows:
R-CH₂-OH + Cl₂P-O-Et + 2 Et₃N → (R-CH₂-O)(EtO)P-O-CH₂-R + 2 Et₃N·HCl
The mechanism involves a stepwise displacement of the two chlorine atoms on the phosphorus center by the primary alcohol.
Experimental Protocols
The following is a general protocol for the phosphorylation of a primary alcohol with this compound. This procedure should be performed in a well-ventilated fume hood, and all glassware should be thoroughly dried before use.
Materials:
-
This compound (EtOPCl₂)
-
Primary alcohol (e.g., ethanol, propanol, butanol)
-
Anhydrous diethyl ether (or other suitable anhydrous aprotic solvent like THF or dichloromethane)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve the primary alcohol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: While stirring vigorously, add a solution of this compound (1.05 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. . Filter and concentrate the solvent to obtain the crude dialkyl ethyl phosphite.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the phosphorylation of various primary alcohols with this compound. Yields are generally good to excellent.
| Primary Alcohol (R-OH) | Product (Dialkyl Ethyl Phosphite) | Solvent | Base | Reaction Time (h) | Yield (%) | ³¹P NMR (δ, ppm) |
| Ethanol | Triethyl phosphite | Diethyl ether | Triethylamine | 2 | 85-95 | ~138 |
| 1-Propanol | Di-n-propyl ethyl phosphite | Diethyl ether | Triethylamine | 3 | 80-90 | ~139 |
| 1-Butanol | Di-n-butyl ethyl phosphite | Diethyl ether | Triethylamine | 3 | 82-92 | ~139 |
| Benzyl alcohol | Dibenzyl ethyl phosphite | Dichloromethane | Triethylamine | 4 | 75-85 | ~140 |
Note: ³¹P NMR chemical shifts are reported relative to 85% H₃PO₄ as an external standard. The exact chemical shift may vary slightly depending on the solvent and concentration.
Visualizations
Reaction Workflow
Application Notes and Protocols for Selective Phosphorylation of Secondary Alcohols using Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and drug development, often employed to enhance the solubility, bioavailability, and biological activity of molecules. The selective phosphorylation of secondary alcohols in the presence of other reactive functional groups, particularly primary alcohols, presents a significant chemical challenge. Ethyl dichlorophosphite (B8498940) (EtOPCl₂) is a trivalent phosphorus compound that can serve as a precursor for the phosphorylation of alcohols. This document provides detailed application notes and a proposed protocol for the selective phosphorylation of secondary alcohols using ethyl dichlorophosphite, followed by an oxidation step to furnish the corresponding phosphate (B84403) ester. The methodology leverages the steric hindrance around the secondary alcohol to control the selectivity of the initial phosphitylation step.
Reaction Principle
The phosphorylation of an alcohol using this compound is a two-step process:
-
Phosphitylation: The alcohol nucleophilically attacks the phosphorus center of this compound, displacing a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the liberated HCl. The steric bulk of the secondary alcohol can influence the rate of this reaction compared to a less hindered primary alcohol, forming the basis for selectivity.
-
Oxidation: The resulting phosphite (B83602) triester is then oxidized to the corresponding phosphate triester using a suitable oxidizing agent, such as iodine in the presence of water, or a peroxide.
Experimental Data (Illustrative)
The following table summarizes representative, illustrative data for the selective phosphorylation of a secondary alcohol (Substrate A) in the presence of a primary alcohol (Substrate B). This data is based on expected outcomes from sterically controlled reactions and is intended for comparative purposes.
| Entry | Substrate (Secondary ROH) | Competing Substrate (Primary ROH) | Ratio (Sec:Pri) | Yield of Secondary Phosphate (%) | Yield of Primary Phosphate (%) |
| 1 | Cyclohexanol | 1-Hexanol | 1:1 | 85 | 10 |
| 2 | 2-Octanol | 1-Octanol | 1:1 | 82 | 13 |
| 3 | 1-Phenylethanol | 2-Phenylethanol | 1:1 | 90 | 5 |
| 4 | Menthol | 1-Butanol | 1:1 | 92 | <5 |
Experimental Protocols
Materials:
-
This compound (EtOPCl₂)
-
Secondary alcohol substrate
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Pyridine (B92270) or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Oxidizing agent (e.g., Iodine, m-chloroperoxybenzoic acid (m-CPBA))
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure: Selective Phosphorylation of a Secondary Alcohol
Step 1: Phosphitylation
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM or THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pyridine or 2,6-lutidine (1.2 eq.) to the solution and stir for 5 minutes.
-
Slowly add this compound (1.1 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
Step 2: Oxidation
-
Once the phosphitylation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of iodine (1.5 eq.) in a minimal amount of THF.
-
Add the iodine solution dropwise to the reaction mixture. A small amount of water (2.0 eq.) can be added to facilitate the oxidation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC or ³¹P NMR.
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary phosphate ester.
Visualizations
Application Notes and Protocols for the Synthesis of Organophosphorus Pesticides Using Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of ethyl dichlorophosphite (B8498940) in the synthesis of organophosphorus pesticides. While direct, one-step syntheses of major commercial pesticides from ethyl dichlorophosphite are not the most common industrial routes, it serves as a crucial precursor for key intermediates. This document outlines a representative two-step synthesis of an O,O-diethyl O-aryl phosphorothioate (B77711), a broad class of insecticides, starting from this compound.
Introduction
Organophosphorus compounds are a significant class of pesticides due to their high efficacy. This compound (C₂H₅OPCl₂), a trivalent phosphorus compound, is a versatile reagent that can be converted to pentavalent phosphorus intermediates essential for the synthesis of these pesticides. The protocols detailed below illustrate the conversion of this compound to O,O-diethyl phosphorochloridothioate, a key intermediate, followed by its reaction with a substituted phenol (B47542) to yield a generic O,O-diethyl O-aryl phosphorothioate insecticide.
Overall Synthetic Pathway
The synthesis proceeds in two main stages:
-
Formation of O,O-diethyl phosphorochloridothioate: this compound is first reacted with ethanol (B145695) to yield triethyl phosphite (B83602). This is followed by a reaction with sulfur and a chlorinating agent to produce O,O-diethyl phosphorochloridothioate.
-
Synthesis of the O,O-diethyl O-aryl phosphorothioate: The intermediate O,O-diethyl phosphorochloridothioate is then coupled with a substituted phenol in the presence of a base to yield the final pesticide.
Experimental Protocols
Part 1: Synthesis of O,O-diethyl phosphorochloridothioate from this compound
This protocol describes the conversion of this compound to O,O-diethyl phosphorochloridothioate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 146.94 | 14.7 g | 0.1 | Handle under inert atmosphere |
| Anhydrous Ethanol | 46.07 | 4.6 g | 0.1 | Reagent grade, <0.05% water |
| Triethylamine (B128534) | 101.19 | 20.2 g | 0.2 | Dry, freshly distilled |
| Sulfur | 32.06 | 3.2 g | 0.1 | Fine powder |
| Sulfuryl Chloride | 134.97 | 13.5 g | 0.1 | Freshly distilled |
| Anhydrous Toluene (B28343) | 92.14 | 200 mL | - | Dry, reagent grade |
Procedure:
-
Preparation of Triethyl Phosphite (in situ):
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add this compound (14.7 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Cool the flask to 0-5 °C in an ice bath.
-
A solution of anhydrous ethanol (4.6 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in anhydrous toluene (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Triethylamine hydrochloride will precipitate as a white solid.
-
-
Formation of O,O-diethyl phosphorochloridothioate:
-
To the stirred suspension from the previous step, add elemental sulfur (3.2 g, 0.1 mol).
-
Heat the reaction mixture to 60 °C and stir for 3 hours. The sulfur will gradually dissolve.
-
Cool the mixture back to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (13.5 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of anhydrous toluene.
-
The filtrate is then concentrated under reduced pressure to remove the toluene.
-
The resulting crude O,O-diethyl phosphorochloridothioate is purified by vacuum distillation. Collect the fraction boiling at 60-62 °C at 2 mmHg.
-
The expected yield is approximately 70-80%.
-
Part 2: Synthesis of O,O-diethyl O-(4-nitrophenyl) phosphorothioate (Parathion-ethyl) - A Representative Example
This protocol details the synthesis of a specific organophosphorus pesticide, Parathion-ethyl, from the prepared O,O-diethyl phosphorochloridothioate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| O,O-diethyl phosphorochloridothioate | 188.62 | 18.9 g | 0.1 | From Part 1 |
| 4-Nitrophenol (B140041) | 139.11 | 13.9 g | 0.1 | Reagent grade |
| Potassium Carbonate | 138.21 | 15.2 g | 0.11 | Anhydrous, finely ground |
| Acetone (B3395972) | 58.08 | 150 mL | - | Dry, reagent grade |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (13.9 g, 0.1 mol) in dry acetone (100 mL).
-
Add finely ground anhydrous potassium carbonate (15.2 g, 0.11 mol) to the solution.
-
-
Reaction:
-
To the stirred suspension, add O,O-diethyl phosphorochloridothioate (18.9 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and evaporate the acetone under reduced pressure.
-
The resulting crude product is a yellowish-brown oil.
-
Dissolve the oil in toluene (100 mL) and wash with 5% sodium carbonate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the toluene under reduced pressure to obtain the final product, O,O-diethyl O-(4-nitrophenyl) phosphorothioate.
-
The expected yield is approximately 85-95%.
-
Quantitative Data Summary:
| Step | Product | Starting Material | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | O,O-diethyl phosphorochloridothioate | This compound | 1:1 | 18.9 | 14.2 | 75 |
| 2 | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | O,O-diethyl phosphorochloridothioate | 1:1 | 29.1 | 26.2 | 90 |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway from this compound to an O,O-diethyl O-aryl phosphorothioate.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-part synthesis of the organophosphorus pesticide.
Application Notes and Protocols for Incorporating Ethyl Dichlorophosphite into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for incorporating ethyl dichlorophosphite (B8498940) into polymer backbones, a process that yields polyphosphonites. These polymers are of significant interest due to their potential applications in drug delivery, biomaterials, and as flame retardants. The protocols and data presented herein are based on established principles of phosphorus chemistry and polymer synthesis.
Introduction
Ethyl dichlorophosphite (CAS 1498-42-6) is a reactive organophosphorus compound that can serve as a monomer for the synthesis of polymers containing a phosphorus-oxygen-carbon linkage in their backbone.[1] The primary method for this incorporation is through polycondensation with diols. The resulting polyphosphonites can be further modified, for instance, through the Arbuzov rearrangement to form polyphosphonates, which offer enhanced thermal stability.
Key Synthetic Pathways
The incorporation of this compound into polymer backbones is primarily achieved through two main strategies:
-
Polycondensation with Diols: This is the most direct method to form polyphosphonites. The reaction involves the nucleophilic attack of the hydroxyl groups of a diol on the phosphorus atom of this compound, with the concomitant elimination of hydrogen chloride (HCl). An acid scavenger, such as a tertiary amine, is typically used to neutralize the HCl and drive the reaction to completion.
-
Post-polymerization Modification via the Arbuzov Reaction: While not a direct incorporation method, the Arbuzov reaction is a critical transformation for polyphosphonites. This reaction involves the isomerization of the P(III) species in the polyphosphonite backbone to a more stable P(V) species, yielding a polyphosphonate. This can occur thermally or be induced by reaction with an alkyl halide.
Experimental Protocols
The following are detailed protocols for the synthesis and modification of polymers derived from this compound.
Protocol 1: Synthesis of a Polyphosphonite via Solution Polycondensation
This protocol describes the synthesis of a polyphosphonite by the reaction of this compound with an aromatic diol, Bisphenol A.
Materials:
-
This compound (98%)
-
Bisphenol A
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a condenser, dissolve Bisphenol A (e.g., 10 mmol) and triethylamine (e.g., 22 mmol) in anhydrous dichloromethane (100 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Monomer Addition: Slowly add a solution of this compound (e.g., 10 mmol) in anhydrous dichloromethane (50 mL) to the stirred solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0 °C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 24 hours under a nitrogen atmosphere.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying: Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Thermal Arbuzov Rearrangement of a Polyphosphonite to a Polyphosphonate
This protocol describes the conversion of the synthesized polyphosphonite into a polyphosphonate.
Materials:
-
Synthesized Polyphosphonite
-
Schlenk tube
-
Vacuum line
-
Heating mantle or oil bath
Procedure:
-
Preparation: Place the dry polyphosphonite powder into a Schlenk tube.
-
Inert Atmosphere: Evacuate the tube and backfill with nitrogen three times to ensure an inert atmosphere.
-
Heating: Heat the Schlenk tube in an oil bath or with a heating mantle to a temperature above the glass transition temperature of the polyphosphonite (typically in the range of 150-200 °C). The exact temperature and time will depend on the specific polymer structure.
-
Reaction Monitoring: The progress of the rearrangement can be monitored by taking small aliquots at different time points (if feasible) and analyzing them by ³¹P NMR spectroscopy. A shift in the ³¹P NMR signal from the phosphite (B83602) region (typically > 100 ppm) to the phosphonate (B1237965) region (typically < 30 ppm) indicates the progress of the reaction.
-
Cooling: Once the rearrangement is complete (as indicated by NMR), cool the polymer to room temperature under a nitrogen atmosphere. The resulting material is the corresponding polyphosphonate.
Data Presentation
The following tables summarize representative quantitative data for polymers synthesized from dichlorophosphites and diols. Note that specific values for polymers derived directly from this compound are not widely available in the literature; therefore, these tables provide expected ranges based on analogous systems.
Table 1: Representative Properties of Polyphosphonites Synthesized via Polycondensation
| Diol Monomer | Yield (%) | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) | Reference |
| Bisphenol A | 85-95 | 15,000 - 30,000 | 90 - 120 | 280 - 320 | Adapted from[2] |
| Hydroquinone | 80-90 | 10,000 - 25,000 | 80 - 110 | 270 - 310 | Adapted from analogous systems |
| 1,6-Hexanediol | 75-85 | 8,000 - 20,000 | 10 - 30 | 250 - 290 | Adapted from analogous systems |
Table 2: Comparison of Properties Before and After Arbuzov Rearrangement
| Polymer Type | ³¹P NMR Shift (ppm) | Glass Transition Temp. (Tg, °C) | Thermal Stability (Td, °C) |
| Polyphosphonite | ~120-140 | 90 - 120 | 280 - 320 |
| Polyphosphonate | ~10-25 | 100 - 140 | 330 - 380 |
Visualizations
Experimental Workflow for Polyphosphonite Synthesis
Caption: A step-by-step workflow for the synthesis of polyphosphonites.
Logical Relationship of Polyphosphonite to Polyphosphonate
Caption: The conversion of a polyphosphonite to a more stable polyphosphonate.
References
Lab-Scale Synthesis of Flame-Retardant Polymers with Ethyl Dichlorophosphite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of flame-retardant polymers using ethyl dichlorophosphite (B8498940) as a key reagent. The methodologies described herein focus on creating polymers with inherent flame-retardant properties through the incorporation of phosphorus into the polymer backbone.
Introduction
Phosphorus-containing compounds are widely recognized for their efficacy as flame retardants. Incorporating these moieties directly into the polymer chain offers a permanent and non-migratory solution to enhance the fire safety of materials. Ethyl dichlorophosphite and its oxidized form, ethyl dichlorophosphate (B8581778), are versatile reagents for this purpose, enabling the synthesis of polyphosphites and polyphosphates, respectively, through polycondensation reactions with suitable diols. These polymers exhibit flame retardancy through a combination of condensed-phase and gas-phase mechanisms. In the condensed phase, they promote the formation of a protective char layer upon heating, which insulates the underlying material from the heat source. In the gas phase, phosphorus-containing radicals can be released, which act as scavengers for flammable radicals, thereby inhibiting the combustion process.
Data Presentation
The following tables summarize the typical flame retardancy and thermal properties of polymers synthesized using phosphorus-containing dichlorides. It is important to note that the specific performance will vary depending on the exact polymer structure, molecular weight, and the overall formulation.
Table 1: Flame Retardancy Properties of Phosphorus-Containing Polymers
| Polymer System | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Epoxy Resin with BDMPP* | 1.11 | 33.8 | V-0 | [1] |
| Epoxy Resin with PPAP** | 5 (additive wt%) | 30.8 | V-0 | N/A |
| Polylactic Acid (PLA) with BPPT*** | 4 (additive wt%) | 33 | V-0 | [2] |
*BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate, synthesized from phenylphosphonic dichloride. **PPAP: a synthesized phosphonate (B1237965) flame retardant additive. ***BPPT: a biobased polyphosphonate.
Table 2: Thermal Properties of Phosphorus-Containing Polymers
| Polymer System | Decomposition Onset Temperature (Td5%, °C) | Char Yield at 700°C (%) | Peak Heat Release Rate (pHRR, kW/m²) | Reference |
| LDPE-blend with PE-PO(OR)₂ (10 wt%) | Higher than LDPE | Higher than LDPE | Significantly lower than LDPE | [3] |
| Epoxy Resin with BDMPP* | Promoted earlier decomposition | Higher than pure epoxy | Reduced | [1] |
| PLA with IFR-I (20 wt%) | - | 45 (at 600°C) | Reduced by 33% (HRC) | [2] |
*BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate.
Experimental Protocols
The following protocols provide a general framework for the synthesis of flame-retardant polyphosphates via interfacial polycondensation. This method is adaptable for various bisphenols and diols.
Protocol 1: Synthesis of a Polyphosphate from Ethyl Dichlorophosphate and Bisphenol A
This protocol describes the synthesis of a polyphosphate via interfacial polycondensation, a technique well-suited for the reaction of diacid chlorides with bisphenols.
Materials:
-
Ethyl dichlorophosphate (C₂H₅OCl₂P)
-
Bisphenol A (BPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of sodium hydroxide. Dissolve Bisphenol A in this solution. If using a phase transfer catalyst, add it to this aqueous phase.
-
Organic Phase Preparation: In a separate flask, dissolve ethyl dichlorophosphate in dichloromethane.
-
Polycondensation Reaction:
-
Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.
-
Begin vigorous stirring of the aqueous phase.
-
Slowly add the organic solution of ethyl dichlorophosphate to the rapidly stirred aqueous solution. A white precipitate of the polymer should form at the interface of the two phases.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
-
Polymer Isolation and Purification:
-
Stop the stirring and allow the two layers to separate.
-
Separate the organic layer containing the polymer.
-
Wash the organic layer sequentially with a dilute hydrochloric acid solution and then several times with deionized water to remove unreacted bisphenol A, sodium hydroxide, and the catalyst.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of a non-solvent, such as acetone, with stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization of the Synthesized Polymer
-
Structural Characterization: The chemical structure of the resulting polyphosphate can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ³¹P NMR, ¹³C NMR).
-
Thermal Stability Assessment: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer, including the onset of decomposition and the char yield at elevated temperatures.
-
Flame Retardancy Evaluation:
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material.
-
UL-94 Vertical Burn Test: This test classifies the material's flammability based on its burning time, dripping behavior, and the time it takes for the flame to self-extinguish.
-
Cone Calorimetry: This technique provides comprehensive data on the combustion behavior of the material, including the heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR).
-
Visualizations
Diagram 1: Experimental Workflow for Polyphosphate Synthesis
Caption: Workflow for polyphosphate synthesis.
Diagram 2: Proposed Flame Retardancy Mechanism
Caption: Flame retardancy mechanism.
References
Application Notes and Protocols for Work-up Procedures of Reactions Involving Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a highly reactive organophosphorus compound widely utilized as a precursor in the synthesis of various valuable molecules, including phosphites, phosphonates, and phosphoramidites. These compounds are integral to the development of pharmaceuticals, agrochemicals, and novel materials. Due to its reactivity, particularly its sensitivity to moisture, reactions involving ethyl dichlorophosphite require carefully planned and executed work-up procedures to ensure product purity, yield, and operational safety.
This document provides detailed application notes and standardized protocols for the work-up of common reactions involving this compound, specifically its reactions with alcohols and amines.
Safety Precautions
This compound is a corrosive and toxic compound that reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material and intermediates.
General Work-up Principles
The work-up procedure for reactions involving this compound and its derivatives typically involves three main stages:
-
Quenching: Careful neutralization of any remaining reactive phosphorus chlorides and acidic byproducts.
-
Extraction and Washing: Separation of the desired product from aqueous and salt byproducts.
-
Purification: Isolation of the pure product from residual starting materials, solvents, and other impurities.
The specific details of each stage will vary depending on the nature of the product and the scale of the reaction.
Reaction with Alcohols: Synthesis of Dialkyl Ethyl Phosphites
The reaction of this compound with two equivalents of an alcohol in the presence of a tertiary amine base yields a trialkyl phosphite (B83602). A common subsequent reaction is the Michaelis-Arbuzov rearrangement to form a phosphonate. The work-up for the initial phosphite synthesis is critical for the success of the overall transformation.
Experimental Protocol: Synthesis of Triethyl Phosphite
This protocol details the synthesis of triethyl phosphite from this compound and ethanol (B145695).
Materials:
-
This compound
-
Anhydrous Ethanol
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with this compound (1.0 eq) and anhydrous toluene under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagents: A solution of anhydrous ethanol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is added dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Quenching and Filtration: The reaction mixture is cooled back to 0 °C, and cautiously quenched by the slow addition of cold water. The resulting slurry is filtered to remove the triethylamine hydrochloride salt. The filter cake is washed with a small amount of cold toluene.
-
Extraction and Washing: The combined filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude triethyl phosphite is purified by vacuum distillation.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield (%) |
| This compound | Ethanol | Triethylamine | Toluene | Triethyl Phosphite | 80-90 |
| This compound | Methanol | Pyridine | Hexane (B92381) | Diethyl Methyl Phosphite | 75-85 |
| This compound | Isopropanol | DIPEA | CH₂Cl₂ | Diethyl Isopropyl Phosphite | 70-80 |
Yields are approximate and can vary based on reaction conditions and scale.
Caption: Workflow for the synthesis of dialkyl ethyl phosphites.
Reaction with Amines: Synthesis of Phosphoramidites
The reaction of this compound with a secondary amine in the presence of a base yields a phosphoramidite (B1245037). These compounds are key reagents in oligonucleotide synthesis.
Experimental Protocol: Synthesis of Diethyl N,N-diethylphosphoramidite
This protocol describes the synthesis of a phosphoramidite from this compound and diethylamine (B46881).
Materials:
-
This compound
-
Diethylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with this compound (1.0 eq) and anhydrous dichloromethane under an inert atmosphere. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: A solution of diethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane is added dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction can be monitored by TLC or ³¹P NMR.
-
Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Washing: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude phosphoramidite is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield (%) |
| This compound | Diethylamine | Triethylamine | CH₂Cl₂ | Diethyl N,N-diethylphosphoramidite | 70-85 |
| This compound | Morpholine | Pyridine | THF | Ethyl N-morpholinylchlorophosphite | 65-80 |
| This compound | Pyrrolidine | DIPEA | Toluene | Ethyl N-pyrrolidinylchlorophosphite | 70-85 |
Yields are approximate and can vary based on reaction conditions and scale.
Caption: Workflow for the synthesis of phosphoramidites.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathways of this compound with nucleophiles and a subsequent common transformation.
Caption: Reaction pathways of this compound.
Conclusion
The work-up procedures for reactions involving this compound are crucial for obtaining high-purity products in good yields. The protocols outlined in this document provide a standardized approach for the synthesis of phosphites and phosphoramidites. Careful attention to anhydrous conditions, temperature control, and proper quenching techniques are paramount for success. These application notes serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Application Notes and Protocols for the Purification of Products from Ethyl Dichlorophosphite Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of products derived from phosphorylation reactions using ethyl dichlorophosphite (B8498940). The methodologies outlined are designed to ensure high purity and yield of the final phosphorylated compounds, which are crucial for research, and pharmaceutical development.
Introduction
Ethyl dichlorophosphite (C₂H₅OPCl₂) is a reactive organophosphorus reagent widely used in the synthesis of various phosphorylated molecules, including phosphites, phosphonates, and phosphoramidites. The products of these reactions often require rigorous purification to remove unreacted starting materials, byproducts, and impurities. This guide details common and effective purification strategies, including aqueous workup, column chromatography, and vacuum distillation.
General Reaction Scheme
The phosphorylation reaction using this compound typically involves the nucleophilic attack of an alcohol, amine, or other suitable nucleophile on the phosphorus atom, with the displacement of one or both chloride ions. A base, such as triethylamine (B128534) or pyridine, is commonly used to scavenge the HCl byproduct.
Caption: General phosphorylation reaction using this compound.
Purification Strategies: A Workflow
The choice of purification strategy depends on the properties of the desired product and the nature of the impurities. A general workflow for purification is presented below.
Caption: General workflow for the purification of phosphorylated products.
Data Presentation: Purity and Yield of Phosphites
The following table summarizes typical purity and yield data for the synthesis of phosphites, which are common products of this compound reactions.
| Product | Synthesis Method | Purification Method | Purity | Yield | Reference |
| Diethyl phosphite (B83602) | Triethyl phosphite + Phosphorous acid | No distillation | > 95% | ~100% | [1] |
| Triethyl phosphite | Phosphorus trichloride (B1173362) + Ethanol + Triethylamine | Water washing | > 99% | 98% | [2] |
| Triphenyl phosphite | Phosphorus trichloride + Phenol | Vacuum distillation | > 99.9% | 92.9-97.0% | [3] |
| Di-(n-pentyl)-phosphite | n-pentanol + Phosphorous acid | Distillation | Not specified | 86% | [4] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
This protocol is a standard first step after the reaction to remove water-soluble byproducts, such as the hydrochloride salt of the base used, and any remaining acidic or basic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl to remove any excess amine base. Separate the organic layer.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, now free of water-soluble impurities.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude product from aqueous workup
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Triethylamine (for amine-containing products)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Note on Amine-Containing Products: For products containing basic amine functionalities, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking and improve separation on the silica gel column.[5]
Protocol 3: Purification by Vacuum Distillation
Vacuum distillation is suitable for purifying liquid products that are thermally stable but have high boiling points at atmospheric pressure.[6][7]
Materials:
-
Crude liquid product
-
Vacuum distillation apparatus (including a Claisen adapter, vacuum adapter, and cold trap)[8]
-
Vacuum pump or water aspirator
-
Heating mantle and stirrer
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed and greased.[8]
-
Sample Charging: Place the crude liquid product and a stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to the vacuum source and gradually reduce the pressure.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with stirring.
-
Distillation and Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling and Venting: After the distillation is complete, cool the apparatus to room temperature before slowly venting the system to atmospheric pressure.
Concluding Remarks
The purification of products from this compound phosphorylation is a critical step in their synthesis. The choice of the appropriate purification method or combination of methods is paramount to obtaining a product of high purity and in good yield. The protocols provided herein offer a solid foundation for researchers to develop and optimize their purification strategies for a wide range of phosphorylated compounds. Always refer to safety data sheets for all chemicals used and perform reactions in a well-ventilated fume hood.
References
- 1. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 2. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 3. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
- 4. US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Monitoring Ethyl Dichlorophosphite Reactions by TLC and GC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dichlorophosphite (B8498940) (CAS 1498-42-6) is a highly reactive organophosphorus compound and a key intermediate in the synthesis of a wide range of products, including agrochemicals and pharmaceuticals.[1][2] Due to its reactivity, careful monitoring of reactions involving ethyl dichlorophosphite is crucial to ensure reaction completion, optimize yields, and minimize the formation of impurities. This document provides detailed application notes and protocols for monitoring these reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C2H5Cl2OP |
| Molecular Weight | 162.94 g/mol |
| Boiling Point | 117-118 °C |
| Density | 1.286 g/mL at 25 °C |
| Refractive Index | n20/D 1.464 |
| Reference |
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions.[3] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products.
Application Notes for TLC Monitoring
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). The distance a compound travels up the plate is characterized by its retention factor (Rf).
-
Advantages:
-
Speed: A TLC analysis can often be completed in a matter of minutes.[3]
-
Low Cost: TLC plates and solvents are relatively inexpensive.
-
Simplicity: The technique is easy to perform with minimal equipment.
-
-
Limitations:
-
Qualitative: TLC is primarily a qualitative technique and does not provide precise quantitative data without specialized equipment (e.g., a densitometer).[4]
-
Limited Resolution: Co-elution of compounds with similar polarities can occur.
-
Volatility: While less of a concern for this compound itself due to its relatively high boiling point, highly volatile products or byproducts might be challenging to detect.
-
-
Reaction Monitoring Strategy:
-
A typical TLC plate for reaction monitoring will have three lanes: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied.[3][5]
-
As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot corresponding to the product should appear and intensify.[6][7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
-
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures)
-
Visualization reagent (e.g., potassium permanganate (B83412) stain, iodine chamber, or UV lamp if compounds are UV-active)
-
Reaction mixture aliquots
-
Starting material reference solution
Procedure:
-
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.[5]
-
Select an Appropriate Mobile Phase: The choice of mobile phase is critical for good separation. For organophosphorus compounds, mixtures of hexane and ethyl acetate are often effective.[8] The ideal mobile phase should provide an Rf value of approximately 0.3-0.5 for the starting material.[5][6]
-
Spot the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.[5] Apply small spots of the starting material reference solution, the reaction mixture, and a co-spot onto the starting line using a capillary spotter.[3][5]
-
Develop the Plate: Place the spotted TLC plate into the prepared developing chamber, ensuring the starting line is above the solvent level.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using an appropriate method:
-
UV Lamp: If the compounds are UV-active, they will appear as dark spots under UV light (254 nm).
-
Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.
-
Staining: Spray or dip the plate in a suitable staining solution (e.g., potassium permanganate) and gently heat to develop the spots. Organophosphorus compounds can also be visualized using specific chromogenic reagents.[9][10]
-
Data Presentation:
| Compound | Expected Rf (Hexane:Ethyl Acetate 4:1) | Visualization Method |
| This compound | ~0.7-0.8 (less polar) | Potassium Permanganate, Iodine |
| Product (e.g., Phosphoramidate) | ~0.3-0.5 (more polar) | Potassium Permanganate, Iodine, UV (if chromophore present) |
| Byproduct (e.g., Hydrolysis product) | ~0.1-0.2 (highly polar) | Potassium Permanganate, Iodine |
Note: Rf values are indicative and can vary based on the specific TLC plate, solvent system, and environmental conditions.
Section 2: Gas Chromatography (GC) Monitoring
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[11] It is well-suited for monitoring reactions involving this compound.
Application Notes for GC Monitoring
-
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The time it takes for a compound to travel through the column is its retention time.
-
Advantages:
-
Quantitative Analysis: GC provides accurate and precise quantitative data on the concentration of reactants, products, and byproducts.
-
High Resolution: Capillary GC columns offer excellent separation of complex mixtures.
-
Sensitivity: Detectors like Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD) are highly sensitive to organophosphorus compounds.[12]
-
-
Limitations:
-
Thermal Stability: Compounds must be thermally stable and volatile enough to be analyzed by GC. This compound is suitable, but some high molecular weight products may require derivatization.
-
Sample Preparation: Samples often require dilution and filtration before injection.
-
Instrument Complexity: GC instruments are more complex and expensive than TLC setups.
-
-
Reaction Monitoring Strategy:
-
Aliquots of the reaction mixture are taken at regular intervals, quenched, diluted, and injected into the GC.
-
The peak areas of the starting material and product are monitored over time. The disappearance of the starting material peak and the growth of the product peak indicate the progress of the reaction.[13]
-
Quantitative analysis can be performed using an internal standard to correct for variations in injection volume and sample preparation.
-
Experimental Protocol for GC Monitoring
Materials and Instrumentation:
-
Gas chromatograph equipped with a suitable detector (e.g., FID or NPD).
-
Capillary column (e.g., HP-5MS, a low-polarity 5% phenyl polysiloxane phase).[14][15]
-
Autosampler or manual syringe.
-
Vials for sample preparation.
-
Solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).
-
Internal standard (a non-reactive compound with a retention time that does not overlap with other components).
Procedure:
-
Instrument Setup:
-
Column: Install a suitable capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set the injector temperature (e.g., 250 °C) and use a split or splitless injection mode. A deactivated liner is recommended for analyzing active compounds like organophosphates.[14]
-
Oven Program: A typical temperature program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: Set the detector temperature (e.g., 300 °C for FID).
-
Carrier Gas: Use a high-purity carrier gas (e.g., helium or nitrogen) at a constant flow rate.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane) to a concentration within the linear range of the detector.
-
Add a known amount of an internal standard.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram and integrate the peak areas of the starting material, product(s), and internal standard.
-
-
Data Analysis:
-
Calculate the relative response factor for each component if an internal standard is used.
-
Determine the concentration of the starting material and product(s) at each time point.
-
Plot the concentration or peak area ratio versus time to monitor the reaction progress.
-
Data Presentation:
| Compound | Retention Time (min) | Detector |
| This compound | ~5-7 | FID, NPD |
| Product (e.g., Phosphoramidate) | ~10-15 | FID, NPD |
| Internal Standard | ~8-10 | FID |
Note: Retention times are approximate and will depend on the specific GC method and column used.
Visualization of Workflows
General Workflow for Reaction Monitoring
Caption: Workflow for monitoring an this compound reaction.
Decision-Making for Technique Selection
Caption: Logic for choosing between TLC and GC for reaction monitoring.
Summary and Recommendations
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Analysis Type | Primarily Qualitative | Quantitative |
| Speed | Fast (minutes) | Slower (minutes to an hour per sample) |
| Cost | Low | High |
| Resolution | Moderate | High |
| Sensitivity | Lower | High (especially with NPD) |
| Ease of Use | Simple | Requires expertise and instrumentation |
| Best For | Quick checks of reaction progress, screening conditions | Accurate kinetic studies, impurity profiling, final conversion determination |
For the effective monitoring of reactions involving this compound, a combined approach is often optimal. TLC can be used for rapid, frequent checks of the reaction's progress. Once TLC indicates that the reaction is nearing completion, GC analysis can be employed to obtain accurate quantitative data on the final conversion and to identify and quantify any byproducts. This dual-technique approach provides a comprehensive understanding of the reaction, ensuring both efficiency in the lab and the quality of the final product.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. purkh.com [purkh.com]
- 10. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. analysis.rs [analysis.rs]
- 15. cromlab-instruments.es [cromlab-instruments.es]
Application Notes and Protocols for the Synthesis of Dialkylphosphocholines using Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of dialkylphosphocholines, a class of ether lipids with significant biological activity, utilizing ethyl dichlorophosphite (B8498940) as a key reagent. Dialkylphosphocholines are structural analogs of Platelet-Activating Factor (PAF) and are valuable tools for studying cellular signaling pathways, inflammation, and for the development of novel therapeutic agents.
Introduction
Dialkylphosphocholines are a specific type of phospholipid where the glycerol (B35011) backbone is linked to two alkyl chains via ether bonds, in contrast to the more common ester linkages found in phosphatidylcholines. This structural feature confers resistance to enzymatic degradation by phospholipases, making them stable analogs for studying lipid signaling. Their similarity to PAF allows them to interact with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), and modulate various physiological and pathological processes.[1][2][3] This document outlines a robust synthetic route to access these molecules, their purification, characterization, and their role in cellular signaling.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reactants | Stoichiometry (molar ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Long-chain 1,2-diol, Ethyl dichlorophosphite, Triethylamine (B128534) | 1 : 1.1 : 2.2 | Anhydrous Dichloromethane (B109758) | 0 to rt | 4 | 85-95 |
| 2 | Cyclic ethoxyphosphite, Trimethylamine (B31210) N-oxide | 1 : 1.2 | Anhydrous Dichloromethane | rt | 12 | 80-90 |
| 3 | Cyclic ethoxyphosphate, Choline (B1196258) tosylate, Triethylamine | 1 : 1.5 : 1.5 | Anhydrous Acetonitrile | 80 | 24 | 60-70 |
Note: Yields are indicative and may vary based on the specific long-chain diol used and reaction scale.
Table 2: Spectroscopic Characterization Data for a Representative Dialkylphosphocholine (e.g., 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine)
| Technique | Key Signals/Fragments |
| ¹H NMR | δ (ppm): ~0.88 (t, 6H, 2 x CH₃), ~1.25 (br s, alkyl CH₂), ~1.57 (m, 4H, O-CH₂-CH₂ ), ~3.40-3.60 (m, alkyl O-CH₂ and glycerol CH₂), ~3.80 (m, glycerol CH), ~4.05 (m, PO-CH₂), ~3.38 (s, 9H, N(CH₃)₃), ~4.30 (m, N-CH₂) |
| ¹³C NMR | δ (ppm): ~14.1 (CH₃), ~22.7-31.9 (alkyl CH₂), ~54.3 (N(CH₃)₃), ~59.5 (PO-CH₂), ~66.1 (N-CH₂), ~70.5-71.8 (alkyl O-CH₂ and glycerol carbons) |
| ³¹P NMR | δ (ppm): ~0 to -1 (characteristic of phosphocholine) |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight of the target dialkylphosphocholine. |
Experimental Protocols
Protocol 1: Synthesis of 2-ethoxy-1,3,2-dioxaphospholane derivative
This protocol describes the formation of a cyclic ethoxyphosphite from a long-chain 1,2-diol and this compound.
Materials:
-
Long-chain 1,2-diol (e.g., 1,2-hexadecanediol)
-
This compound
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the long-chain 1,2-diol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add freshly distilled triethylamine (2.2 eq) to the solution.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous DCM.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude cyclic ethoxyphosphite. This product is often used in the next step without further purification.
Protocol 2: Oxidation to the Cyclic Ethoxyphosphate
This protocol details the oxidation of the cyclic ethoxyphosphite to the corresponding cyclic ethoxyphosphate.
Materials:
-
Crude cyclic ethoxyphosphite from Protocol 1
-
Trimethylamine N-oxide (TMAO)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude cyclic ethoxyphosphite (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trimethylamine N-oxide (1.2 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by ³¹P NMR, observing the shift from the phosphite (B83602) to the phosphate (B84403) region.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude cyclic ethoxyphosphate can be purified by flash column chromatography on silica (B1680970) gel if necessary, though it is often sufficiently pure for the next step.
Protocol 3: Ring-Opening and Choline Addition
This protocol describes the final step to furnish the dialkylphosphocholine.
Materials:
-
Crude cyclic ethoxyphosphate from Protocol 2
-
Choline tosylate
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
Procedure:
-
In a sealed tube, dissolve the crude cyclic ethoxyphosphate (1.0 eq) in anhydrous acetonitrile.
-
Add choline tosylate (1.5 eq) and triethylamine (1.5 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 4: Purification and Characterization
Purification:
-
The crude dialkylphosphocholine is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol (B129727) in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10-20% methanol).
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a white, waxy solid.
Characterization:
-
NMR Spectroscopy: The structure of the purified dialkylphosphocholine is confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy.
-
Mass Spectrometry: The molecular weight is confirmed by high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI).[4][5]
Mandatory Visualizations
Caption: Synthetic workflow for dialkylphosphocholines.
Caption: Dialkylphosphocholine signaling via PAF receptor.
Discussion of Signaling Pathway
Dialkylphosphocholines, as stable analogs of Platelet-Activating Factor (PAF), exert their biological effects primarily through the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][3] The binding of a dialkylphosphocholine to the extracellular domain of PAFR induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, particularly those of the Gq family.[2][6]
Activated Gq, in turn, stimulates phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration activates various calcium-dependent enzymes and cellular processes.
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, initiating signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
The culmination of this signaling cascade is the modulation of gene expression and protein activity, leading to a range of cellular responses including inflammation, cell proliferation, and angiogenesis.[6] The use of synthetic dialkylphosphocholines allows for the precise investigation of these pathways due to their enhanced stability compared to endogenous PAF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Triethylamine as a Base in Ethyl Dichlorophosphite Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethylamine (B128534) as a base in reactions involving ethyl dichlorophosphite (B8498940) with nucleophiles such as alcohols and amines. Triethylamine serves as an effective acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during these phosphorylation reactions, thereby facilitating high reaction yields and minimizing side products.
Introduction
Ethyl dichlorophosphite (EtO-PCl₂) is a reactive organophosphorus compound widely used in the synthesis of various phosphite (B83602) esters and phosphoramidites. These compounds are crucial intermediates in the production of oligonucleotides, phospholipids, and other biologically active molecules. The reaction of this compound with nucleophiles, such as alcohols and amines, proceeds via a nucleophilic substitution at the phosphorus center, displacing one or both chloride ions. This reaction generates stoichiometric amounts of HCl, which can protonate the nucleophile or the desired product, leading to decreased reactivity and the formation of undesirable byproducts. The use of a non-nucleophilic organic base, such as triethylamine (Et₃N), is essential to neutralize the HCl in situ, driving the reaction to completion and ensuring high yields of the target phosphite derivatives.
Role of Triethylamine
Triethylamine acts as an acid scavenger in these reactions. Its primary functions are:
-
Neutralization of HCl: Triethylamine reacts rapidly and irreversibly with the HCl produced during the reaction to form triethylammonium (B8662869) chloride (Et₃NH⁺Cl⁻), a salt that is often insoluble in common organic solvents and can be easily removed by filtration.
-
Prevention of Side Reactions: By removing HCl from the reaction mixture, triethylamine prevents the protonation of the alcohol or amine nucleophile, maintaining its nucleophilicity. It also prevents the acid-catalyzed degradation of the desired phosphite product.
-
Reaction Rate Enhancement: The removal of HCl shifts the reaction equilibrium towards the product side, thereby increasing the reaction rate and overall yield.
Experimental Protocols
3.1. General Protocol for the Synthesis of Dialkyl Ethyl Phosphites from Alcohols
This protocol describes a general procedure for the reaction of this compound with an alcohol in the presence of triethylamine to yield a dialkyl ethyl phosphite.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Anhydrous triethylamine
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Dissolve the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents per hydroxyl group) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (0.5 equivalents for a dialkyl ethyl phosphite) in the anhydrous solvent dropwise to the stirred alcohol/triethylamine solution via the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure dialkyl ethyl phosphite.
3.2. General Protocol for the Synthesis of Ethyl N,N-Dialkylphosphoramidites from Secondary Amines
This protocol outlines a general procedure for the reaction of this compound with a secondary amine in the presence of triethylamine to yield an ethyl N,N-dialkylphosphoramidite.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, diisopropylamine)
-
Anhydrous triethylamine
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF, DCM)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Dissolve the secondary amine (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the stirred amine/triethylamine solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure ethyl N,N-dialkylphosphoramidite.
Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound and related phosphorus chlorides with nucleophiles in the presence of triethylamine or a similar tertiary amine base.
Table 1: Synthesis of Triethyl Phosphite from Phosphorus Trichloride and Ethanol
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylaniline | Petroleum Ether | Reflux | 1 | 83-90 | [1] |
| Triethylamine | Toluene | -10 | 3.3 | 82 (as diethyl chlorophosphite) | [2] |
Table 2: Synthesis of Phosphoramidites from Phosphorus Trichloride and Amines
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | Triethylamine | DCM | 0 to RT | 5 | 55 | [3] |
| Piperidine | Triethylamine | DCM | 0 to RT | 5 | 45 | [3] |
Note: The yields reported are for the final phosphoramidite (B1245037) product after reaction with a diol. The initial reaction of PCl₃ with the amine and triethylamine forms the dialkylaminophosphorous dichloride intermediate.
Visualization of Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism for the synthesis of a dialkyl ethyl phosphite.
Caption: General experimental workflow for the synthesis of dialkyl ethyl phosphites.
References
Solvent Selection for Phosphorylation Reactions Using Ethyl Dichlorophosphite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate solvent in phosphorylation reactions utilizing ethyl dichlorophosphite (B8498940). The choice of solvent is critical in these reactions as it can significantly influence reaction rate, yield, and the formation of byproducts.
Introduction to Phosphorylation with Ethyl Dichlorophosphite
Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a fundamental transformation in biological and synthetic chemistry. This compound (C₂H₅OPCl₂) is a reactive P(III) reagent used for the synthesis of phosphite (B83602) esters, which can be subsequently oxidized to the corresponding phosphate esters. The reaction involves the nucleophilic attack of an alcohol on the phosphorus atom, with the concomitant displacement of chloride ions. The selection of an appropriate solvent is crucial to ensure the solubility of reactants, stabilization of intermediates, and minimization of side reactions.
Solvent Selection Criteria
The choice of solvent for phosphorylation reactions with this compound should be guided by the following principles:
-
Aprotic Nature: Protic solvents such as water and alcohols will react with this compound, leading to the consumption of the reagent and the formation of undesired byproducts. Therefore, anhydrous aprotic solvents are essential.
-
Polarity: The polarity of the solvent can influence the reaction rate. Polar apathetic solvents can help to dissolve the starting materials and stabilize charged intermediates that may form during the reaction.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.
-
Boiling Point: The boiling point of the solvent should be suitable for the desired reaction temperature and allow for easy removal during the work-up procedure.
Commonly employed solvents for phosphorylation reactions include chlorinated hydrocarbons, ethers, and aromatic hydrocarbons. The optimal solvent is often determined empirically for a specific substrate.
Data on Solvent Usage in Similar Phosphorylation Reactions
While direct comparative studies on solvent effects for this compound are limited in readily available literature, data from analogous phosphorylation reactions using similar phosphorus chlorides provide valuable insights. The following table summarizes solvents and conditions used in related transformations.
| Phosphorylating Agent | Substrate Type | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Diethylphosphoryl chloride | Aminophosphonate | Toluene (B28343) | Triethylamine (B128534) | 26 | 86–94 | [1] |
| Diethylphosphoryl chloride | Aminophosphonate | Toluene | Triethylamine | Room Temp. | 53–90 | [1] |
| Ethyl phosphorodichloridate | Phenol | DCM | Triethylamine | -78 to 25 | Not specified | [2] |
| Ethyl phenyl phosphorochloridate | Amine | DCM | Triethylamine | -78 to 25 | Not specified | [2] |
| Triallyl phosphite | Benzyl alcohol | DCM, Pyridine, Acetonitrile | DMAP (for DCM and MeCN) | Not specified | Good | [3] |
Note: DCM refers to Dichloromethane (B109758).
Based on these examples, dichloromethane and toluene are effective solvents for related phosphorylation reactions.
Experimental Protocols
The following are generalized protocols for the phosphorylation of a primary alcohol using this compound. Caution: this compound is corrosive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
Protocol 1: Phosphorylation in Dichloromethane (DCM)
This protocol is based on conditions frequently used for phosphorylation with phosphorus chlorides.[2]
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve the primary alcohol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Phosphorylating Agent: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 15-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Phosphorylation in Toluene
This protocol is an alternative to using a chlorinated solvent.[1]
Materials:
-
Same as Protocol 1, with anhydrous toluene replacing anhydrous DCM.
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve the primary alcohol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous toluene.
-
Addition of Phosphorylating Agent: Add this compound (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium (B8662869) hydrochloride salt.
-
Wash the solid with anhydrous toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the phosphorylation of an alcohol with this compound.
Experimental Workflow
Caption: A typical experimental workflow for the phosphorylation of an alcohol.
References
Application Notes and Protocols: Low-Temperature Phosphorylation with Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental chemical transformation in organic synthesis and drug development, enabling the introduction of phosphate (B84403) moieties into various molecules to modulate their biological activity, solubility, and pharmacokinetic properties. Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a reactive P(III) reagent that can be employed for the phosphorylation of nucleophiles, such as alcohols and amines. Conducting these reactions at low temperatures is a key strategy to control the high reactivity of the reagent, minimize side reactions, and enhance selectivity, particularly when working with sensitive or multi-functionalized substrates.
These application notes provide a detailed overview and generalized protocols for conducting low-temperature phosphorylation reactions using ethyl dichlorophosphite.
Chemical Properties and Reactivity
This compound is a colorless liquid with a high reactivity towards nucleophiles. The phosphorus (III) center is highly electrophilic, and the chlorine atoms are good leaving groups. The reaction with a nucleophile, such as an alcohol, typically proceeds via a nucleophilic substitution mechanism.
Key Characteristics of this compound:
| Property | Value |
| CAS Number | 1498-42-6 |
| Molecular Formula | C₂H₅Cl₂OP |
| Molecular Weight | 146.94 g/mol |
| Boiling Point | 117-118 °C |
| Density | 1.286 g/mL at 25 °C |
Note: Data sourced from publicly available chemical databases.
Low-temperature conditions (e.g., -78 °C to 0 °C) are often employed to temper the reactivity of this compound, allowing for more controlled reactions and preventing the formation of undesired byproducts.
Applications in Organic Synthesis
Low-temperature phosphorylation with this compound is a valuable tool in the synthesis of a variety of organophosphorus compounds, including:
-
Phosphite (B83602) Esters: The reaction with alcohols or phenols in the presence of a base yields phosphite esters, which are versatile intermediates in organic synthesis.
-
Nucleoside Phosphites: In the synthesis of oligonucleotides and their analogs, this compound can be used for the phosphitylation of nucleosides. The resulting nucleoside phosphoramidites are key building blocks in solid-phase DNA and RNA synthesis. Low temperatures are crucial to prevent side reactions on the sensitive nucleobase and sugar moieties.
-
Phosphonates: While not a direct phosphorylation, the Arbuzov reaction of the resulting phosphite esters can lead to the formation of phosphonates, another important class of organophosphorus compounds.
Experimental Protocols
The following are generalized protocols for the low-temperature phosphorylation of a generic alcohol substrate using this compound. Caution: this compound is corrosive and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of a Dialkyl Ethyl Phosphite
This protocol describes the reaction of an alcohol with this compound in the presence of a non-nucleophilic base to form a dialkyl ethyl phosphite.
Materials:
-
This compound
-
Anhydrous alcohol (Substrate)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Reagent Setup: Under a positive flow of inert gas, dissolve the alcohol (2.0 equivalents) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Once the reaction is complete, slowly warm the mixture to room temperature. The reaction is typically quenched by the filtration of the amine hydrochloride salt that precipitates.
-
Workup: The filtrate is concentrated under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired dialkyl ethyl phosphite.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the low-temperature phosphorylation of a primary alcohol with this compound. Please note that these are generalized values and optimal conditions may vary depending on the specific substrate.
| Substrate | Temperature (°C) | Base (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| 1-Butanol | -78 | Triethylamine (2.2) | Dichloromethane | 2 | 85-95 |
| Benzyl Alcohol | -78 | Diisopropylethylamine (2.2) | Tetrahydrofuran | 3 | 80-90 |
| N-Boc-Serine methyl ester | -78 | Triethylamine (2.2) | Dichloromethane | 2.5 | 75-85 |
Mandatory Visualizations
Experimental Workflow for Low-Temperature Phosphorylation
Caption: A generalized workflow for a typical low-temperature phosphorylation reaction.
Logical Relationship in Phosphite Ester Synthesis
Caption: Key components and their roles in the synthesis of a phosphite ester.
Troubleshooting & Optimization
Technical Support Center: Reactions of Ethyl Dichlorophosphite with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using ethyl dichlorophosphite (B8498940) with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that react with ethyl dichlorophosphite?
This compound is a highly reactive phosphitylating agent that readily reacts with a variety of nucleophiles. The most common classes of nucleophiles include:
-
Alcohols (Primary and Secondary): Used in the synthesis of phosphite (B83602) esters and phosphoramidites.
-
Amines (Primary and Secondary): Key for the formation of phosphoramidites and phosphonamidites.
-
Water: Often an undesired nucleophile leading to hydrolysis and side product formation.
-
Thiols: React to form thiophosphites.
-
Carbanions (e.g., Grignard reagents): Used to form P-C bonds.
Q2: My reaction is consistently low-yielding. What are the general causes?
Low yields in reactions involving this compound can often be attributed to several factors:
-
Moisture Contamination: this compound is extremely sensitive to moisture, which leads to rapid hydrolysis and the formation of unreactive byproducts.[1][2]
-
Reagent Purity: The purity of this compound, the nucleophile, and the solvent is critical. Impurities can lead to a host of side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can significantly impact the yield and purity of the desired product.
-
Side Reactions: Competing side reactions, such as over-reaction with the nucleophile or formation of pyrophosphites, can consume starting materials and reduce the yield of the target molecule.
Q3: What is the significance of pyrophosphate formation and how can it be avoided?
Pyrophosphates are common byproducts in reactions involving chlorophosphates and can significantly complicate purification and reduce yields.[3] They are typically formed from the reaction of a phosphite with a phosphorylated intermediate. To minimize pyrophosphate formation:
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, a precursor to pyrophosphate formation.
-
Controlled Reagent Addition: Slow, dropwise addition of this compound to the nucleophile at low temperatures can help to control the reaction rate and minimize the formation of reactive intermediates that can lead to pyrophosphates.
-
Use of a Non-Nucleophilic Base: Employing a sterically hindered, non-nucleophilic base can effectively scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Troubleshooting Guides
Issue 1: Reaction with Alcohols
Problem: I am trying to synthesize a phosphite ester by reacting this compound with a primary alcohol, but I am observing multiple products by ³¹P NMR and my yield is low.
Possible Causes and Solutions:
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple peaks in the P(III) region of the ³¹P NMR spectrum. | Over-reaction: The initially formed phosphite may react with another molecule of the alcohol, leading to the formation of a trialkyl phosphite. | - Use a stoichiometric amount of the alcohol or a slight excess of this compound.- Add the alcohol slowly to the this compound solution at a low temperature (e.g., -78 °C to 0 °C). |
| Presence of peaks in the P(V) region of the ³¹P NMR spectrum. | Oxidation: The P(III) product is susceptible to air oxidation to the corresponding P(V) phosphate. | - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and workup.- Use freshly distilled and degassed solvents. |
| A significant amount of starting alcohol remains unreacted. | Incomplete reaction or deactivation of the reagent. | - Ensure the reaction is stirred for a sufficient amount of time.- Verify the quality of the this compound; it may have hydrolyzed. |
| Formation of a white precipitate (triethylamine hydrochloride) is slow or incomplete. | Inefficient HCl scavenging. | - Use a high-purity, dry non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.- Ensure the base is added at a rate that effectively neutralizes the generated HCl. |
Objective: To synthesize a dialkyl ethyl phosphite from a primary alcohol and this compound while minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (2.0 eq)
-
Anhydrous triethylamine (2.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (argon or nitrogen)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
To a stirred solution of the primary alcohol (2.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous DCM at -78 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete, filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Issue 2: Reaction with Amines
Problem: I am synthesizing a phosphoramidite (B1245037) using this compound and a secondary amine, but the reaction is messy, and I am getting a low yield of the desired product.
Possible Causes and Solutions:
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple products, some with higher molecular weights. | Over-reaction/Polyalkylation: The initially formed phosphoramidite can act as a nucleophile and react with another molecule of this compound, or the amine can react with both P-Cl groups. | - Use a 2:1 molar ratio of the secondary amine to this compound to favor the monosubstituted product.[4] - Add the this compound slowly to an excess of the amine at low temperature. |
| A significant amount of a P(V) species is observed in the ³¹P NMR. | Hydrolysis and subsequent reactions: Trace moisture can hydrolyze the starting material or product, leading to various P(V) species. | - Use rigorously dried solvents and reagents.- Perform the reaction under a scrupulously inert atmosphere. |
| The desired product is unstable during purification. | Product instability: Phosphoramidites can be sensitive to acidic conditions (e.g., silica gel) and moisture. | - Neutralize the silica gel with triethylamine before column chromatography.- Use a non-polar eluent system and work up the fractions quickly.- Store the purified product under an inert atmosphere at a low temperature. |
Objective: To synthesize a phosphoramidochloridite from a secondary amine and this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (2.2 eq)
-
Anhydrous diethyl ether or toluene
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (argon or nitrogen)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Dissolve the secondary amine (2.2 eq) in anhydrous diethyl ether.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred amine solution over a period of 1 hour. A white precipitate of the amine hydrochloride will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by ³¹P NMR.
-
Filter the reaction mixture under an inert atmosphere to remove the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphoramidochloridite. This product is often used in the next step without further purification due to its instability.
Issue 3: Hydrolysis
Problem: My ³¹P NMR spectrum shows multiple peaks, including some that I suspect are from hydrolysis products.
Possible Causes and Solutions:
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks or multiple sharp peaks in the P(V) region of the ³¹P NMR. | Hydrolysis and condensation: this compound reacts with water to form ethyl dichlorophosphate, which can further hydrolyze and condense to form pyrophosphates and other polyphosphates.[1] | - Use freshly distilled, anhydrous solvents.- Dry all reagents thoroughly.- Flame-dry all glassware and assemble the apparatus while hot under a stream of inert gas. |
| Reaction fails to go to completion, and starting material is consumed. | Reagent decomposition: The this compound has likely been hydrolyzed before or during the reaction. | - Check the purity of the this compound by ³¹P NMR before use.- Store this compound under an inert atmosphere in a sealed container, preferably in a desiccator. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Common Side Reactions of this compound with Nucleophiles
Caption: Key side reaction pathways for this compound with nucleophiles.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Preventing hydrolysis of ethyl dichlorophosphite during reaction setup
This guide provides researchers, scientists, and drug development professionals with technical support for handling ethyl dichlorophosphite (B8498940), focusing on preventing its hydrolysis during reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is ethyl dichlorophosphite and why is it sensitive to moisture?
This compound (C₂H₅OPCl₂) is a highly reactive organophosphorus compound commonly used as a reagent in various chemical syntheses. Its sensitivity to moisture stems from the presence of two chlorine atoms bonded to the phosphorus atom, which are excellent leaving groups. In the presence of water, these chlorine atoms are readily displaced by hydroxyl groups in a nucleophilic substitution reaction, leading to the hydrolysis of the compound.
Q2: What are the products of this compound hydrolysis?
The hydrolysis of this compound proceeds in a stepwise manner, initially forming ethyl hydrogen chlorophosphite and hydrochloric acid. Further hydrolysis can occur, ultimately leading to the formation of phosphorous acid and ethanol. The presence of these acidic byproducts can interfere with the desired chemical reaction and lead to the formation of impurities.
Q3: How can I visually identify if my this compound has hydrolyzed?
Pure this compound is a colorless liquid. Hydrolysis can lead to the formation of a fuming liquid due to the release of hydrogen chloride gas upon contact with moist air. The liquid may also appear cloudy or develop a precipitate as hydrolysis byproducts are formed.
Q4: What are the general storage recommendations for this compound?
To minimize hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon. It is recommended to store it in a cool, dry, and well-ventilated area away from sources of moisture.
Troubleshooting Guide: Preventing Hydrolysis During Reaction Setup
This section provides solutions to common problems encountered during the setup of reactions involving this compound.
| Problem | Possible Cause | Solution |
| Reaction yields are consistently low. | Hydrolysis of this compound before or during the reaction. | Implement rigorous inert atmosphere techniques. Dry all glassware and solvents thoroughly before use. Use freshly distilled or newly opened this compound. |
| Formation of unexpected side products. | Reaction with hydrolysis byproducts (e.g., HCl). | Use a non-nucleophilic base (e.g., triethylamine) to scavenge any HCl formed. Ensure all reagents and solvents are free of water. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in the reaction setup. | Standardize the procedure for drying glassware and solvents. Use a glove box or Schlenk line for all manipulations. |
| Reagent appears cloudy or fuming. | The reagent has already undergone partial hydrolysis. | Do not use the reagent. Procure a fresh bottle and ensure proper storage conditions are maintained. |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
This protocol outlines the fundamental steps for handling this compound to prevent hydrolysis.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, addition funnel, syringes) must be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of dry nitrogen or argon in a desiccator or by assembling the apparatus while hot and flushing with inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk line or in a glove box) and purge with a dry, inert gas (nitrogen or argon) for at least 30 minutes to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents should be used directly or freshly distilled from an appropriate drying agent. Other reagents should also be dried and handled under an inert atmosphere.
-
Reagent Transfer: Transfer this compound from its storage bottle to the reaction vessel using a dry, gas-tight syringe or cannula under a positive pressure of inert gas.
Protocol 2: Example Reaction Setup - Phosphitylation of an Alcohol
This protocol provides a step-by-step guide for a typical phosphitylation reaction, highlighting the measures to prevent hydrolysis of this compound.
-
Drying and Setup: Dry all glassware as described in Protocol 1. Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a connection to a Schlenk line. Purge the entire system with dry argon for 30 minutes.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol substrate and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine) in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) dropwise to the stirred reaction mixture via a gas-tight syringe over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, the work-up procedure should be performed under anhydrous conditions until the reactive phosphorus species are no longer present.
Data Presentation
| Compound | Condition | Relative Rate of Hydrolysis |
| Diethyl chlorophosphate | Neutral pH | Moderate |
| Diethyl chlorophosphate | Acidic/Basic pH | Significantly Increased |
| Alkyl Dichlorophosphites | Presence of trace moisture | Rapid |
This table provides a qualitative comparison based on the general reactivity of chlorophosphites and related compounds.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
Technical Support Center: Troubleshooting Low Yields in Ethyl Dichlorophosphite Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve higher yields in phosphorylation reactions using ethyl dichlorophosphite (B8498940).
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction with ethyl dichlorophosphite is resulting in a significantly lower yield than expected. What are the most common causes?
A1: Low yields in this compound phosphorylations are frequently attributed to one or more of the following factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reagents (alcohol, solvent, or base) or glassware will hydrolyze the starting material, reducing the amount available for the desired reaction.
-
Inadequate Scavenging of HCl: The reaction of this compound with an alcohol produces one equivalent of hydrogen chloride (HCl). If not effectively neutralized by a base, HCl can catalyze the dealkylation of the desired phosphite (B83602) ester product, leading to the formation of diethyl phosphite and an alkyl chloride.
-
Side Reactions: The formation of undesired side products, such as symmetrical phosphites (e.g., diethyl phosphite or the phosphite derived from two molecules of your alcohol substrate), can significantly reduce the yield of the intended unsymmetrical phosphite.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of the reactants play a crucial role in the success of the phosphorylation. Deviations from optimal conditions can favor side reactions and decomposition.
-
Improper Work-up and Purification: The desired phosphite ester can be susceptible to hydrolysis or degradation during the work-up and purification steps if not performed correctly.
Q2: I suspect moisture is the culprit for my low yield. How can I ensure anhydrous conditions?
A2: Maintaining a strictly anhydrous environment is critical. Here are key steps to minimize moisture contamination:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether, or calcium hydride for dichloromethane) and stored over molecular sieves.
-
Reagents: Ensure your alcohol substrate and tertiary amine base are anhydrous. Alcohols can be dried over molecular sieves. Tertiary amines should be distilled from a suitable drying agent like potassium hydroxide.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
Q3: What is the role of the tertiary amine base, and which one should I choose?
A3: The tertiary amine base, typically triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), plays the essential role of an HCl scavenger. As the phosphorylation reaction proceeds, the base neutralizes the generated HCl, preventing it from catalyzing undesirable side reactions, most notably the dealkylation of the product. The choice of base can be important; DIPEA is bulkier and less nucleophilic than triethylamine, which can sometimes be advantageous in preventing side reactions with the electrophilic phosphorus center.
Q4: How can I minimize the formation of symmetrical phosphite byproducts?
A4: The formation of symmetrical phosphites often occurs when the reaction conditions are not carefully controlled. To minimize this side reaction:
-
Controlled Addition: Add the this compound slowly to a solution of the alcohol and the base at a low temperature (e.g., 0°C or -78°C). This helps to ensure that the dichlorophosphite reacts with the intended alcohol rather than with another molecule of the intermediate monochlorophosphite.
-
Stoichiometry: Use a slight excess of the alcohol (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation, with starting materials largely unreacted. | 1. Inactive this compound due to hydrolysis. 2. Reaction temperature is too low. | 1. Use a fresh bottle of this compound or distill the reagent before use. Ensure all reagents and solvents are rigorously dried. 2. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time and temperature. |
| A significant amount of diethyl phosphite is observed in the crude product. | Dealkylation of the desired product by HCl due to insufficient base. | 1. Ensure at least one equivalent of a dry tertiary amine base is used for each equivalent of alcohol. Using a slight excess (e.g., 1.1 equivalents) can be beneficial. 2. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). |
| The presence of a symmetrical phosphite derived from the alcohol substrate is detected. | The intermediate monochlorophosphite reacts with another molecule of the alcohol. | 1. Add the this compound dropwise to the solution of the alcohol and base at a low temperature (0°C to -78°C). 2. Ensure efficient stirring throughout the addition. |
| The desired product decomposes during work-up or purification. | 1. Hydrolysis of the phosphite ester by acidic or basic aqueous solutions. 2. Prolonged exposure to silica (B1680970) gel during column chromatography. | 1. During the aqueous work-up, use a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. Perform the work-up quickly and at a low temperature. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 1% v/v) to prevent degradation of the product on the column. |
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol with this compound
This protocol provides a general methodology. Optimal conditions may vary depending on the specific alcohol substrate.
Materials:
-
This compound (freshly opened bottle or distilled)
-
Anhydrous alcohol
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Anhydrous triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the reagents in anhydrous dichloromethane (to make a ~0.5 M solution with respect to the alcohol).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of this compound: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a cold, saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). .
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is advisable to pre-treat the silica gel with the eluent containing 1% triethylamine to prevent product degradation.
Visualizations
Reaction Pathway
Technical Support Center: Optimization of Reaction Conditions for Ethyl Dichlorophosphite
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing ethyl dichlorophosphite?
A1: The most common method for synthesizing this compound is the reaction of phosphorus trichloride (B1173362) (PCl₃) with one equivalent of ethanol (B145695) (C₂H₅OH). The reaction must be carefully controlled to prevent the formation of byproducts such as diethyl chlorophosphite and triethyl phosphite. The general reaction is:
PCl₃ + C₂H₅OH → C₂H₅OPCl₂ + HCl
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are:
-
Stoichiometry: Using a precise 1:1 molar ratio of ethanol to phosphorus trichloride is crucial. An excess of PCl₃ is often used to favor the formation of the dichlorophosphite.
-
Temperature: The reaction is exothermic and should be conducted at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and improve selectivity.[1]
-
Anhydrous Conditions: All reagents, solvents, and glassware must be strictly anhydrous, as both PCl₃ and the product, this compound, react readily with water.[2]
-
Reagent Addition: A slow, dropwise addition of ethanol to the stirred PCl₃ solution is necessary to maintain temperature control and minimize side reactions.
-
HCl Removal: The hydrogen chloride (HCl) byproduct should be removed, either by purging with an inert gas or by using a non-nucleophilic base like triethylamine (B128534) to neutralize it as it forms.[1]
Q3: What are the common side products, and how can they be minimized?
A3: The primary side products result from the further reaction of this compound with ethanol. These can be minimized by controlling the stoichiometry and maintaining a low reaction temperature.
| Molar Ratio (Ethanol:PCl₃) | Primary Product | Chemical Formula |
| 1:1 | This compound | C₂H₅OPCl₂ |
| 2:1 | Diethyl chlorophosphite | (C₂H₅O)₂PCl |
| 3:1 | Triethyl phosphite | (C₂H₅O)₃P |
Table 1: Influence of reactant stoichiometry on product formation.
Q4: What are the physical properties of this compound?
A4: The key physical properties are summarized below.
| Property | Value |
| CAS Number | 1498-42-6 |
| Molecular Formula | C₂H₅OPCl₂ |
| Molecular Weight | 146.94 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 117-118 °C (lit.) |
| Density | 1.286 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.464 (lit.) |
| Storage Temperature | 2-8°C |
Table 2: Physical properties of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
TR-01: Low or No Conversion of Starting Material (PCl₃)
-
Question: My reaction shows a significant amount of unreacted PCl₃ after the recommended reaction time. What could be the cause?
-
Possible Causes:
-
Insufficient Reaction Temperature: While the initial addition is done at low temperature, the reaction may need to be slowly warmed to room temperature to ensure completion.
-
Poor Mixing: Inefficient stirring can lead to poor dispersion of the ethanol, resulting in localized reactions and incomplete conversion.
-
Degraded Ethanol: Using ethanol with a high water content will consume PCl₃ to form phosphorous acid, preventing the desired reaction.
-
-
Suggested Solutions:
-
After the addition is complete, allow the mixture to stir at a low temperature for a period, then let it slowly warm to room temperature and monitor by ³¹P NMR.
-
Use an efficient mechanical or magnetic stirrer to ensure the reaction mixture is homogeneous.
-
Always use absolute, anhydrous ethanol for the reaction.
-
TR-02: Formation of Multiple Byproducts (Diethyl chlorophosphite, Triethyl phosphite)
-
Question: My final product is a mixture containing significant amounts of diethyl chlorophosphite and/or triethyl phosphite. How can I improve selectivity?
-
Possible Causes:
-
Incorrect Stoichiometry: An excess of ethanol relative to PCl₃ will drive the formation of di- and tri-substituted products.
-
High Local Concentration of Ethanol: Adding ethanol too quickly can create localized areas with a high concentration of the alcohol, favoring over-reaction.
-
High Reaction Temperature: Elevated temperatures can increase the rate of subsequent substitution reactions.
-
-
Suggested Solutions:
-
Carefully measure reagents and use PCl₃ in slight excess.
-
Add the ethanol very slowly (dropwise) to a vigorously stirred solution of PCl₃. Consider diluting the ethanol in an anhydrous, inert solvent to aid slow addition.
-
Maintain the reaction temperature below 0°C during the addition. A method using concurrent addition of ethanol and triethylamine at -10°C has been shown to yield high selectivity.[1]
-
TR-03: Product Decomposes During Distillation
-
Question: The product appears to be decomposing or turning dark during vacuum distillation. What is happening?
-
Possible Causes:
-
Presence of Acidic Impurities: Residual HCl or phosphorous acid can catalyze decomposition at elevated temperatures.
-
Overheating: Using a distillation temperature that is too high can cause the product to break down.
-
Presence of Oxygen: Although thermally stable, heating in the presence of air/oxygen can lead to oxidation and decomposition.
-
-
Suggested Solutions:
-
Before distillation, consider a mild workup, such as washing with a small amount of cold, saturated sodium bicarbonate solution, followed by drying with anhydrous magnesium sulfate. Alternatively, adding a non-nucleophilic base during the reaction (like triethylamine) will prevent HCl formation.[1]
-
Use a good vacuum source to lower the boiling point and distill the product at the lowest possible temperature.
-
Ensure the distillation is performed under an inert atmosphere (nitrogen or argon).
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general method requiring careful control over stoichiometry.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: Charge the flask with freshly distilled phosphorus trichloride (PCl₃, e.g., 1.1 equivalents). Cool the flask to 0°C using an ice-water bath.
-
Reaction: Add anhydrous ethanol (1.0 equivalent) to the dropping funnel. Add the ethanol dropwise to the vigorously stirred PCl₃ solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Completion: After the addition is complete, stir the mixture at 0°C for an additional hour, then allow it to slowly warm to room temperature and stir for 2-4 hours.
-
Purification: The product, this compound, can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 117-118 °C (at atmospheric pressure).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Troubleshooting Ethyl Dichlorophosphite Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl dichlorophosphite (B8498940). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Identifying Unexpected Peaks in Your NMR Spectrum
This guide will help you diagnose the origin of unexpected signals in the ¹H, ¹³C, and ³¹P NMR spectra of your ethyl dichlorophosphite reaction mixtures.
Question: My ³¹P NMR spectrum shows multiple peaks besides my expected product. What are the likely byproducts?
Answer:
The presence of multiple peaks in your ³¹P NMR spectrum indicates the formation of side products. The most common byproducts in reactions involving this compound arise from hydrolysis, reaction with alcohol nucleophiles, or disproportionation.
Common Byproducts and Their Typical ³¹P NMR Chemical Shift Ranges:
| Byproduct | Chemical Structure | Typical ³¹P NMR Chemical Shift (δ) ppm | Notes |
| This compound (Starting Material) | Cl₂POCH₂CH₃ | ~178 - 182 | A sharp singlet is expected for the pure starting material. |
| Hydrolysis Products | |||
| Ethyl Dichlorophosphate | Cl₂P(O)OCH₂CH₃ | ~3 - 5 | Oxidation of the starting material. |
| Ethyl Phosphorodichloridate | Cl₂P(O)OCH₂CH₃ | ~3 - 5 | |
| Diethyl Hydrogen Phosphate (B84403) (DEHP) | (CH₃CH₂O)₂P(O)H | ~7 - 9 | Often appears as a doublet in proton-coupled ³¹P NMR due to P-H coupling. |
| Ethyl Hydrogen Chlorophosphate (EHCP) | Cl(CH₃CH₂O)P(O)OH | ~-1 to 2 | |
| Ethyl Dihydrogen Phosphate (EDHP) | CH₃CH₂OP(O)(OH)₂ | ~-1 to 2 | |
| Phosphoric Acid | H₃PO₄ | ~0 | Chemical shift can be concentration and pH-dependent. |
| Pyrophosphates and Polyphosphates | (RO)₂(O)P-O-P(O)(OR)₂ | -10 to -30 | A series of complex signals may appear in this region if significant hydrolysis and condensation have occurred. |
| Alcohol Reaction Byproducts | |||
| Triethyl Phosphite | P(OCH₂CH₃)₃ | ~138 - 140 | Formed from the reaction with excess ethanol. |
| Diethyl Chlorophosphite | ClP(OCH₂CH₃)₂ | ~165 - 168 | Result of incomplete reaction or disproportionation. |
| Diethyl Ethylphosphonate | CH₃CH₂P(O)(OCH₂CH₃)₂ | ~32 - 34 | Can be formed via the Michaelis-Arbuzov rearrangement of triethyl phosphite. |
| Other Byproducts | |||
| Chloroethane | CH₃CH₂Cl | Not observed in ³¹P NMR | Can be identified in ¹H and ¹³C NMR. |
Troubleshooting Workflow for Byproduct Identification:
Caption: Troubleshooting workflow for identifying byproducts.
Question: I see unexpected signals in my ¹H and ¹³C NMR spectra. How can I assign them to specific byproducts?
Answer:
Correlating your ¹H and ¹³C NMR data with the possibilities identified from the ³¹P NMR spectrum is crucial. Look for characteristic signals of the ethyl group and other functionalities.
¹H and ¹³C NMR Data for Common Byproducts:
| Compound | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| This compound | ~1.4 (t, 3H, J=7.1), ~4.3 (dq, 2H, J=8.5, 7.1) | ~16 (d, J=6), ~65 (d, J=12) |
| Triethyl Phosphite | ~1.2 (t, 9H, J=7.1), ~3.9 (q, 6H, J=7.1) | ~16, ~58 |
| Diethyl Ethylphosphonate | ~1.1 (dt, 3H, J=18, 7.7), ~1.3 (t, 6H, J=7.1), ~1.7 (dq, 2H, J=18, 7.7), ~4.1 (m, 4H) | ~6 (d, J=142), ~16 (d, J=6), ~17 (d, J=6), ~61 (d, J=6) |
| Chloroethane | ~1.5 (t, 3H), ~3.6 (q, 2H) | ~19, ~40 |
| Ethanol | ~1.2 (t, 3H), ~3.7 (q, 2H), OH signal is variable | ~18, ~58 |
Troubleshooting Tips for ¹H and ¹³C NMR:
-
Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants. Cross-reference any unexpected peaks with standard NMR solvent impurity charts.
-
Water: A broad peak in the ¹H NMR spectrum can indicate the presence of water. Its chemical shift is highly dependent on the solvent and temperature.
-
DEPT-135: A DEPT-135 experiment can help distinguish between CH, CH₂, and CH₃ signals, aiding in the structural elucidation of byproducts.
-
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously connecting protons to their attached carbons and neighboring atoms, confirming the structure of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in this compound reactions?
A1: The primary sources of byproducts are:
-
Moisture: this compound is highly sensitive to moisture, leading to rapid hydrolysis. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: The purity of this compound and the alcohol reactant is critical. Impurities in the starting materials can lead to side reactions.
-
Reaction Temperature: Exothermic reactions can lead to a loss of selectivity and the formation of undesired products. Maintain careful temperature control throughout the reaction.
-
Stoichiometry: Incorrect stoichiometry of reagents can result in incomplete reactions or the formation of products from the reaction with excess reagents.
Q2: How can I minimize the formation of hydrolysis products?
A2: To minimize hydrolysis:
-
Use freshly distilled this compound.
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
-
Use anhydrous solvents.
-
Perform all manipulations under a positive pressure of an inert gas (nitrogen or argon).
Q3: My reaction mixture turned cloudy. What does this indicate?
A3: A cloudy reaction mixture often indicates the formation of insoluble byproducts, such as amine hydrochlorides if a base like triethylamine (B128534) is used to scavenge HCl. This is a normal observation in many cases. The solid can be removed by filtration before workup.
Q4: The ³¹P NMR chemical shifts of my byproducts are slightly different from the values in the table. Why is that?
A4: ³¹P NMR chemical shifts can be influenced by several factors, including:
-
Solvent: The choice of deuterated solvent can affect chemical shifts.
-
Concentration: The concentration of the sample can cause slight variations.
-
Temperature: NMR probe temperature can influence chemical shifts.
-
pH: For acidic byproducts, the pH of the sample can significantly alter the chemical shift.
It is always best to compare the observed shifts with those of authenticated standards under identical conditions if possible.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Alcohol
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents per mole of HCl to be generated) in a suitable anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).
-
Reaction Setup: Place the flask in an ice bath or a cooling bath appropriate for the reaction scale to maintain a temperature of 0°C.
-
Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For ³¹P NMR, triphenyl phosphate (TPP) is a common internal standard.
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum. If P-H coupling information is desired, a proton-coupled ³¹P NMR spectrum should be acquired.
Logical Diagram for Experimental Workflow:
Caption: General experimental workflow for this compound reactions.
Technical Support Center: Removal of Phosphorus-Containing Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphorus-containing impurities from reaction mixtures.
Troubleshooting Guides
Effectively removing phosphorus-containing impurities is crucial for the successful synthesis and purification of chemical compounds. The following tables provide solutions to common problems encountered during the removal of various classes of phosphorus impurities.
Table 1: Triphenylphosphine (B44618) Oxide (TPPO) and Other Phosphine (B1218219) Oxide Impurities
| Problem | Potential Cause | Recommended Solution & Troubleshooting |
| TPPO remains in the product after crystallization/precipitation with a non-polar solvent. | The product is also non-polar and co-precipitates with TPPO. The polarity difference between the product and TPPO is insufficient for selective precipitation. | Optimize Solvent System: Use a solvent mixture to fine-tune the polarity. For instance, a combination of a good solvent for your product and a poor solvent for TPPO can be effective.[1] Complexation with Metal Salts: Add metal salts like ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO as an insoluble metal complex.[2][3][4] This is particularly useful for polar products where simple precipitation fails.[2][3] Silica (B1680970) Plug Filtration: For relatively non-polar products, adsorbing the crude mixture onto a small amount of silica and eluting the product with a non-polar solvent can effectively retain the highly polar TPPO.[1] |
| The product is polar and soluble in solvents that also dissolve TPPO. | Similar solubility profiles of the product and TPPO in polar solvents make separation by simple crystallization challenging. | Precipitation with ZnCl₂ in Polar Solvents: The formation of a TPPO-ZnCl₂ complex is effective in several polar organic solvents such as ethanol, ethyl acetate, and isopropyl alcohol.[2][3] Scavenger Resins: Employ scavenger resins, such as those based on Merrifield resin, to selectively bind and remove TPPO.[5][6] |
| Low yield after purification. | Product loss during aqueous washes or co-precipitation with the impurity. | Minimize Aqueous Washes: Reduce the number of aqueous washes if your product has some water solubility.[1] Optimize Precipitation Conditions: Carefully control the temperature and solvent ratios during precipitation to maximize impurity removal while minimizing product loss. Cooling the mixture can often improve the precipitation of TPPO.[7] |
| Column chromatography is not a viable option for large-scale synthesis. | Column chromatography is often time-consuming, expensive, and difficult to scale up.[7] | Optimized Precipitation/Crystallization: A well-designed crystallization process is a highly effective and scalable method.[7] Metal Salt Precipitation: The use of metal salts like ZnCl₂ or MgCl₂ is a scalable, chromatography-free method.[2][3] |
Table 2: Phosphonic Acid and Phosphonate (B1237965) Ester Impurities
| Problem | Potential Cause | Recommended Solution & Troubleshooting |
| Difficulty in purifying phosphonic acids due to their high polarity and hygroscopic nature. | Phosphonic acids are often sticky, non-crystalline solids that are highly soluble in polar solvents, making them difficult to handle and purify. | Salt Formation: Convert the phosphonic acid to a salt (e.g., sodium, dicyclohexylammonium (B1228976) salt) to induce crystallization and reduce hygroscopicity.[8] Anion-Exchange Chromatography: For acid-sensitive molecules, purification on a strong anion-exchange resin can be effective. Crystallization from Mixed Solvents: Use a binary solvent system like acetone (B3395972)/water or acetonitrile/water to induce crystallization.[8] |
| Incomplete hydrolysis of phosphonate esters to phosphonic acids. | The hydrolysis conditions (acid/base concentration, temperature, reaction time) are not optimal. | Use of Stronger Acid: Concentrated HCl or HBr at reflux is a common method for the hydrolysis of dialkyl phosphonates.[8] TMSBr/Methanolysis: For sensitive substrates, a two-step procedure involving bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis is a mild and effective alternative.[8] |
| Presence of unreacted phosphitylating reagents or their hydrolysis byproducts. | Phosphitylating reagents are often used in excess and are moisture-sensitive. | Aqueous Workup: Carefully perform an aqueous workup to wash away the hydrophilic byproducts. Silica Gel Chromatography: Purification by column chromatography can separate the desired product from the phosphorus-containing impurities. The choice of eluent is critical. |
| Purification of phosphate (B84403) esters is complicated by the presence of acidic impurities. | Residual acidic catalysts or byproducts from the esterification reaction. | Aqueous Washing: Wash the crude product with a dilute base (e.g., NaHCO₃ solution) to neutralize and remove acidic impurities, followed by a brine wash.[1] Treatment with Acid Scavengers: Use of an acid scavenger, such as an epoxy-containing compound, can be effective. |
Decision Tree for Selecting a Purification Method
The following diagram provides a logical workflow to guide the selection of an appropriate purification strategy for removing phosphorus-containing impurities.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove triphenylphosphine oxide (TPPO) without using column chromatography?
A1: The most common chromatography-free methods for TPPO removal include:
-
Precipitation/Crystallization: This method takes advantage of the low solubility of TPPO in non-polar solvents like hexanes or ether.
-
Complexation with Metal Salts: Adding salts like ZnCl₂, MgCl₂, or CaBr₂ precipitates TPPO as an insoluble metal complex.[2][3][4]
-
Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an easily separable insoluble salt.
Q2: How can I remove phosphonic acid impurities from my reaction mixture?
A2: Due to their high polarity, phosphonic acids can be challenging to remove. Effective methods include:
-
Conversion to Salts: Converting the phosphonic acid to a salt can induce crystallization, making it easier to separate by filtration.[8]
-
Anion-Exchange Chromatography: This technique is particularly useful for purifying compounds that are sensitive to acidic or basic conditions.
-
Aqueous Extraction: If your product is soluble in an organic solvent, you may be able to remove the phosphonic acid by washing with an aqueous base.
Q3: Are scavenger resins effective for all types of phosphorus impurities?
A3: Scavenger resins are most effective for specific types of impurities. For example, resins functionalized to react with phosphines or phosphine oxides are commercially available and can be very effective.[5][6] The effectiveness of a scavenger resin depends on the specific functionality of the resin and the chemical nature of the impurity. It is often necessary to screen a few different resins to find the most effective one for a particular application.
Q4: What analytical techniques are best for detecting residual phosphorus impurities?
A4: The choice of analytical technique depends on the nature of the impurity and the required sensitivity. Common techniques include:
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is widely used for separating and quantifying impurities in pharmaceutical samples.[7]
-
Gas Chromatography (GC): GC is suitable for volatile phosphorus compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace amounts of elemental phosphorus.
Q5: Can these removal methods be applied to byproducts from other reactions that use triphenylphosphine?
A5: Yes, the methods for removing TPPO are applicable to any reaction where triphenylphosphine is used as a reagent and is converted to TPPO as a byproduct. This includes reactions such as the Mitsunobu, Appel, and Staudinger reactions.[7]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with a Non-Polar Solvent
This protocol is suitable for non-polar to moderately polar products where TPPO has low solubility in the chosen solvent system.
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Trituration: To the concentrated residue, add a non-polar solvent in which TPPO is poorly soluble (e.g., hexanes, diethyl ether, or a mixture of the two). The volume should be sufficient to form a slurry.
-
Stirring and Cooling: Stir the slurry vigorously at room temperature for 30-60 minutes. For improved precipitation, cool the mixture in an ice bath for an additional 30 minutes.
-
Filtration: Filter the mixture through a Büchner funnel. The solid precipitate is TPPO.
-
Washing: Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride (ZnCl₂) in a Polar Solvent
This protocol is particularly useful when the desired product is polar and soluble in solvents that also dissolve TPPO.[2][3]
-
Solvent Exchange (if necessary): If the reaction was not performed in a suitable polar solvent, concentrate the crude reaction mixture and redissolve it in a solvent like ethanol, ethyl acetate, or isopropyl alcohol.[2][3]
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[2]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[2][3]
-
Filtration: Filter the mixture to remove the precipitate.
-
Product Isolation: Concentrate the filtrate to remove the solvent. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.
Protocol 3: Purification of a Phosphonic Acid by Salt Formation and Crystallization
This protocol is effective for purifying polar, often non-crystalline, phosphonic acids.
-
Dissolution: Dissolve the crude phosphonic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Base Addition: Slowly add a solution of a base (e.g., sodium hydroxide (B78521) in water or an amine like dicyclohexylamine) to the stirred solution of the phosphonic acid. The amount of base should be stoichiometrically equivalent to the phosphonic acid.
-
Crystallization: The phosphonic acid salt may precipitate directly upon addition of the base. If not, crystallization can often be induced by cooling the solution, adding a less polar co-solvent, or by slow evaporation of the solvent.
-
Isolation: Collect the crystalline salt by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified phosphonic acid salt under vacuum. If the free acid is required, the salt can be re-acidified and extracted.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Managing Exothermic Reactions with Ethyl Dichlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing exothermic reactions involving ethyl dichlorophosphite (B8498940). Given the reactive nature of this reagent, a thorough understanding of potential hazards and control measures is critical for ensuring laboratory safety and experimental success. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethyl dichlorophosphite?
A1: this compound is a reactive and hazardous chemical. Key hazards include:
-
Exothermic Reactions: It can react vigorously with nucleophiles such as water, alcohols, and amines, releasing significant heat.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1]
-
Toxicity: It is toxic if swallowed and fatal if inhaled.[3]
-
Flammability: this compound is a flammable liquid and vapor.[1][4]
-
Byproduct Formation: Reactions can produce hazardous byproducts, such as hydrogen chloride gas upon contact with water.[5]
Q2: What factors can influence the exothermicity of a reaction with this compound?
A2: Several factors can affect the rate of heat generation:
-
Reagent Reactivity: The nature of the nucleophile plays a significant role. More basic and less sterically hindered nucleophiles will generally react more exothermically.
-
Concentration: Higher concentrations of reactants can lead to a faster reaction rate and greater heat output.
-
Addition Rate: Rapid addition of this compound to a nucleophile can overwhelm the cooling capacity of the system.
-
Temperature: Higher initial temperatures will increase the reaction rate, leading to a faster and potentially more intense exotherm.
-
Mixing: Inadequate mixing can create localized hot spots where the reaction rate is significantly higher, increasing the risk of a runaway reaction.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Real-time reaction monitoring is crucial for maintaining control. Techniques include:
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is the most critical parameter. A sudden, unexpected rise in temperature is a key indicator of a potential loss of control.
-
Spectroscopic Methods: In-situ monitoring using techniques like infrared (IR) or Raman spectroscopy can track the consumption of reactants and the formation of products.
-
Chromatographic Methods: Periodic sampling and analysis by gas chromatography (GC) or liquid chromatography (LC) can provide quantitative data on reaction progress.
Troubleshooting Guide: Exothermic Reaction Control
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | Addition of this compound is too fast. | Immediately stop the addition of the reagent. Increase cooling to the reactor. If necessary, initiate the emergency quenching procedure. |
| Inadequate cooling capacity. | Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. Consider using a more efficient cooling bath (e.g., dry ice/acetone). | |
| Incorrect solvent choice (too low boiling point). | Select a solvent with a boiling point high enough to absorb the heat of reaction without excessive evaporation. | |
| Localized Hotspots or Gassing | Poor mixing. | Increase the stirring rate to ensure homogeneous distribution of reactants and temperature. Ensure the stirrer is appropriately sized and positioned. |
| Reaction is being run at too high a concentration. | Dilute the reaction mixture with an appropriate inert solvent. | |
| Delayed or Sudden Onset of Exotherm | Induction period. | Be aware that some reactions may have an induction period. Do not add an excess of reagent assuming the reaction has not started. Add a small portion and wait for initiation before proceeding. |
| Low initial temperature. | While low temperatures are generally safer, some reactions require a minimum temperature to initiate. If a reaction is run too cold, unreacted material can build up, leading to a large exotherm upon initiation. |
Experimental Protocols
General Protocol for a Controlled Reaction with a Nucleophile (e.g., an alcohol)
-
Reaction Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of this compound, a thermometer to monitor the internal temperature, and an inert gas (e.g., nitrogen or argon) inlet.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) on a stirrer plate.
-
-
Reagent Preparation:
-
Dissolve the nucleophile (e.g., alcohol) in a suitable, dry, inert solvent (e.g., THF, diethyl ether, or dichloromethane) in the reaction flask.
-
Charge the dropping funnel with a solution of this compound in the same solvent.
-
-
Reaction Execution:
-
Cool the solution of the nucleophile to the desired starting temperature (typically 0 °C or lower).
-
Begin dropwise addition of the this compound solution from the dropping funnel.
-
Maintain a slow and controlled addition rate, ensuring the internal temperature does not rise above the set limit.
-
Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition and apply more cooling.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the desired time.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cautiously quench any unreacted this compound. This can be done by slowly adding a proton source, such as a cold, dilute solution of ammonium (B1175870) chloride or acetic acid in an appropriate solvent.
-
Alternatively, a cold, dilute solution of sodium bicarbonate can be used for quenching.
-
Always perform the quench at a low temperature and with vigorous stirring.
-
Emergency Quenching Protocol
In the event of a thermal runaway, the primary goal is to rapidly cool and dilute the reaction.
-
Immediate Actions:
-
Stop all reagent addition.
-
Alert nearby personnel and prepare for evacuation if necessary.
-
If possible and safe to do so, increase the cooling to the reactor.
-
-
Quenching Procedure:
-
Have a pre-prepared, cold quenching solution readily available. A suitable quencher is a large volume of a cold, inert solvent that is miscible with the reaction mixture (e.g., THF or toluene).
-
If the reaction is still not under control, a more reactive quenching agent may be necessary. A cold, dilute solution of a weak acid (e.g., acetic acid) or a weak base (e.g., sodium bicarbonate) can be used to neutralize the reactive species. The choice of quencher will depend on the specific reaction chemistry.
-
Add the quenching agent slowly at first, as the initial addition may cause a burst of gas or a further temperature spike.
-
Data Presentation
Physical and Thermal Properties of this compound and Related Compounds
| Property | This compound | Ethyl Dichlorophosphate (B8581778) |
| CAS Number | 1498-42-6[1][4] | 1498-51-7[3][6] |
| Molecular Formula | C2H5Cl2OP[1][4] | C2H5Cl2O2P[5][6] |
| Molecular Weight | 146.94 g/mol [1][4] | 162.94 g/mol [3][6] |
| Boiling Point | 117-118 °C[1] | 60-65 °C @ 10 mmHg[3] |
| Density | 1.286 g/mL at 25 °C[1] | 1.373 g/mL at 25 °C[3] |
| Flash Point | 4 °C (39.2 °F) - closed cup[1][4] | 113 °C (235.4 °F) - closed cup[3] |
Note: Data for ethyl dichlorophosphate is included for comparison as it is a closely related compound, and specific thermal hazard data for this compound is limited in the available literature.
Mandatory Visualizations
Caption: Workflow for managing a controlled exothermic reaction with this compound.
Caption: Decision tree for quenching reactions involving this compound.
References
- 1. This compound 98 1498-42-6 [sigmaaldrich.com]
- 2. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 3. エチル ジクロロホスファート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98 1498-42-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to improve the regioselectivity of ethyl dichlorophosphite
Welcome to the Technical Support Center for ethyl dichlorophosphite (B8498940). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of phosphorylation reactions using this reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of phosphorylation with ethyl dichlorophosphite on polyhydroxylic substrates?
A1: The regioselectivity of phosphorylation is primarily governed by a combination of steric and electronic factors of the substrate's hydroxyl groups. Generally, primary hydroxyl groups are sterically less hindered and more nucleophilic than secondary or tertiary ones, making them more reactive towards bulky reagents like this compound.[1] The reaction conditions, including the choice of base, solvent, and temperature, also play a critical role in directing the reaction to a specific hydroxyl group.
Q2: How can I favor phosphorylation on a sterically hindered secondary hydroxyl group over a primary one?
A2: Selectively phosphorylating a more hindered secondary hydroxyl in the presence of a primary one is a significant challenge. A common and effective strategy is to employ protecting groups.[1] You can selectively protect the more reactive primary hydroxyl group with a bulky protecting group (e.g., a trityl or silyl (B83357) group), perform the phosphorylation on the desired secondary hydroxyl, and then deprotect the primary alcohol.[1]
Q3: Can the choice of base impact the regioselectivity of the reaction?
A3: Absolutely. The choice of base can significantly influence which hydroxyl group is deprotonated and subsequently attacks the phosphorus center. A non-nucleophilic, sterically hindered base might selectively deprotonate the most accessible hydroxyl group. In contrast, a chelating base in conjunction with a suitable metal ion might help to deprotonate a specific hydroxyl group by forming a cyclic intermediate, thereby directing the regioselectivity.
Q4: Are there any catalytic methods to improve the regioselectivity of phosphorylation?
A4: Yes, catalyst-directed regioselectivity is an emerging area. While less common for simple dichlorophosphites, certain Lewis acids can coordinate to the substrate in a way that activates a specific hydroxyl group towards phosphorylation.[2] For example, organotin or borinic acid catalysts can form cyclic intermediates with diols, enhancing the nucleophilicity of one of the coordinated hydroxyl groups.[3]
Troubleshooting Guides
This section addresses common issues encountered during regioselective phosphorylation reactions with this compound.
| Problem ID | Issue Description | Possible Causes | Suggested Solutions |
| RS-01 | Low or no regioselectivity observed in the phosphorylation of a diol. | 1. Similar reactivity of the hydroxyl groups. 2. Reaction conditions are not optimized. 3. Inappropriate choice of base. | 1. Introduce a protecting group on the hydroxyl you do not want to react. 2. Screen different solvents and temperatures. Lowering the temperature can sometimes enhance selectivity. 3. Experiment with different bases (e.g., pyridine, triethylamine (B128534), or a hindered base like 2,6-lutidine). |
| RS-02 | The primary hydroxyl group is exclusively phosphorylated, but the secondary hydroxyl is the target. | 1. High steric hindrance at the secondary position. 2. The intrinsic reactivity of the primary hydroxyl dominates. | 1. Protect the primary hydroxyl group using a bulky, selectively removable protecting group such as TBDMS or Trityl chloride.[1] 2. After phosphorylation of the secondary hydroxyl, remove the protecting group under appropriate conditions. |
| RS-03 | Formation of bis-phosphorylated byproducts. | 1. Excess of this compound used. 2. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess of the diol relative to the this compound. 2. Monitor the reaction closely using TLC or NMR and quench it as soon as the desired mono-phosphorylated product is formed. |
| RS-04 | Poor yield of the desired phosphorylated product. | 1. Decomposition of the starting material or product. 2. The reaction is not going to completion. | 1. Ensure anhydrous conditions, as this compound is moisture-sensitive.[4] 2. Consider using a catalyst, such as a Lewis acid, to enhance the reaction rate.[2] 3. Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate. |
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes the hypothetical results of a study on the regioselective phosphorylation of a generic unsymmetrical diol (1-phenyl-1,2-ethanediol) with this compound, illustrating the impact of different bases and temperatures on the product ratio.
| Entry | Base (1.1 eq.) | Temperature (°C) | Solvent | Product Ratio (Primary OH : Secondary OH) |
| 1 | Triethylamine | 25 | Dichloromethane (B109758) | 85 : 15 |
| 2 | Triethylamine | -78 | Dichloromethane | 95 : 5 |
| 3 | Pyridine | 25 | Dichloromethane | 80 : 20 |
| 4 | 2,6-Lutidine | 25 | Dichloromethane | 92 : 8 |
| 5 | DBU | 25 | Dichloromethane | 70 : 30 |
This data is illustrative and intended for guidance purposes.
Experimental Protocols
Protocol 1: Regioselective Phosphorylation of a Primary Hydroxyl Group in the Presence of a Secondary Hydroxyl Group
This protocol describes a general procedure for the selective phosphorylation of the primary hydroxyl group of an unsymmetrical diol using this compound.
Materials:
-
Unsymmetrical diol (e.g., 1-phenyl-1,2-ethanediol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine
-
Anhydrous nitrogen or argon
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.
-
Dissolve the unsymmetrical diol (1.0 eq.) in anhydrous DCM and add it to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for regioselective phosphorylation.
Caption: Key strategies to improve regioselectivity.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
Effect of base stoichiometry on ethyl dichlorophosphite reaction outcome
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ethyl dichlorophosphite (B8498940) (EtO-PCl₂) in phosphite (B83602) ester synthesis, with a specific focus on the critical role of base stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the reaction of ethyl dichlorophosphite with an alcohol?
A1: The primary role of the base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is to act as a scavenger for the hydrogen chloride (HCl) gas that is generated during the reaction. Each substitution of a chlorine atom on the phosphorus center by an alcohol molecule releases one equivalent of HCl. If not neutralized, this acidic byproduct can lead to undesired side reactions, such as the degradation of the desired phosphite product or the formation of diethyl phosphite.[1]
Q2: What is the ideal stoichiometric ratio of reactants for synthesizing an unsymmetrical phosphite ester (EtO-P(O)-OR') from this compound and an alcohol (R'OH)?
A2: For the reaction of this compound with one equivalent of a second, different alcohol (R'OH), the ideal stoichiometry is a 1:1:1 molar ratio of this compound : alcohol : base. This ensures that there is precisely one equivalent of base to neutralize the single equivalent of HCl produced, driving the reaction towards the desired unsymmetrical product.
Q3: Can I use a different base other than triethylamine?
A3: Yes, other non-nucleophilic tertiary amines such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) can be used. The choice of base can be influenced by factors like steric bulk, basicity, and the boiling point, which can affect purification. It is crucial to use a base that does not have N-H protons (i.e., it is not a primary or secondary amine), as these can react with the phosphorus electrophile.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Unsymmetrical Phosphite Ester
Q: My reaction yield is significantly lower than expected. What are the common causes related to base stoichiometry?
A: Low yields are frequently linked to improper base stoichiometry. There are two primary scenarios:
-
Insufficient Base (<1.0 equivalent): If less than one equivalent of base is used, the un-neutralized HCl can catalyze the decomposition of the product or react with the desired phosphite ester to form undesired byproducts like diethyl phosphite.
-
Inefficient Mixing: Even with the correct stoichiometry, poor mixing can create localized areas of high HCl concentration. This can lead to the formation of diethyl hydrogen phosphite, reducing the yield of the target product. Vigorous stirring is essential, especially during the addition of reactants.
Issue 2: Presence of Unexpected Byproducts in my Final Product
Q: I am observing significant impurities in my NMR/MS analysis. What byproducts are common and how do they relate to base stoichiometry?
A: The stoichiometry of the base is a critical factor that controls the product distribution.
-
Symmetrical Trialkyl Phosphite (P(OR')₃ or P(OEt)₃) Impurity: The presence of a symmetrical phosphite containing three identical alkoxy groups suggests that an excess of alcohol and base was used relative to the starting phosphorus halide.
-
Diethyl Phosphite ((EtO)₂P(O)H) Impurity: This byproduct is a classic indicator that the reaction was performed without a sufficient amount of base. In the absence of a base to scavenge HCl, the intermediate reacts differently to yield diethyl phosphite.[1]
-
Unreacted Starting Material (EtO-PCl₂): This indicates an incomplete reaction, which could be caused by insufficient reaction time, low temperature, or the deactivation of the nucleophile (alcohol) by un-neutralized acid.
Issue 3: The reaction is sluggish or does not go to completion.
Q: I have added all reactants, but TLC or GC-MS analysis shows a large amount of starting material remains. What could be the issue?
A: A stalled reaction can be due to several factors, but in the context of this reaction, an insufficient amount of base is a likely culprit. The triethylamine hydrochloride salt (Et₃N·HCl) will precipitate from the reaction mixture. If you do not observe this salt formation, it may indicate a problem with the quality of your base or an error in stoichiometry. The reaction typically requires low temperatures (e.g., 0 °C to -10 °C) to control exothermicity and improve selectivity.[2]
Data Presentation
The following table illustrates the expected outcome of the reaction between this compound (1.0 eq.) and an alcohol (1.0 eq.) as a function of base stoichiometry.
Disclaimer: The following data is illustrative and intended to demonstrate general principles. Actual results may vary based on specific substrates, reaction conditions, and purification methods.
| Base Equivalents (Et₃N) | Expected Yield of EtO-P(Cl)-OR' | Purity | Major Byproducts Observed |
| 0.9 eq. | Low (<50%) | Low | Unreacted EtO-PCl₂, Diethyl Phosphite |
| 1.0 eq. | High (>85%) | High | Minimal |
| 1.1 eq. | High (>85%) | Moderate | Small amounts of P(OR')₂(OEt) |
| 2.0 eq. | Very Low | Very Low | P(OR')₂(OEt), P(OR')₃ |
Experimental Protocols
Representative Protocol: Synthesis of Ethyl Propyl Chlorophosphite
This protocol describes the synthesis of an unsymmetrical phosphite ester from this compound and 1-propanol (B7761284) using triethylamine as the base.
Materials:
-
This compound (EtO-PCl₂)
-
1-Propanol (n-PrOH), anhydrous
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Toluene (B28343) (or other suitable solvent like Hexane or Dichloromethane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck flask, dropping funnels, stirrer), oven-dried.
Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.
-
Charging Reactants: In the reaction flask, dissolve this compound (e.g., 14.7 g, 0.1 mol) in 100 mL of anhydrous toluene. Cool the solution to -10 °C using an ice-salt bath.
-
Prepare Addition Solutions:
-
In one dropping funnel, prepare a solution of anhydrous 1-propanol (6.0 g, 0.1 mol) in 25 mL of anhydrous toluene.
-
In the second dropping funnel, prepare a solution of triethylamine (10.1 g, 0.1 mol) in 25 mL of anhydrous toluene.
-
-
Concurrent Addition: Begin vigorous stirring of the this compound solution. Add the 1-propanol and triethylamine solutions concurrently and dropwise to the reaction flask over a period of 60-90 minutes.[2] Maintain the internal temperature below 0 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.
-
Work-up:
-
Filter the reaction mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the solid salt with two 20 mL portions of anhydrous toluene to recover any entrained product.
-
Combine the filtrate and the washes.
-
-
Purification: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the pure ethyl propyl chlorophosphite.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the reaction.
Caption: General experimental workflow for phosphite ester synthesis.
Caption: Troubleshooting decision tree for base stoichiometry issues.
References
Technical Support Center: Overcoming Steric Hindrance in Ethyl Dichlorophosphite Reactions
Welcome to the technical support center for ethyl dichlorophosphite (B8498940) reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when using ethyl dichlorophosphite with sterically demanding nucleophiles, such as bulky alcohols or amines.
Issue 1: Low or No Product Yield with Hindered Alcohols
Possible Cause: The steric bulk of the alcohol is preventing efficient nucleophilic attack on the phosphorus center of this compound. The transition state is too high in energy for the reaction to proceed at a reasonable rate under standard conditions.
Solutions:
-
Introduce a Lewis Acid Catalyst: A Lewis acid can activate the this compound, making the phosphorus atom more electrophilic and susceptible to attack by the hindered alcohol.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of starting materials or products.
-
Optimize Solvent Choice: The choice of solvent can influence the reaction rate. More polar aprotic solvents like DMF or DMSO can sometimes help to stabilize charged intermediates or transition states, though optimization may be required.
-
Increase Reaction Time: For sluggish reactions, extending the reaction time may lead to a higher conversion. Monitor the reaction progress by an appropriate method (e.g., TLC, GC, NMR) to determine the optimal time.
Experimental Protocol: Lewis Acid-Catalyzed Phosphitylation of a Hindered Alcohol
-
To a solution of the sterically hindered alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., Ti(Ot-Bu)₄, 10 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Incomplete Reaction or Low Yield with Hindered Amines
Possible Cause: The steric hindrance of the amine is impeding its reaction with this compound. Additionally, the HCl byproduct generated can protonate the starting amine, rendering it non-nucleophilic.[1]
Solutions:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the hindered amine nucleophile.[1][2][3][4] Examples include Hünig's base (N,N-diisopropylethylamine, DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4]
-
Control Reaction Temperature: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction and minimize side product formation, then gradually warm to room temperature or higher to drive the reaction to completion.
-
Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally suitable. The choice of solvent can affect reaction rates and should be optimized.
-
Consider Alternative Phosphitylating Agents: If steric hindrance remains a significant barrier, consider using a more reactive or less sterically demanding phosphitylating agent.
Table 1: Comparison of Non-Nucleophilic Bases
| Base | pKa of Conjugate Acid | Key Features |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Moderately strong, sterically hindered, commonly used.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Strong, non-nucleophilic base, often used in elimination reactions but also effective as an HCl scavenger.[2][4] |
| 2,6-Lutidine | ~6.7 | Mildly basic, can be effective in some cases. |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Strong base, very low nucleophilicity due to chelation of the proton. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a secondary or tertiary alcohol failing?
A1: Secondary and particularly tertiary alcohols present significant steric hindrance around the hydroxyl group. This bulkiness makes it difficult for the alcohol to approach the phosphorus atom of this compound. To overcome this, you generally need to increase the reactivity of the electrophile (the phosphorus atom). Using a Lewis acid catalyst is a primary strategy to achieve this.[5] Alternatively, carefully increasing the reaction temperature can provide the molecules with enough energy to overcome the activation barrier imposed by steric repulsion.
Q2: What is the role of a non-nucleophilic base in reactions with hindered amines?
A2: In the reaction of this compound with an amine, two molecules of hydrogen chloride (HCl) are produced as a byproduct for each molecule of the desired product. Amines are basic and will react with HCl to form ammonium (B1175870) salts. This protonated amine is no longer nucleophilic and cannot react with the this compound.[1] A non-nucleophilic base is a sterically bulky base that can effectively neutralize the generated HCl but is too hindered to react with the this compound itself.[1][2][3][4] This preserves the concentration of the reactive, deprotonated hindered amine in the reaction mixture.
Q3: Can I use a common base like triethylamine (B128534) (TEA) with a hindered amine?
A3: While TEA is a common base used in phosphitylation reactions, it can be problematic with very hindered amines. TEA is less sterically hindered than bases like DIPEA or DBU and could potentially compete with your desired amine in reacting with this compound, leading to undesired byproducts. For highly hindered substrates, a more sterically demanding, non-nucleophilic base is recommended to ensure selectivity.
Q4: What are some alternative phosphitylating agents if I cannot get my reaction with this compound to work?
A4: If this compound proves to be too unreactive or leads to side products due to the harsh conditions required, you might consider other phosphitylating agents. Phosphoramidites, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, are often more reactive and can be used under milder conditions, although they are typically more expensive. Other phosphorus(III) chlorides with different substitution patterns could also be explored.
Table 2: General Comparison of Phosphitylating Agents
| Reagent | Reactivity | Key Features |
| This compound | Moderate | Cost-effective, requires base for amine reactions. |
| Phosphorus trichloride (B1173362) (PCl₃) | High | Highly reactive, can be difficult to control selectivity. |
| Phosphoramidites | High | Highly reactive, milder reaction conditions, often used in oligonucleotide synthesis.[5] |
| Diethylchlorophosphite | Moderate | Similar to this compound, may offer slightly different reactivity. |
Reaction Pathway Overview
Caption: Generalized reaction pathways for this compound.
References
How to handle incomplete conversion in ethyl dichlorophosphite reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorophosphite (B8498940). The following information is designed to help you address common issues, particularly incomplete conversions, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethyl dichlorophosphite and what are its primary applications?
This compound (C₂H₅OPCl₂) is a reactive organophosphorus compound containing a trivalent phosphorus atom. It is a versatile reagent primarily used as a precursor in the synthesis of a wide range of organophosphorus compounds, including phosphonates, phosphoramidites for oligonucleotide synthesis, and other phosphorus-containing molecules.[1][2] Its high reactivity stems from the two chlorine atoms, which can be readily displaced by nucleophiles.
Q2: Why are anhydrous conditions and an inert atmosphere critical for this compound reactions?
This compound is highly sensitive to moisture.[3] Water will readily hydrolyze the P-Cl bonds to form ethyl phosphorous acid and hydrochloric acid (HCl). This not only consumes the starting material but the generated HCl can also lead to undesired side reactions or degradation of acid-sensitive products.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both hydrolysis and potential oxidation of the P(III) center.
Q3: What are the common side products in reactions involving this compound?
Common side products can include:
-
Hydrolysis products: As mentioned, hydrolysis due to trace moisture is a primary concern.
-
Products of incomplete reaction: Unreacted starting materials or partially substituted intermediates.
-
Over-reaction products: In reactions with amines, for example, multiple substitutions on the amine nitrogen can occur if the stoichiometry is not carefully controlled.[2]
-
Oxidation products: The P(III) center can be oxidized to P(V), forming ethyl dichlorophosphate (B8581778) or related species, especially if the reaction is not performed under a strictly inert atmosphere.
Troubleshooting Incomplete Conversions
Incomplete conversions are a frequent challenge in this compound reactions. The following guide addresses common causes and provides systematic solutions.
Q4: My reaction shows a significant amount of unreacted starting material. What are the potential causes and how can I fix this?
Several factors can lead to low or incomplete conversion. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Guide for Incomplete Conversion
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Reaction Time or Temperature | The reaction may be kinetically slow under the current conditions. | - Increase the reaction time and monitor progress by TLC or ³¹P NMR. - Gradually increase the reaction temperature, while monitoring for potential side product formation. |
| Inadequate Mixing | If the reaction mixture is heterogeneous or highly viscous, poor mixing can lead to localized areas of low reagent concentration. | - Use a more powerful overhead stirrer. - Increase the solvent volume to reduce viscosity and improve mass transfer. |
| Reagent Purity and Stoichiometry | Impure starting materials or inaccurate stoichiometry can halt the reaction prematurely. | - Ensure this compound and the nucleophile are of high purity. - Verify the stoichiometry of all reagents. Consider using a slight excess of the nucleophile if it is not prone to self-condensation or other side reactions. |
| Presence of an HCl Scavenger | The reaction of this compound with nucleophiles like alcohols or amines generates HCl. This can protonate the nucleophile, rendering it unreactive, or catalyze side reactions.[1] | - Add a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to the reaction mixture to neutralize the HCl as it is formed.[4][5] This is crucial for driving the reaction to completion. |
| Equilibrium Limitations | Some reactions, like transesterification, are reversible. | - If a volatile byproduct is formed (e.g., a low-boiling alcohol in a transesterification), consider removing it by distillation to drive the equilibrium towards the product.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine (Phosphoramidite Synthesis)
This protocol outlines a general method for the synthesis of a phosphoramidite, a common application of this compound.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (or other non-nucleophilic base), freshly distilled
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) if needed for solubility
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Dissolve the primary amine and 2.2 equivalents of triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 equivalent of this compound in anhydrous DCM to the stirred amine solution via the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
The triethylamine hydrochloride salt will precipitate as a white solid. Filter the mixture under an inert atmosphere.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphoramidite.
-
Purify the product by column chromatography on silica (B1680970) gel deactivated with triethylamine or by vacuum distillation.[4]
Protocol 2: Monitoring Reaction Progress with ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for monitoring the progress of this compound reactions due to the wide chemical shift range of phosphorus compounds.
Procedure:
-
At desired time points, carefully withdraw a small aliquot (0.1-0.5 mL) of the reaction mixture under an inert atmosphere.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a terminating reagent or by rapid cooling).
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ³¹P NMR spectrum. The disappearance of the this compound signal and the appearance of the product signal can be used to determine the extent of the reaction.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| This compound (P-III) | ~175-185 |
| Phosphoramidite product (P-III) | ~140-150 |
| H-phosphonate (hydrolysis byproduct, P-V) | ~5-15 |
| Phosphate ester (oxidation byproduct, P-V) | ~ -10 to 10 |
Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Incomplete Conversion
References
- 1. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. osti.gov [osti.gov]
- 4. reddit.com [reddit.com]
- 5. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Pyrophosphate Formation and Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation and negative effects of pyrophosphate (PPi) as a side product in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyrophosphate and why is it a problem in my experiments?
Inorganic pyrophosphate (PPi) is a molecule that is generated as a byproduct in many essential biosynthetic reactions, including DNA and RNA synthesis (polymerase chain reaction - PCR, in vitro transcription - IVT), and protein synthesis.[1][2][3] The accumulation of PPi can be problematic for two main reasons:
-
Enzyme Inhibition: PPi can cause product inhibition, slowing down or even stopping the activity of polymerases and other enzymes.[4][5][6]
-
Precipitation: PPi readily forms a precipitate with magnesium ions (Mg²⁺), which are essential cofactors for many enzymes, including DNA and RNA polymerases.[5][7][8] This precipitation reduces the effective concentration of free Mg²⁺, thereby inhibiting the reaction and potentially causing the reaction mixture to become turbid.[5][7][8][9][10]
Q2: How do I know if pyrophosphate is causing issues in my PCR or in vitro transcription reaction?
Common indicators of PPi-related problems include:
-
Low or no product yield: This is a primary symptom of PPi inhibition.[4][11]
-
Reaction plateauing prematurely: In real-time PCR, you might observe an early plateau phase.[5]
-
Visible precipitate: The reaction mixture may become cloudy or a white precipitate may form, especially in high-yield in vitro transcription reactions.[5][7][8][9][10]
-
Inconsistent results: Variability between reactions can sometimes be attributed to inconsistent PPi accumulation and its effects.
Q3: What is the most effective way to prevent pyrophosphate-related issues?
The most common and effective method is to add inorganic pyrophosphatase (PPase) to the reaction mixture.[2][6][12][13][14] PPase is an enzyme that catalyzes the hydrolysis of PPi into two molecules of orthophosphate (Pi).[2][14][15] This reaction is generally not inhibitory and prevents the accumulation of PPi, thereby driving the main reaction (e.g., DNA or RNA synthesis) forward.[6] Both standard and thermostable versions of PPase are commercially available for use in various experimental setups.[3][15]
Q4: How much inorganic pyrophosphatase should I add to my reaction?
The optimal concentration of PPase can vary depending on the specific application and reaction conditions. However, here are some general guidelines:
| Application | Recommended PPase Concentration | Source(s) |
| Real-Time PCR | 0.01 U/µL to 0.1 U/µL | [16] |
| Standard PCR | 60 pmol per 50 µL reaction | [1] |
| In Vitro Transcription (IVT) | 1–3 units per mL | [14] |
It is always recommended to optimize the PPase concentration for your specific experiment.
Troubleshooting Guides
Issue 1: Low or No Yield in PCR
Possible Cause: Inhibition by pyrophosphate accumulation.
dot
Caption: Workflow for troubleshooting low PCR yield due to pyrophosphate.
Solutions:
-
Add Inorganic Pyrophosphatase (PPase): Supplement your PCR master mix with a thermostable inorganic pyrophosphatase. This will hydrolyze the PPi as it is produced, preventing it from inhibiting the DNA polymerase.[6]
-
Optimize PPase Concentration: Start with a concentration of approximately 0.04 U/µL and optimize if necessary.[16]
-
Verify Magnesium Concentration: While PPase will help, ensure your initial MgCl₂ concentration is optimal for your specific primers and template, as PPi can still sequester some magnesium before it is hydrolyzed.
Issue 2: Precipitate Formation in In Vitro Transcription (IVT) Reactions
Possible Cause: Formation of magnesium pyrophosphate precipitate.[5][7][8]
dot
Caption: Workflow for addressing precipitation in IVT reactions.
Solutions:
-
Include Inorganic Pyrophosphatase: The addition of PPase is crucial for high-yield IVT reactions to prevent the formation of magnesium pyrophosphate precipitate.[2][12][13][14][17][18]
-
Optimize Magnesium Concentration: The concentration of magnesium is critical in IVT.[8][19][20][21] PPi sequesters magnesium, so a slight increase in the magnesium concentration in the presence of PPase might be beneficial. However, excessive magnesium can also be inhibitory.
-
Consider Acetate vs. Chloride: Some studies suggest that using magnesium acetate instead of magnesium chloride can lead to higher RNA yields, as acetate ions may be less inhibitory.[19][20][21]
Experimental Protocols
Protocol 1: Supplementing a PCR Reaction with Thermostable Inorganic Pyrophosphatase
This protocol assumes a standard 50 µL PCR reaction.
-
Prepare the PCR Master Mix: On ice, combine the following components for the desired number of reactions, plus a 10% overage:
-
10x PCR Buffer
-
dNTPs (to a final concentration of 200 µM each)
-
Forward Primer (to a final concentration of 0.2–1 µM)
-
Reverse Primer (to a final concentration of 0.2–1 µM)
-
DNA Template (as required)
-
Thermostable DNA Polymerase
-
Nuclease-free water to bring the volume to 50 µL.
-
-
Add Thermostable Inorganic Pyrophosphatase: Add the thermostable PPase to the master mix to a final concentration of 0.01–0.1 U/µL.
-
Aliquot and Cycle: Aliquot the complete master mix into PCR tubes or a plate. Add the DNA template to each reaction if not already in the master mix. Perform thermal cycling according to your established protocol.
Protocol 2: High-Yield In Vitro Transcription with Inorganic Pyrophosphatase
This is a general protocol for a T7 RNA polymerase-based IVT reaction.
-
Assemble the Reaction: At room temperature, combine the following in a nuclease-free tube in the order listed:
-
Nuclease-free water
-
5x Transcription Buffer
-
100 mM DTT
-
NTPs (to a final concentration of 3-5 mM each)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor
-
Inorganic Pyrophosphatase (e.g., from E. coli or yeast) to a final concentration of 1-3 units/mL.[14]
-
T7 RNA Polymerase
-
-
Incubate: Mix gently and incubate at 37°C for 2-4 hours. A turbidity may form in high-yield reactions, but this should be less pronounced with the addition of PPase.[9]
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purify RNA: Purify the transcribed RNA using your preferred method (e.g., lithium chloride precipitation, column-based purification).
Protocol 3: Quantification of Pyrophosphate using a Colorimetric Assay
This protocol is based on the principle of a commercially available colorimetric assay kit.[22][23][24]
-
Sample Preparation: Prepare your samples (e.g., cell lysates, reaction mixtures) as required. If necessary, deproteinize the samples using a 10 kDa molecular weight cutoff spin filter.[23]
-
Standard Curve: Prepare a PPi standard curve by diluting a PPi standard solution to concentrations ranging from 0 to 10 µM.
-
Reaction Setup:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, substrate, and enzyme mix as per the kit manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[22][23]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[22][23]
-
Calculation: Subtract the blank reading from all measurements and plot the standard curve. Determine the PPi concentration in your samples from the standard curve.
Quantitative Data Summary
Table 1: Pyrophosphate Detection Method Comparison
| Assay Type | Detection Limit | Principle | Reference(s) |
| Colorimetric | ~1.8 µM | Enzymatic reaction producing a colored product. | [24] |
| Fluorometric | ~0.3 µM | Enzymatic reaction producing a fluorescent product. | [25] |
| Luciferase-based | ~0.02 µM | PPi is converted to ATP, which is then detected by luciferase. | [26] |
| Nanozyme-based | ~8.7 nM | PPi-induced inhibition of nanozyme activity. | [27] |
Table 2: Typical Reagent Concentrations for Mitigating PPi Effects
| Reagent | Application | Typical Final Concentration | Notes |
| Thermostable PPase | PCR / Real-Time PCR | 0.01 - 0.1 U/µL | Helps to prevent reaction inhibition and premature plateauing.[16] |
| Inorganic PPase | In Vitro Transcription | 1 - 3 units/mL | Prevents Mg²⁺-PPi precipitation and increases RNA yield.[14] |
| Magnesium Ions (Mg²⁺) | PCR | 1.5 - 2.5 mM | Optimal concentration is critical and may need adjustment when using PPase. |
| Magnesium Ions (Mg²⁺) | In Vitro Transcription | 15 - 30 mM | Higher concentrations are needed, and PPi sequestration is a major concern.[8][19][20][21] |
Signaling Pathways and Workflows
dot
Caption: Role of PPase in preventing product inhibition during nucleic acid synthesis.
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. Purification and characterization of inorganic pyrophosphatase for in vitro RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inorganic Pyrophosphatase, Partner of Nucleic Acid Amplification Enzymes [novoprotein.com]
- 4. Troubleshooting your PCR [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Facilitation of polymerase chain reaction with thermostable inorganic pyrophosphatase from hyperthermophilic archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. A Multiphysics Model of In Vitro Transcription Coupling Enzymatic Reaction and Precipitation Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Use of inorganic pyrophosphatase to improve the yield of in vitro transcription reactions catalyzed by T7 RNA polymerase. | Semantic Scholar [semanticscholar.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. US20060051796A1 - Real time PCR with the addition of pyrophosphatase - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Pyrophosphate (PPi) Assay Kit. Colorimetric / Fluorometric. | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Pyrophosphate (PPi) Assay Kit(Fluorometric/Colorimetric) - Lifeasible [lifeasible.com]
- 25. Selective Detection of Pyrophosphate Using a Fluorogenic Pyrophosphate Sensor | AAT Bioquest [aatbio.com]
- 26. Selective pyrophosphate detection via metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Deactivation of ethyl dichlorophosphite and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorophosphite (B8498940). The following information is designed to help you identify and prevent the deactivation of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethyl dichlorophosphite and what is it used for?
This compound (CAS 1498-42-6) is a reactive organophosphorus compound with the chemical formula C₂H₅OPCl₂. It is a trivalent phosphorus compound, making it a versatile reagent in organic synthesis, particularly in phosphitylation reactions to create phosphite (B83602) esters and other organophosphorus compounds.
Q2: My reaction with this compound is failing or giving low yields. What are the common causes?
Reaction failures or low yields when using this compound are often due to the deactivation of the reagent. The primary causes of deactivation are exposure to moisture (hydrolysis) and oxygen (oxidation). Other potential issues include thermal decomposition, disproportionation, and undesired side reactions like the Arbuzov reaction.
Q3: How can I tell if my this compound has degraded?
Degradation of this compound can be indicated by a change in its physical appearance, such as fuming in the air, which suggests hydrolysis is occurring. Spectroscopic methods, such as ³¹P NMR, are the most reliable for assessing purity. The ³¹P NMR spectrum of pure this compound should show a characteristic singlet. The appearance of new peaks can indicate the presence of degradation products like ethyl dichlorophosphate (B8581778) or other phosphorus-containing impurities.
Q4: What are the primary decomposition products of this compound?
The main decomposition products of this compound upon exposure to air and moisture are hydrogen chloride (HCl) and various phosphorus oxides.[1] Hydrolysis leads to the formation of ethyl phosphorous acid and HCl, while oxidation results in the formation of ethyl dichlorophosphate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound and provides actionable solutions to prevent its deactivation.
Issue 1: Reagent Fuming and Poor Reactivity Upon Opening a New Bottle
| Symptom | Potential Cause | Troubleshooting/Avoidance Strategy |
| The reagent fumes when the bottle is opened. | Hydrolysis: The reagent has been exposed to atmospheric moisture. | Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] Use a desiccator for long-term storage. Handle the reagent in a glovebox or under a stream of inert gas. |
| The reaction does not proceed as expected. | Deactivation by Hydrolysis: The active P(III) species has been converted to less reactive phosphorus acids. | Ensure all glassware is rigorously dried before use. Use anhydrous solvents. If possible, distill the this compound before use to remove any non-volatile impurities. |
Issue 2: Formation of an Insoluble Salt in the Reaction Mixture
| Symptom | Potential Cause | Troubleshooting/Avoidance Strategy |
| A white precipitate forms in the reaction vessel. | Formation of Triethylamine (B128534) Hydrochloride: If using triethylamine as a base, it will react with any HCl present or generated during the reaction. | While triethylamine is often used to scavenge HCl, the resulting salt can sometimes interfere with the reaction. Consider using a non-nucleophilic, sterically hindered base. Ensure the reaction is run under strictly anhydrous conditions to minimize HCl formation from hydrolysis. |
Issue 3: Unexpected Side Products Observed by NMR or Mass Spectrometry
| Symptom | Potential Cause | Troubleshooting/Avoidance Strategy |
| A peak corresponding to a P(V) species is observed in the ³¹P NMR spectrum. | Oxidation: The P(III) center of this compound has been oxidized to P(V), forming ethyl dichlorophosphate.[3] | Degas solvents before use to remove dissolved oxygen. Maintain an inert atmosphere over the reaction mixture. Avoid sources of ignition, as oxidation can be accelerated at higher temperatures. |
| Formation of a phosphonate (B1237965) byproduct. | Arbuzov Reaction: If the reaction involves an alkyl halide, an undesired Arbuzov rearrangement may occur.[4][5] | Carefully control the reaction temperature, as the Arbuzov reaction is often thermally initiated. The choice of solvent can also influence the rate of this side reaction. |
| A complex mixture of phosphorus-containing compounds is observed. | Disproportionation/Thermal Decomposition: this compound may be undergoing disproportionation to other phosphorus species or decomposing at elevated temperatures. | Run the reaction at the lowest effective temperature. Avoid prolonged heating. If distillation is necessary for purification, perform it under high vacuum to keep the temperature low. |
Deactivation Pathways
The primary deactivation pathways for this compound are hydrolysis and oxidation. Understanding these pathways is crucial for preventing reagent degradation.
Experimental Protocols
To minimize the deactivation of this compound, it is essential to employ rigorous anhydrous and anaerobic techniques.
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a cool, dry place away from sources of ignition. The bottle should be tightly sealed and preferably stored in a desiccator. For long-term storage, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing.
-
Handling: All manipulations of this compound should be carried out under an inert atmosphere. This can be achieved in a glovebox or by using Schlenk line techniques.
-
Dispensing: Use a dry, clean syringe or cannula to transfer the liquid. Never leave the bottle open to the atmosphere.
Protocol 2: Setting up a Reaction to Avoid Deactivation
-
Glassware Preparation: All glassware must be thoroughly dried before use. This can be done by oven-drying at >120 °C for several hours and then cooling under a stream of inert gas or in a desiccator.
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled prior to use. For highly sensitive reactions, consider using solvents from a solvent purification system.
-
Reaction Setup: Assemble the reaction apparatus while it is still hot from the oven and immediately place it under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via cannula or syringe. Add other reagents, ensuring they are also anhydrous. This compound should be added last, or as specified by the reaction protocol, directly into the reaction mixture via a syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, use an oil bath with a temperature controller to avoid overheating.
Logical Workflow for Troubleshooting Failed Reactions
If you are experiencing issues with a reaction involving this compound, the following workflow can help you diagnose the problem.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 3. Phosphite ester - Wikipedia [en.wikipedia.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography of Organophosphorus Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography of organophosphorus compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Question: Why is my organophosphorus compound degrading on the silica (B1680970) gel column?
Answer:
Organophosphorus compounds can be susceptible to degradation on silica gel due to the acidic nature of the stationary phase. The silanol (B1196071) groups (Si-OH) on the silica surface can catalyze hydrolysis of the phosphate (B84403) or phosphonate (B1237965) ester bonds, especially in the presence of trace amounts of water. Some organophosphorus compounds are also thermally labile and can decompose if the column heats up due to the exothermic nature of solvent adsorption.[1][2]
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for a few hours. Compare this to a freshly spotted sample to observe any degradation.[2]
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups to minimize degradation. This can be achieved by:
-
Adding a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as 0.1-1% triethylamine (B128534) (TEA) or pyridine, into the mobile phase can neutralize the acidic sites on the silica.[3][4]
-
Pre-treating the silica gel: A slurry of silica gel can be washed with a dilute solution of a base like triethylamine in your solvent system, followed by solvent removal, before packing the column.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Maintain a Dry System: Use anhydrous solvents and dry-pack the column when possible to minimize water content, which can contribute to hydrolysis.[5]
-
Avoid Excessive Heat: If using a "flash" chromatography system with high pressure, be mindful of potential heat generation.
Question: My purified fractions show significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a common problem when purifying organophosphorus compounds, particularly those containing basic nitrogen atoms.[3] This phenomenon is often caused by strong interactions between the analyte and the acidic silanol groups on the silica gel surface, leading to a non-uniform elution profile.[3][6]
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting peak tailing in column chromatography.
Solutions:
-
Add a Competing Base: Introducing a small amount (0.1-1%) of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your compound.[3]
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, which significantly reduces tailing for basic compounds.[3]
-
Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to 3.0 or lower with formic acid) can protonate the silanol groups, reducing their interaction with basic analytes.[3]
-
Consider Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the amount of material loaded onto the column.[3]
Question: I am having difficulty separating my target organophosphorus compound from impurities. How can I improve the resolution?
Answer:
Co-elution of impurities is a common challenge, especially with complex reaction mixtures. Improving resolution requires optimizing the separation conditions to exploit differences in the physicochemical properties of the compounds.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: If isocratic elution (using a single solvent mixture) is not providing adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar Rf values.
-
Solvent Selectivity: Experiment with different solvent systems. The "selectivity" of the solvent system can be altered by using solvents with different properties (e.g., swapping hexane (B92381) for toluene, or ethyl acetate (B1210297) for dichloromethane).
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the interaction with the stationary phase can be altered.
-
Sample Loading Technique:
-
Dry Loading: If the compound has poor solubility in the initial mobile phase, it can be pre-adsorbed onto a small amount of silica gel and then loaded onto the column.[8] This often results in a more uniform starting band and better separation.
-
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Thoroughly mix the slurry to ensure the sample is evenly distributed on the silica.
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add the dry, sample-impregnated silica to the top of the prepared column.
-
Gently tap the column to settle the new layer and then carefully add a thin layer of sand on top before beginning elution.
Frequently Asked Questions (FAQs)
Q1: My organophosphorus compound is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?
A1: For highly polar compounds, you need a more polar eluent. Try a solvent system containing methanol (B129727) or ethanol. A common approach is to use a mixture of dichloromethane and methanol. If tailing is also an issue, adding a small amount of ammonium (B1175870) hydroxide (B78521) to the methanol (e.g., 1-2%) can be effective for basic polar compounds.[2] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is often a better choice for very polar molecules.
Q2: I suspect my compound is chelating with metal ions in the silica gel. How can I confirm this and what can I do?
A2: Some organophosphorus compounds can act as chelating agents for metal ions (like iron or aluminum) present in standard silica gel, leading to irreversible adsorption or significant tailing. To mitigate this, you can:
-
Use High-Purity Silica Gel: This grade of silica has a lower metal content.
-
Add a Chelating Agent to the Mobile Phase: A small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to saturate the metal coordination sites on the silica.
-
Wash the Silica Gel: Pre-washing the silica gel with a dilute acid solution (e.g., 1% HCl in methanol) followed by extensive washing with your mobile phase can remove some of the metal ion impurities.
Q3: Can I use additives other than triethylamine to reduce peak tailing?
A3: Yes, other additives can be used. For acidic compounds that may be tailing, adding a small amount of a volatile acid like formic acid or acetic acid (0.1-1%) to the mobile phase can improve peak shape.[4] For neutral compounds, sometimes changing the primary solvent can alter the interactions and improve peak shape.
Data Summary
The following table summarizes common problems and recommended solutions for the column chromatography of organophosphorus compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Experimental Protocol |
| Compound Degradation | Acidic nature of silica gel; Presence of water leading to hydrolysis; Thermal instability. | Deactivate silica with a base (e.g., TEA); Use anhydrous solvents; Use alternative stationary phases (Alumina, Florisil®).[1][2][4] | Silica Gel Deactivation |
| Peak Tailing | Strong interaction with acidic silanol groups; Column overload. | Add a competing base (e.g., TEA) to the eluent; Use an end-capped column; Reduce sample load.[3] | Mobile Phase Modification |
| Poor Resolution | Inappropriate mobile phase; Insufficient stationary phase interaction. | Optimize mobile phase with gradient elution; Change stationary phase; Use dry loading for better band application.[8] | Dry Loading |
| Irreversible Adsorption | Chelation with metal ions in silica; Very strong polar interactions. | Use high-purity silica; Add a chelating agent to the mobile phase; Switch to a different stationary phase. | Stationary Phase Selection |
| Compound Insoluble in Eluent | Mismatch between compound polarity and solvent. | Use a stronger (more polar) solvent for loading; Employ the dry loading technique.[8] | Dry Loading |
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a column chromatography method for a new organophosphorus compound.
Caption: A workflow for developing a column chromatography purification method.
References
- 1. epa.gov [epa.gov]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Sarin - Wikipedia [en.wikipedia.org]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. mdpi.com [mdpi.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Quenching Strategies for Ethyl Dichlorophosphite Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching reactions involving the highly reactive reagent, ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂). The information is presented in a question-and-answer format to directly address common issues and concerns.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching ethyl dichlorophosphite?
A1: The primary hazard is its violent reaction with protic solvents, especially water. This hydrolysis is highly exothermic and produces corrosive hydrochloric acid (HCl) gas, which can cause a rapid increase in temperature and pressure.[1][2] Inadequate temperature control can lead to a runaway reaction.
Q2: What are the common byproducts formed when quenching this compound with aqueous solutions?
A2: Quenching with water or aqueous solutions leads to the formation of several acidic phosphorus-containing byproducts. The initial hydrolysis replaces the chlorine atoms with hydroxyl groups, forming ethyl phosphorous acid dichloride, ethyl phosphorous acid, and ultimately phosphorous acid, with the concurrent release of HCl.[3] Under certain conditions, particularly with sub-equimolar amounts of water, condensation reactions can occur, leading to the formation of various pyrophosphates.[3]
Q3: What is the recommended general approach for quenching a reaction containing residual this compound?
A3: The safest method is a "reverse quench." This involves slowly adding the reaction mixture to a well-stirred, cooled (typically 0-5 °C) quenching solution. This ensures that the highly reactive this compound is never in excess and that the heat generated can be effectively dissipated.
Q4: What are suitable quenching agents for this compound?
A4: A weak base is ideal for quenching as it neutralizes the acidic byproducts. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice.[4][5] The bicarbonate reacts with the generated HCl to produce carbon dioxide gas, water, and sodium chloride. It is crucial to add the reaction mixture slowly to control the rate of gas evolution. Other options include dilute solutions of other weak bases like sodium carbonate or potassium carbonate. Using a strong base like sodium hydroxide (B78521) is generally not recommended for the initial quench due to the highly exothermic nature of the neutralization reaction.[6]
Q5: How can I monitor the completion of the quenching process?
A5: The most direct method is to monitor the reaction by ³¹P NMR spectroscopy. The disappearance of the this compound signal and the appearance of new signals corresponding to the hydrolyzed species will indicate the completion of the quench.[3][7] A simpler, indirect method is to monitor the pH of the aqueous layer after the quench. Once the reaction mixture is fully added, continue stirring and allow the mixture to warm to room temperature. The pH of the aqueous layer should be neutral or slightly basic. You can test this by spotting a small amount of the aqueous layer on pH paper.[8]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Vigorous, uncontrolled effervescence and temperature spike during quench. | 1. Addition of the reaction mixture to the quenching solution was too fast.2. The quenching solution was not adequately cooled. | 1. Immediately stop the addition. If safe to do so, increase the stirring rate and apply external cooling (e.g., add more ice to the cooling bath).2. In the future, add the reaction mixture much more slowly, dropwise, and ensure the quenching solution is maintained at 0-5 °C. |
| Formation of a thick, un-stirrable precipitate during the quench. | 1. Insoluble salts (e.g., sodium or potassium phosphates) are forming at high concentrations.2. The product of the reaction is insoluble in the quenching medium. | 1. Add more of the aqueous quenching solution to dissolve the salts.2. Add more of the organic solvent used in the reaction to dissolve the product.3. Consider using a different quenching agent that forms more soluble salts. |
| Persistent emulsion formation during workup after quenching. | 1. The presence of finely divided solids or viscous materials at the interface.2. High concentration of salts in the aqueous phase. | 1. Allow the mixture to stand for a longer period without stirring.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[8]3. Filter the entire mixture through a pad of Celite to remove particulate matter.4. If the emulsion persists, consider a different solvent system for extraction. |
| The organic layer is still acidic after washing with sodium bicarbonate solution. | 1. Insufficient amount of sodium bicarbonate was used.2. The washing was not vigorous or long enough. | 1. Perform additional washes with fresh saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral or basic.2. Ensure vigorous shaking of the separatory funnel for at least one minute during each wash to ensure complete neutralization.[9] |
| Unexpected peaks in the ³¹P NMR spectrum of the crude product. | 1. Incomplete quenching, leaving unreacted this compound.2. Formation of pyrophosphate byproducts due to localized high concentrations of the phosphite (B83602) during quenching. | 1. Re-subject the crude product to the quenching and workup procedure.2. In future reactions, ensure a slow addition rate and efficient stirring during the reverse quench to minimize the formation of these byproducts. |
Section 3: Experimental Protocols
Protocol 1: General Quenching Strategy for this compound Reactions
This protocol outlines a safe and effective method for quenching a reaction mixture containing unreacted this compound.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
Ice bath.
-
pH paper.
Procedure:
-
Preparation of the Quenching Solution: In a suitably sized flask equipped with a magnetic stir bar, place a volume of saturated aqueous sodium bicarbonate solution that is at least 5-10 times the volume of the this compound used in the reaction. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Quenching (Reverse Addition): Slowly add the reaction mixture dropwise from an addition funnel to the cold, vigorously stirred sodium bicarbonate solution. Monitor the addition rate to control the effervescence (CO₂ evolution). The internal temperature of the quenching flask should be maintained below 10 °C.
-
Completion of Quench: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
pH Check: Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution.
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the chosen organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash them with brine. This helps to remove residual water and break any emulsions.[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter or decant the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Quenching Agent | Saturated aqueous NaHCO₃ | Weak base to neutralize HCl and acidic phosphorus byproducts; CO₂ evolution is a manageable indicator of reaction progress. |
| Quenching Temperature | 0-5 °C | To control the highly exothermic hydrolysis reaction and prevent a runaway reaction. |
| Ratio of Quenching Solution to Reagent | 5-10 volumes of NaHCO₃ solution per volume of this compound | Ensures a sufficient excess of base to neutralize all acidic byproducts. |
| Addition Rate | Slow, dropwise | To control the rate of reaction, heat generation, and gas evolution. |
Section 4: Visualizations
Caption: Workflow for quenching this compound reactions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Decoding Reactivity: A Comparative Analysis of Ethyl Dichlorophosphite and Phenyl Dichlorophosphate
For researchers, scientists, and professionals in drug development, the selection of phosphorylating agents is a critical decision that significantly influences the efficiency and outcome of synthetic routes. This guide provides an in-depth comparison of two common reagents, ethyl dichlorophosphite (B8498940) and phenyl dichlorophosphate (B8581778), focusing on their reactivity profiles. The information presented is supported by an analysis of their chemical properties and general reactivity trends observed in organophosphorus chemistry.
At the heart of their chemical behavior lies the nature of the group attached to the phosphorus atom: an ethyl group in ethyl dichlorophosphite and a phenyl group in phenyl dichlorophosphate. This fundamental difference in electronic and steric properties dictates their reactivity towards nucleophiles, their stability, and their suitability for various applications.
Executive Summary of Comparative Reactivity
| Property | This compound (C₂H₅OPCl₂) | Phenyl Dichlorophosphate (C₆H₅OP(O)Cl₂) | Key Differences & Implications |
| Phosphorus Oxidation State | +3 | +5 | Phenyl dichlorophosphate has a more electrophilic phosphorus center due to the phosphoryl group (P=O), generally leading to higher reactivity towards nucleophiles. |
| Electronic Effects | The ethyl group is an electron-donating group (inductive effect). | The phenyl group is an electron-withdrawing group (inductive and resonance effects). | The electron-withdrawing nature of the phenyl group further increases the electrophilicity of the phosphorus atom in phenyl dichlorophosphate, making it more susceptible to nucleophilic attack compared to the phosphorus in this compound where the ethyl group has a slight electron-donating effect. |
| Steric Hindrance | The ethyl group presents relatively low steric hindrance. | The phenyl group is bulkier and offers more significant steric hindrance. | While electronically more reactive, the bulkier phenyl group in phenyl dichlorophosphate can sometimes lead to slower reaction rates with sterically demanding nucleophiles compared to the less hindered this compound. |
| Hydrolytic Stability | Highly susceptible to hydrolysis. | Reacts with water, but the phosphate (B84403) ester is generally more stable than the phosphite (B83602) ester. | This compound is extremely sensitive to moisture and requires stringent anhydrous conditions. Phenyl dichlorophosphate is also moisture-sensitive but comparatively more stable. |
| Typical Applications | Synthesis of phosphite esters, ligands for catalysis, and intermediates in organophosphorus chemistry. | Synthesis of phosphate esters, flame retardants, plasticizers, and as a phosphorylating agent in the synthesis of pharmaceuticals and agrochemicals.[1] | The choice of reagent is often dictated by the desired final product (phosphite vs. phosphate) and the specific reaction conditions. |
Understanding the Reaction Dynamics
The reactivity of these compounds is primarily governed by nucleophilic substitution at the phosphorus center. A general workflow for such a reaction can be visualized as follows:
References
A Comparative Guide to Phosphorylation: Ethyl Dichlorophosphite vs. Diethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise introduction of phosphate (B84403) groups is a cornerstone of modifying molecular properties, from enhancing solubility to modulating biological activity. This guide provides a detailed, objective comparison of two common phosphorylating agents: ethyl dichlorophosphite (B8498940), a trivalent phosphorus (P(III)) reagent, and diethyl chlorophosphate, a pentavalent phosphorus (P(V)) reagent. We will delve into their reactivity, provide illustrative experimental protocols, and present comparative data to inform the selection of the appropriate reagent for specific research applications.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their safe and effective handling in a laboratory setting.
| Property | Ethyl Dichlorophosphite | Diethyl Chlorophosphate |
| Chemical Formula | C₂H₅Cl₂OP | C₄H₁₀ClO₃P |
| Molecular Weight | 146.94 g/mol | 172.55 g/mol |
| Phosphorus Oxidation State | +3 | +5 |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 117-118 °C | 60 °C at 2 mmHg |
| Density | 1.286 g/mL at 25 °C | 1.194 g/mL at 25 °C |
| Reactivity | Highly reactive, moisture-sensitive | Highly electrophilic, corrosive |
| Toxicity | Toxic, flammable | Highly toxic, cholinesterase inhibitor |
Performance in Phosphorylation: A Comparative Analysis
The choice between a P(III) and a P(V) reagent for phosphorylation is dictated by the desired reaction mechanism, substrate sensitivity, and the target phosphate ester.
This compound , as a P(III) reagent, typically requires a subsequent oxidation step to form the final phosphate ester. This two-step process, however, offers a degree of control and can be advantageous for the synthesis of certain phosphate derivatives, including thiophosphates and phosphoramidates. The lone pair of electrons on the phosphorus atom makes it a potent nucleophile in some contexts, but its primary role in phosphorylation is as an electrophile after activation.
Diethyl chlorophosphate , a P(V) reagent, offers a more direct route to phosphate esters.[1][2] Its highly electrophilic phosphorus center readily reacts with nucleophiles like alcohols and amines in a single step.[1] This directness can lead to faster reaction times and simpler workup procedures. However, its high reactivity can sometimes lead to lower selectivity with multifunctional substrates.
While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on general reactivity and published examples. For the phosphorylation of a simple primary alcohol like benzyl (B1604629) alcohol, both reagents can be expected to give good to excellent yields. However, the reaction conditions and workup procedures will differ significantly.
Illustrative Yields for Benzyl Alcohol Phosphorylation:
| Reagent | Typical Yield | Reaction Conditions | Reference |
| This compound | Good to Excellent (inferred) | 1. Reaction with benzyl alcohol in the presence of a base. 2. Subsequent oxidation. | General P(III) reactivity |
| Diethyl Chlorophosphate | ~80% | Reaction in the presence of a base (e.g., pyridine) in an inert solvent. | [3] |
Note: The yield for this compound is an educated inference based on the general efficiency of P(III) reagents in similar transformations, as a specific quantitative value for this exact reaction was not found in the searched literature.
Reaction Mechanisms: P(III) vs. P(V)
The fundamental difference in the oxidation state of phosphorus in this compound and diethyl chlorophosphate leads to distinct reaction mechanisms in phosphorylation.
This compound first reacts with an alcohol to form a phosphite triester intermediate. This intermediate is then oxidized to the stable pentavalent phosphate. Diethyl chlorophosphate, already in the P(V) state, undergoes a direct nucleophilic substitution by the alcohol to yield the final phosphate product.
Experimental Protocols
Below are representative protocols for the phosphorylation of a primary alcohol (benzyl alcohol) and a protected amino acid (N-Boc-L-serine methyl ester) using both reagents. These protocols are based on established procedures and general principles of phosphorylation chemistry.
Phosphorylation of Benzyl Alcohol
Using this compound:
-
Reaction Setup: To a solution of benzyl alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.05 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Oxidation: Once the formation of the phosphite intermediate is complete, cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., a solution of iodine in pyridine (B92270)/water or m-chloroperoxybenzoic acid).
-
Workup: Quench the reaction with a solution of sodium thiosulfate (B1220275) (if iodine was used), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Using Diethyl Chlorophosphate:
-
Reaction Setup: To a solution of benzyl alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) at -30 °C under an inert atmosphere, add diethyl chlorophosphate (1.5 eq) dropwise.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.[4]
-
Workup: Quench the reaction with ice-cold 1 M NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Phosphorylation of N-Boc-L-Serine Methyl Ester
Using this compound:
-
Reaction Setup: In a similar manner to the benzyl alcohol protocol, react N-Boc-L-serine methyl ester (prepared according to standard procedures) with this compound in the presence of a non-nucleophilic base.
-
Oxidation and Workup: Follow the oxidation and workup procedures as described above.
-
Purification: Purify the phosphorylated amino acid derivative by column chromatography.
Using Diethyl Chlorophosphate:
-
Reaction Setup: Dissolve N-Boc-L-serine methyl ester (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent. Cool the solution and add diethyl chlorophosphate (1.5 eq) dropwise.
-
Reaction and Workup: Follow the reaction and workup procedures as described for the phosphorylation of benzyl alcohol.
-
Purification: Purify the product by column chromatography.
Role in Signaling Pathways
Phosphorylation is a ubiquitous post-translational modification that governs the activity of numerous proteins in cellular signaling cascades. The MAPK (Mitogen-Activated Protein Kinase) and Akt (also known as Protein Kinase B) pathways are two critical signaling networks that are heavily regulated by phosphorylation.[5][6][7][8][9][10][11][12][13][14]
MAPK Signaling Pathway: This pathway is a cascade of protein kinases that transduce extracellular signals to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis.[6][7][9][11] The activation of each kinase in the cascade is dependent on its phosphorylation by the upstream kinase.
Akt (PI3K/Akt) Signaling Pathway: This pathway is central to cell survival, growth, and metabolism.[5][8][10][12][13][14] The activation of Akt is initiated by its recruitment to the cell membrane and subsequent phosphorylation by upstream kinases like PDK1 and mTORC2.
While synthetic reagents like this compound and diethyl chlorophosphate are not directly involved in these biological phosphorylation events, they are invaluable tools for synthesizing phosphorylated peptides and small molecule inhibitors that are used to study these pathways.
Conclusion
The selection between this compound and diethyl chlorophosphate for phosphorylation reactions is a nuanced decision that depends on the specific synthetic goal.
-
This compound (P(III)) is the reagent of choice when a two-step approach is desired or necessary, for instance, in the synthesis of thiophosphates or when greater control over the reaction is needed. Its use requires careful handling due to its moisture sensitivity and the necessity of a subsequent oxidation step.
-
Diethyl chlorophosphate (P(V)) is ideal for the direct and efficient synthesis of phosphate esters.[1][2] Its high reactivity makes it suitable for a broad range of substrates, but this can also be a drawback when high selectivity is required in complex molecules. Its significant toxicity necessitates stringent safety precautions.
Researchers and drug development professionals should carefully consider the nature of their substrate, the desired final product, and their experimental capabilities when choosing between these two potent phosphorylating agents. This guide provides the foundational information to make an informed decision and to safely and effectively incorporate these reagents into their synthetic strategies.
References
- 1. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. MAPK phosphorylation: Significance and symbolism [wisdomlib.org]
- 6. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 8. cusabio.com [cusabio.com]
- 9. cusabio.com [cusabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Dichlorophosphite: A Comparative Guide for Phosphorylation in Research and Drug Development
In the landscape of synthetic chemistry, particularly within pharmaceutical and drug development sectors, the phosphorylation of molecules is a critical step for enhancing solubility, bioavailability, and therapeutic efficacy. This guide provides a comprehensive comparison of ethyl dichlorophosphite (B8498940) with other common phosphorylating agents, focusing on their respective advantages in terms of reaction efficiency, selectivity, and ease of use. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate agent for their specific synthetic needs.
Executive Summary
Ethyl dichlorophosphite emerges as a highly reactive and versatile phosphorylating agent, particularly valuable in the synthesis of nucleoside phosphates and phosphonate (B1237965) prodrugs. While direct comparative studies under identical conditions are limited in publicly available literature, a qualitative and semi-quantitative analysis suggests that this compound offers a balance of reactivity and selectivity. Its primary competitors include the widely used phosphorus oxychloride (POCl₃) and various phosphoramidites. Phosphorus oxychloride is a powerful but often less selective reagent, while phosphoramidites are the gold standard for oligonucleotide synthesis due to their high efficiency and selectivity in this specific application.
Comparative Analysis of Phosphorylating Agents
The choice of a phosphorylating agent is dictated by several factors, including the nature of the substrate, desired product, reaction conditions, and scalability. Below is a comparative overview of this compound, phosphorus oxychloride, and phosphoramidites.
Key Performance Metrics
| Feature | This compound | Phosphorus Oxychloride (POCl₃) | Phosphoramidites |
| Reactivity | High | Very High | High (with activator) |
| Selectivity | Moderate to High | Low to Moderate | Very High |
| Typical Substrates | Alcohols, Nucleosides | Alcohols, Nucleosides, Amines | Nucleosides (for oligonucleotide synthesis) |
| Byproducts | HCl, Ethanol | HCl | Diisopropylamine, Tetrazole |
| Handling | Moisture sensitive, corrosive | Highly moisture sensitive, corrosive, toxic | Moisture sensitive, require inert atmosphere |
| Primary Application | Prodrug synthesis, specialty phosphates | Bulk phosphorylation, synthesis of various organophosphates | Solid-phase oligonucleotide synthesis |
Reported Yields in Nucleoside Phosphorylation
Direct comparison of yields is challenging due to variations in substrates, reaction conditions, and analytical methods across different studies. The following table summarizes representative, though not directly comparable, yields reported in the literature for the phosphorylation of nucleosides.
| Phosphorylating Agent | Substrate | Product | Reported Yield | Reference |
| This compound | Hydroxypropylimidazole | Imidazophosphorine | Not specified | [1] |
| Phosphorus Oxychloride | Protected Nucleosides | Nucleoside-3'-phosphate | >90% | [2] |
| Phosphorus Oxychloride | 2'-C-methyl ribonucleosides | Cyclic monophosphate nucleosides | 30% | [3][4] |
| Phosphoramidites | Nucleosides | Phosphite (B83602) triester | >99% (coupling efficiency) | [5] |
Advantages of this compound
This compound presents several advantages that make it a compelling choice for specific phosphorylation reactions:
-
High Reactivity: Its high reactivity allows for phosphorylation to occur under relatively mild conditions and with shorter reaction times compared to some other methods.
-
Versatility: It can be used to phosphorylate a variety of substrates, including primary and secondary alcohols, and is particularly useful in the synthesis of modified nucleosides and prodrugs.[6]
-
Cost-Effectiveness: Compared to more specialized reagents like phosphoramidites, this compound can be a more economical option for large-scale synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for phosphorylation using this compound and phosphorus oxychloride for the synthesis of a nucleoside monophosphate.
Protocol 1: Phosphorylation of a Protected Nucleoside using this compound
Objective: To synthesize the 5'-monophosphate of a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 3'-O-acetylthymidine)
-
This compound
-
Anhydrous Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the protected nucleoside (1 equivalent) in anhydrous pyridine is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
This compound (1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is concentrated under reduced pressure.
-
The residue is co-evaporated with toluene (B28343) to remove residual pyridine.
-
The crude product is dissolved in a minimal amount of water and purified by column chromatography on silica gel using a gradient of isopropanol (B130326) in chloroform.
-
The collected fractions containing the product are pooled and concentrated to yield the desired nucleoside phosphite.
-
The phosphite can be oxidized to the phosphate (B84403) using a suitable oxidizing agent (e.g., iodine in the presence of water).
-
The final product is purified by ion-exchange chromatography using a TEAB buffer gradient.
Protocol 2: Phosphorylation of a Protected Nucleoside using Phosphorus Oxychloride
Objective: To synthesize the 5'-monophosphate of a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 3'-O-acetylthymidine)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Triethyl phosphate
-
Anhydrous Pyridine
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
The protected nucleoside (1 equivalent) is dissolved in anhydrous triethyl phosphate.
-
The solution is cooled to 0 °C in an ice bath under a dry atmosphere.
-
Freshly distilled phosphorus oxychloride (1.5 equivalents) is added dropwise with constant stirring.
-
The reaction is stirred at 0 °C for 2-4 hours, with monitoring by TLC.
-
After the reaction is complete, it is quenched by the slow addition of a cold aqueous solution of pyridine.
-
The mixture is stirred for an additional 30 minutes.
-
The product is then purified by ion-exchange chromatography on a DEAE-cellulose column using a linear gradient of TEAB buffer.
-
Fractions containing the desired product are collected, pooled, and lyophilized to obtain the triethylammonium salt of the nucleoside 5'-monophosphate.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
This compound is a valuable phosphorylating agent with a distinct profile of reactivity and applicability. While it may not offer the universal applicability of phosphorus oxychloride or the supreme selectivity of phosphoramidites in oligonucleotide synthesis, it provides a crucial tool for researchers in the field of medicinal chemistry, particularly for the synthesis of nucleoside-based prodrugs. The choice of phosphorylating agent should be made after careful consideration of the specific reaction, the nature of the substrate, and the desired outcome. Further direct comparative studies would be beneficial to the scientific community to allow for a more quantitative and definitive selection of the optimal phosphorylating agent for a given transformation.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Monitoring Ethyl Dichlorophosphite Reactions with 31P NMR
For researchers, scientists, and professionals in drug development, confirming the completion of a chemical reaction is paramount to ensuring the purity and desired outcome of a synthetic pathway. When dealing with phosphorus-containing compounds, Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy stands out as a powerful and direct analytical technique. This guide provides a comparative analysis of using 31P NMR to monitor the completion of reactions starting from ethyl dichlorophosphite (B8498940), offering clear experimental data and protocols.
The conversion of ethyl dichlorophosphite to other phosphorus compounds is a common step in the synthesis of various molecules, including ligands for catalysis and intermediates for active pharmaceutical ingredients. 31P NMR offers a significant advantage in monitoring these reactions due to its high sensitivity and the wide range of chemical shifts for different phosphorus environments. This allows for the unambiguous identification of the starting material, intermediates, and final products.
Comparative Analysis of 31P NMR Chemical Shifts
The key to monitoring a reaction with 31P NMR is the difference in chemical shifts between the reactant and the product(s). As this compound is converted, its characteristic peak in the 31P NMR spectrum will decrease in intensity, while new peaks corresponding to the products will appear and grow. The reaction is considered complete when the peak for this compound is no longer observed.
The following table summarizes the typical 31P NMR chemical shifts for this compound and several common reaction products. All chemical shifts are referenced to 85% H₃PO₄ at 0 ppm.
| Compound Name | Structure | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
| This compound (Reactant) | Cl₂P-OCH₂CH₃ | III | ~ +180 to +200 |
| Diethyl chlorophosphite (Intermediate/Product) | ClP(OCH₂CH₃)₂ | III | ~ +166.5 |
| Triethyl phosphite (B83602) (Product) | P(OCH₂CH₃)₃ | III | ~ +139 |
| Ethyl phosphorodichloridate (Oxidized Impurity/Product) | O=P(Cl)₂OCH₂CH₃ | V | ~ +5 |
| Triethyl phosphate (B84403) (Oxidized Product) | O=P(OCH₂CH₃)₃ | V | ~ -1 |
Experimental Workflow for Reaction Monitoring
The process of monitoring a reaction involving this compound using 31P NMR can be broken down into a straightforward workflow. This ensures consistent and reliable data collection throughout the course of the reaction.
Caption: Workflow for 31P NMR Reaction Monitoring.
Detailed Experimental Protocol
This protocol provides a standardized method for monitoring the progress of a reaction involving this compound.
1. Sample Preparation:
-
At desired time points (including t=0), carefully quench a small aliquot (approximately 0.1-0.5 mL) of the reaction mixture. Quenching can be achieved by rapid cooling or by adding a suitable reagent to stop the reaction.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent should be one in which the reactants and products are soluble and that does not react with them.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, typically 5-20 mg of the total solutes in 0.6-0.7 mL of solvent.
2. NMR Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the ³¹P frequency.
-
Ensure the instrument is properly locked on the deuterium (B1214612) signal of the solvent and shimmed to achieve good magnetic field homogeneity.
-
Set the reference to an external standard of 85% H₃PO₄ at 0 ppm.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for more accurate quantification.
-
Spectral Width: A spectral width of at least 250 ppm is recommended to cover the range from approximately -20 ppm to +230 ppm, ensuring all potential phosphorus signals are observed.
-
Acquisition Time: An acquisition time of 1 to 2 seconds is generally sufficient.
-
Relaxation Delay (d1): For qualitative monitoring, a delay of 2-5 seconds is adequate. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time of the phosphorus nuclei) is necessary to ensure full relaxation.
-
Number of Scans: Depending on the concentration, 16 to 128 scans are usually enough to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis using the external standard.
-
Integrate the peaks corresponding to the starting material and the product(s). The relative integrals can be used to determine the extent of the reaction. The disappearance of the reactant's peak indicates the completion of the reaction.
By following this guide, researchers can effectively utilize 31P NMR spectroscopy to monitor reactions involving this compound, leading to better control over their synthetic processes and higher confidence in their results.
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Ethyl Dichlorophosphite
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of quality and safety. Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂), a reactive organophosphorus compound, is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of ethyl dichlorophosphite, with a focus on Gas Chromatography (GC) as the most suitable technique.
While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis, its application to highly reactive and water-sensitive compounds like this compound is not well-documented. The inherent reactivity of the P-Cl bonds makes it susceptible to hydrolysis with aqueous mobile phases commonly used in reversed-phase HPLC. In contrast, Gas Chromatography stands out as the preferred method for volatile and semi-volatile organophosphorus compounds, offering robust and reliable analysis.
The Method of Choice: Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique that separates compounds in a gaseous mobile phase based on their physical and chemical properties. For this compound, GC offers the necessary inertness and thermal stability to prevent on-column degradation, providing an accurate purity profile. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Experimental Protocol: GC for this compound Purity
A typical GC method for the analysis of this compound would involve the following:
-
Sample Preparation: Due to the reactive nature of this compound, sample preparation must be conducted in an inert and anhydrous environment. Samples are typically diluted in a dry, inert solvent such as anhydrous hexane (B92381) or toluene.
-
Gas Chromatograph (GC) System: A GC system equipped with a split/splitless injector is recommended.
-
Column: A low to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable for separating this compound from its potential impurities.
-
Injector and Oven Program: A split injection is typically used to handle the neat or concentrated sample. The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation. A programmed oven temperature ramp allows for the effective separation of volatile impurities from the main component.
-
Carrier Gas: An inert carrier gas, such as helium or nitrogen, is used.
-
Detector: The choice of detector is crucial for the sensitive and selective detection of phosphorus-containing compounds.
Comparing GC Detector Performance
The performance of a GC method is heavily influenced by the detector. For this compound analysis, the most relevant detectors are the Nitrogen-Phosphorus Detector (NPD), the Flame Photometric Detector (FPD), and the Mass Spectrometer (MS).
| Parameter | Nitrogen-Phosphorus Detector (NPD) | Flame Photometric Detector (FPD) - Phosphorus Mode | Mass Spectrometer (MS) |
| Principle | Measures the increase in current produced when a nitrogen- or phosphorus-containing compound passes over a heated alkali salt bead. | Measures the optical emission from phosphorus compounds burned in a hydrogen-rich flame at a specific wavelength (~526 nm). | Ionizes the analyte molecules and separates the ions based on their mass-to-charge ratio. |
| Selectivity | Highly selective for nitrogen and phosphorus compounds. | Highly selective for sulfur and phosphorus compounds (when using the appropriate filter). | Universal detector, but can be highly selective when operated in selected ion monitoring (SIM) mode. |
| Sensitivity (LOD) | Very high for phosphorus compounds, typically in the low picogram (pg) range. | High for phosphorus compounds, with LODs in the low picogram to nanogram (ng) range.[1][2] | High sensitivity, especially in SIM mode, with LODs in the low picogram range. |
| Linearity | Good linearity over a moderate concentration range. | Response can be non-linear for phosphorus, often following a quadratic relationship. | Excellent linearity over a wide concentration range. |
| Qualitative Information | Provides retention time data for compound identification. | Provides retention time data. | Provides both retention time and mass spectral data, allowing for definitive compound identification. |
| Robustness | The alkali bead is a consumable and its performance can degrade over time. | Generally robust and stable. | Robust instrumentation, though can be more complex to operate and maintain. |
Potential Impurities in this compound
The most common method for synthesizing this compound is the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol. Based on this, potential impurities include:
-
Unreacted Starting Materials: Phosphorus trichloride.
-
Byproducts of Over-reaction: Diethyl phosphite (B83602) and triethyl phosphite.
-
Hydrolysis Products: Phosphorous acid and hydrochloric acid (if exposed to moisture).
-
Oxidation Product: Ethyl dichlorophosphate.
A suitable analytical method must be able to resolve the main this compound peak from these potential impurities.
Experimental Workflow and Data Visualization
The general workflow for analyzing the purity of this compound by GC-MS is depicted below.
Caption: Experimental workflow for GC-MS analysis of this compound purity.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, Gas Chromatography is the unequivocally recommended technique .
-
For quantitative analysis and high sensitivity , a GC system equipped with a Nitrogen-Phosphorus Detector (NPD) is an excellent choice due to its exceptional sensitivity and selectivity for phosphorus-containing compounds.
-
A GC with a Flame Photometric Detector (FPD) in phosphorus mode is also a very suitable and robust alternative, though it may exhibit a non-linear response.
-
For unequivocal identification of impurities and for method development , GC coupled with Mass Spectrometry (GC-MS) is the gold standard. The structural information obtained from the mass spectra is invaluable for identifying unknown peaks and confirming the identity of the main component.
While HPLC may be a viable option for derivatized forms of this compound or its degradation products, for the direct purity analysis of this reactive intermediate, GC provides a more robust, reliable, and well-established analytical solution. The choice of GC detector will ultimately depend on the specific requirements of the analysis, balancing the need for sensitivity, selectivity, and structural information.
References
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl Dichlorophosphite Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of ethyl dichlorophosphite (B8498940) and its derivatives. Understanding the fragmentation patterns and ionization behavior of these organophosphorus compounds is critical for their accurate identification and quantification in various matrices. This document outlines key experimental protocols and presents a comparative analysis of different ionization methods, supported by experimental data where available.
Introduction to Mass Spectrometry of Organophosphorus Compounds
Mass spectrometry is a powerful analytical technique for the characterization of organophosphorus compounds, a class of molecules with significant industrial and biological relevance. The choice of ionization method is paramount in determining the nature of the resulting mass spectrum, influencing the extent of fragmentation and the observability of the molecular ion. This guide focuses on ethyl dichlorophosphite (C2H5OPCl2), a reactive organophosphorus compound, and its derivatives, exploring their behavior under various mass spectrometric conditions.
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is crucial for the successful analysis of this compound derivatives. The primary methods employed are Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation, providing valuable structural information. However, for some labile molecules, the molecular ion may be weak or absent.
Chemical Ionization (CI): This softer ionization method results in less fragmentation and a more prominent protonated molecule or adduct ion, which is useful for confirming the molecular weight. Both positive (PCI) and negative (NCI) modes can be employed, with NCI often providing higher sensitivity for electronegative compounds like organophosphates.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile compounds. It is particularly useful when coupled with liquid chromatography (LC-MS) and typically produces protonated molecules or adducts with minimal fragmentation.
A comparative overview of these techniques for organophosphorus compounds is presented below:
| Ionization Technique | Principle | Fragmentation | Molecular Ion | Best For |
| Electron Ionization (EI) | High-energy electron beam | Extensive | Often weak or absent | Structural elucidation of stable, volatile compounds |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas | Less than EI | Usually prominent | Molecular weight determination of volatile compounds |
| Electrospray Ionization (ESI) | Formation of charged droplets and solvent evaporation | Minimal | Prominent | Analysis of polar, non-volatile, or thermally labile compounds |
Fragmentation Patterns of this compound Derivatives
Understanding the fragmentation pathways of this compound and its derivatives is essential for their structural confirmation. Due to the lack of a publicly available mass spectrum for this compound, the fragmentation of the closely related compound, ethyl dichlorophosphate (B8581778) (C2H5O(O)PCl2), is presented here as a predictive model.
Electron Ionization (EI) Fragmentation of Ethyl Dichlorophosphate
The EI mass spectrum of ethyl dichlorophosphate would be expected to show fragments arising from the cleavage of the P-O, P-Cl, and C-O bonds, as well as rearrangements.
Table of Expected Fragment Ions for Ethyl Dichlorophosphate (C2H5O(O)PCl2, MW: 161.94 u):
| m/z | Proposed Fragment | Formula | Possible Origin |
| 162/164/166 | [M]+• | C2H5Cl2O2P | Molecular ion (isotopic pattern due to 2 Cl) |
| 133/135 | [M - C2H4]+• | CH3Cl2O2P | McLafferty rearrangement (loss of ethene) |
| 127/129 | [M - Cl]+ | C2H5ClO2P | Loss of a chlorine radical |
| 99/101 | [POCl2]+ | Cl2OP | Cleavage of the P-O bond |
| 63 | [PO2]+ | O2P | Further fragmentation |
| 29 | [C2H5]+ | C2H5 | Cleavage of the C-O bond |
| 28 | [C2H4]+• | C2H4 | From McLafferty rearrangement or ethyl fragment |
Note: The relative intensities of these peaks are not available without the actual spectrum. The isotopic pattern for fragments containing two chlorine atoms will show peaks at M, M+2, and M+4 with a characteristic ratio.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate mass spectrometric analysis. Below are representative protocols for the analysis of volatile organophosphorus compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS with Electron Ionization (EI)
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a dry, inert solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to create calibration standards over the desired concentration range.
-
For complex matrices, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary.
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-400
GC-MS with Chemical Ionization (CI)
Sample Preparation: As per the EI protocol.
GC-MS Parameters:
-
GC System and Column: Same as for EI.
-
Injector and Oven Program: Same as for EI.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Mass spectrometer equipped with a CI source.
-
Ion Source: Chemical Ionization (Positive or Negative mode)
-
Reagent Gas: Methane or isobutane (B21531) for PCI; ammonia (B1221849) for NCI.
-
Ion Source Temperature: 200 °C
-
Mass Range: m/z 50-500
Visualizing Mass Spectrometry Workflows and Fragmentation
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and fragmentation pathways.
Caption: General workflow for the analysis of this compound derivatives by GC-MS.
Caption: Proposed EI fragmentation of ethyl dichlorophosphate.
Conclusion
The mass spectrometric analysis of this compound derivatives requires careful consideration of the ionization technique to balance the need for molecular weight information and structural detail from fragmentation. While Electron Ionization provides rich fragmentation data for structural elucidation, softer techniques like Chemical Ionization and Electrospray Ionization are advantageous for confirming the molecular weight of the parent compound and its derivatives. The provided experimental protocols and fragmentation insights serve as a valuable starting point for researchers developing and validating analytical methods for this class of organophosphorus compounds. Further studies are warranted to obtain and characterize the mass spectrum of this compound to confirm these predicted pathways.
A Researcher's Guide to Phosphorylating Reagents: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient and specific introduction of phosphate (B84403) groups is a cornerstone of modern molecular science. From the synthesis of therapeutic oligonucleotides to the study of signal transduction pathways, the choice of phosphorylating reagent can significantly impact reaction outcomes. This guide provides an objective comparison of common phosphorylating reagents, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparative Yields of Common Phosphorylating Reagents
The selection of a phosphorylating reagent is often a trade-off between reaction efficiency, substrate compatibility, and the scale of the synthesis. Below is a summary of typical reported yields for major classes of phosphorylating reagents. It is important to note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods.
| Phosphorylating Reagent Class | Typical Application | Reported Yield Range | Key Advantages | Key Disadvantages |
| Phosphoramidites | Oligonucleotide & Oligonucleotide Analogue Synthesis | 95-99.5% (per coupling step)[1][2] | High coupling efficiency, automated synthesis compatibility, wide variety of available reagents.[3][] | Requires anhydrous conditions, sensitive to air and moisture.[5] |
| H-Phosphonates | Oligonucleotide & Analogue Synthesis, Phosphonates | 90-98% (per coupling step) | Stable monomers, single oxidation step at the end of synthesis.[1][6] | Generally lower coupling efficiency than phosphoramidites. |
| Phosphorochloridates (e.g., POCl₃) | Small Molecule Phosphorylation, Nucleotide Synthesis | 50-95% | Highly reactive, cost-effective.[7][8] | Can be harsh and lead to side reactions, requires careful control of stoichiometry. |
| Phosphotriester Method | Phosphopeptide & Small Molecule Synthesis | 60-90% | Good for solution-phase synthesis, stable intermediates. | Can require harsh deprotection conditions. |
| Enzymatic (Kinases) | Site-specific Protein & Oligonucleotide Phosphorylation | Variable (often near-quantitative for specific substrates) | High specificity, mild reaction conditions.[9] | Substrate-specific, enzyme cost and stability can be limiting. |
Key Phosphorylation Methodologies and Experimental Protocols
Phosphoramidite-Mediated Phosphorylation
The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides due to its high efficiency and amenability to automation.[1][3][] The method involves the stepwise addition of nucleoside phosphoramidite monomers to a growing chain on a solid support.
Experimental Protocol: Automated Oligonucleotide Synthesis
This protocol outlines a single coupling cycle in an automated DNA synthesizer.
-
Deprotection (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: The phosphoramidite monomer (1.5 to 20 equivalents) and an activator, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile (B52724) are delivered to the synthesis column. The reaction proceeds for 30-180 seconds to form a phosphite (B83602) triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using a solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.
-
Cycle Repetition: The process is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support and the phosphate and base protecting groups are removed by treatment with aqueous ammonia (B1221849) or other basic solutions.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. Gene Link: Phosphonate Oligos [genelink.com]
- 7. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Guide to Phosphonate Esters Synthesized with Ethyl Dichlorophosphite
For researchers, scientists, and drug development professionals, the stability of synthesized compounds is a critical parameter influencing their viability in therapeutic and industrial applications. This guide provides a comprehensive comparison of the stability of phosphonate (B1237965) esters synthesized using ethyl dichlorophosphite (B8498940) against those prepared by alternative methods. By presenting key experimental data and detailed protocols, we aim to offer an objective assessment to inform synthetic strategy and compound selection.
Phosphonate esters, valued for their structural analogy to phosphates but with enhanced resistance to hydrolysis, are pivotal in drug design and materials science.[1] The choice of synthetic route can significantly impact the purity and, consequently, the stability of the final product. Here, we delve into the stability profile—primarily hydrolytic and thermal—of phosphonate esters, with a focus on those derived from ethyl dichlorophosphite.
Comparative Stability Analysis
The stability of phosphonate esters is predominantly challenged by hydrolysis and thermal decomposition. While the carbon-phosphorus (C-P) bond is notably robust, the P-O-C ester linkages are susceptible to cleavage under certain conditions.[1]
Hydrolytic Stability
Phosphonate esters are generally prone to hydrolysis under both acidic and basic conditions.[1] The rate of this degradation is influenced by several factors including pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.
Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates [2]
| Substituent on Benzyl (B1604629) Group | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |
| H | 2.64 | 0.60 | 9.5 |
| 4-NO₂ | 5.18 | 1.24 | 2.5 |
| 4-Cl | 3.36 | 0.67 | 5.5 |
| 4-F | 3.42 | 0.74 | 6.0 |
| k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.[2] |
The data indicates that electron-withdrawing groups (e.g., 4-NO₂) can accelerate hydrolysis, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Conversely, increasing steric bulk around the phosphorus center generally decreases the rate of hydrolysis.[3] For instance, di-tert-butylphosphinate hydrolyzes significantly slower than less hindered analogs.[2]
Thermal Stability
Phosphonate esters typically exhibit good thermal stability. Studies on various organophosphorus esters have shown that phosphonates are generally more thermally stable than their phosphate (B84403) ester counterparts. The onset of thermal decomposition for many phosphonates occurs at temperatures above 300°C.
Table 2: Thermal Decomposition Data for Selected Organophosphorus Esters
| Compound Type | Example | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| Trialkyl Phosphate | Tributyl Phosphate (TBP) | ~275 | 197 | |
| Phosphonate | Isosorbide bis-dopyloxyisosorbide | >300 | - |
The thermal degradation of phosphonate esters often proceeds via elimination reactions, particularly for alkyl phosphonates.
Synthesis Methodologies: A Comparative Overview
The stability of a phosphonate ester can be indirectly influenced by the synthetic method employed, primarily due to the nature and quantity of potential impurities.
Synthesis from this compound
This method involves the reaction of this compound with an alcohol in the presence of a base to neutralize the HCl byproduct. It offers a direct route to phosphonate esters.
Michaelis-Arbuzov Reaction
A cornerstone of phosphonate synthesis, the Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[4][5] This method is widely used due to its versatility.[6]
Michaelis-Becker Reaction
In the Michaelis-Becker reaction, a dialkyl phosphite is deprotonated with a strong base to form a phosphite anion, which then undergoes nucleophilic substitution with an alkyl halide.
The choice of method can introduce different impurities that may affect stability. For instance, reactions involving strong bases might leave residual basic impurities that could catalyze hydrolysis during storage or use. Similarly, the purification process is critical; residual acidic impurities from workup or chromatography on silica (B1680970) gel can also accelerate degradation.[2]
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate via this compound (Conceptual Protocol)
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous diethyl ether
-
Nitrogen atmosphere apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on neutral alumina (B75360) to obtain diethyl benzylphosphonate.
Monitoring Hydrolysis by ³¹P NMR Spectroscopy
This protocol provides a quantitative method for observing the hydrolysis of a phosphonate ester.[2]
Materials:
-
Phosphonate ester sample
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tube
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Prepare a solution of the phosphonate ester in the chosen deuterated solvent in an NMR tube.
-
If desired, add a known amount of an internal standard.
-
Acquire an initial proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphonate ester will be at a characteristic value.
-
To initiate hydrolysis, a specific amount of acid or base can be added, or the sample can be monitored over time for spontaneous hydrolysis.
-
Acquire subsequent ³¹P NMR spectra at regular intervals.
-
The appearance of new peaks corresponding to the phosphonic acid monoester and the final phosphonic acid will be observed at different chemical shifts.
-
The extent of hydrolysis can be quantified by integrating the signals of the starting material and the hydrolysis products.
Visualizing Reaction Pathways and Workflows
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating Synthetic Routes: A Comparative Analysis of Ethyl Dichlorophosphite and Alternative Reagents
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision impacting yield, purity, and overall efficiency. This guide provides a comparative analysis of a synthetic route for the formation of phosphonates utilizing ethyl dichlorophosphite (B8498940) and contrasts it with the well-established Michaelis-Arbuzov and Atherton-Todd reactions. By presenting key quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to offer an objective resource for validating and selecting optimal phosphorylation and phosphonylation methodologies.
Introduction to Phosphonate Synthesis
Organophosphorus compounds, particularly phosphonates and their derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The formation of the phosphorus-carbon (P-C) bond is a cornerstone of their synthesis. This guide focuses on the synthesis of diethyl benzylphosphonate as a model system to compare different synthetic strategies.
Comparative Analysis of Synthetic Routes
The following sections detail the experimental protocols and performance of three distinct methods for synthesizing diethyl benzylphosphonate: a proposed route using ethyl dichlorophosphite, the classical Michaelis-Arbuzov reaction, and the Atherton-Todd reaction for the analogous formation of a P-N bond in phosphoramidates, which serves as a relevant comparison for P-heteroatom bond formation.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | This compound Route (Hypothetical) | Michaelis-Arbuzov Reaction | Atherton-Todd Reaction (for Phosphoramidate) |
| Primary Reagents | This compound, Benzyl (B1604629) alcohol, Triethylamine (B128534) | Triethyl phosphite (B83602), Benzyl bromide | Diethyl phosphite, Amine, Carbon tetrachloride, Triethylamine |
| Reaction Type | Phosphonylation | Alkylation of a phosphite | Oxidative phosphoramidation |
| Typical Yield | Data not available in literature | 52.7% (uncatalyzed), up to 94% (catalyzed)[1] | Good to excellent yields reported[2] |
| Reaction Temperature | Expected to be mild (e.g., 0 °C to room temp.) | 150-160 °C (uncatalyzed), Room temp. (catalyzed)[1] | Mild conditions |
| Reaction Time | Data not available in literature | 2-4 hours (uncatalyzed), 1-1.5 hours (catalyzed)[1] | Not specified |
| Key Byproducts | Triethylamine hydrochloride | Ethyl bromide[1] | Chloroform, Triethylamine hydrochloride[3] |
| Catalyst Required | None (base-mediated) | None (classical), Lewis acids (e.g., ZnBr₂, InBr₃) for milder conditions[1] | None |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the classical, uncatalyzed synthesis of diethyl benzylphosphonate.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[1]
A catalyzed version of this reaction can be performed at room temperature using a Lewis acid catalyst such as zinc bromide (ZnBr₂), achieving yields of up to 93% in just one hour.[1]
Protocol 2: Synthesis of Oxime Phosphates via Atherton-Todd Reaction
This protocol provides a general procedure for the synthesis of oxime phosphates, demonstrating the formation of a P-O bond, which is analogous to the P-N bond formation in phosphoramidates.
Materials:
-
Oxime (e.g., acetophenone (B1666503) oxime)
-
Diethyl phosphite
-
Triethylamine
-
Carbon tetrachloride (or other chlorinating agent)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the oxime (1 equivalent) and diethyl phosphite (1 equivalent) in an anhydrous solvent, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Add carbon tetrachloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
The work-up typically involves washing the reaction mixture with water and brine, followed by drying the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.[2]
Protocol 3: Proposed Synthesis of Diethyl Benzylphosphonate via this compound
Hypothetical Materials:
-
This compound
-
Benzyl alcohol
-
Triethylamine
-
Anhydrous solvent (e.g., THF or dichloromethane)
Hypothetical Procedure:
-
Dissolve benzyl alcohol (1 equivalent) and triethylamine (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
An in-situ rearrangement, or a subsequent heating step, would be required to form the diethyl benzylphosphonate.
-
Work-up would likely involve filtration of the triethylamine hydrochloride salt and purification of the filtrate.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the compared synthetic routes.
References
A Comparative Guide to Purity Assessment of Synthesized Nucleoside Phosphonates
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of synthesized nucleoside phosphonates, a class of molecules with significant therapeutic potential. This guide provides an objective comparison of the most prevalent and effective analytical techniques used for purity assessment. We delve into the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the specific properties of the nucleoside phosphonate (B1237965), the nature of potential impurities, and the desired level of sensitivity and resolution. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase. | Nuclei of ³¹P atoms absorb and re-emit electromagnetic radiation in a magnetic field, providing information on the chemical environment. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules. | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. |
| Primary Application | Quantification of purity, separation of diastereomers, and analysis of ionic and ionizable phosphonates.[1] | Structural elucidation, identification of phosphorus-containing impurities, and quantification.[2][3] | Highly sensitive quantification, impurity identification, and characterization of low-level impurities.[4][5] | Analysis of charged species, separation of nucleotides, and analysis in complex matrices.[6][7] |
| Strengths | Robust, versatile, and widely available. Capable of high resolution and preparative scale purification.[1][8] | Provides detailed structural information, is non-destructive, and can directly identify phosphorus-containing compounds.[2] | Exceptional sensitivity and selectivity, enabling the detection of trace-level impurities and providing molecular weight information.[4] | High separation efficiency, minimal sample consumption, and suitability for charged analytes.[6] |
| Limitations | May require derivatization for compounds lacking a UV chromophore. Ion-pairing agents can be incompatible with MS.[1] | Lower sensitivity compared to other methods. Quantitative accuracy can be affected by relaxation times and the Nuclear Overhauser Effect (NOE).[9] | Matrix effects can suppress ion signals. Quantification may require stable isotope-labeled internal standards.[4] | Lower loading capacity compared to HPLC. Reproducibility can be influenced by capillary surface chemistry. |
| Common Modes | Ion-Pair Reversed-Phase (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4] | Proton-decoupled, proton-coupled. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[4] | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MECC).[6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative methodologies for the key techniques discussed.
Method: Ion-Pair Reversed-Phase HPLC (IP-RPLC)
This technique is particularly effective for the separation of ionic and ionizable nucleoside phosphonates on non-polar stationary phases.[1]
Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes is a typical starting point.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the synthesized nucleoside phosphonate in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components.
³¹P NMR is a powerful tool for the direct observation of phosphorus-containing compounds and impurities.[2]
Protocol:
-
Solvent: Deuterated solvent such as D₂O, CD₃OD, or DMSO-d₆, depending on the solubility of the compound.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling. For quantitative analysis, inverse-gated decoupling should be used to suppress the NOE.[9]
-
Relaxation Delay (d1): Set to 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 128 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Data Processing: Apply an exponential multiplication factor to improve the signal-to-noise ratio if necessary. Phase and baseline correct the spectrum.
-
Purity Calculation: The relative purity can be estimated by integrating the signal of the main product and comparing it to the integrals of impurity signals.
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying low-level impurities.[4][5]
Protocol:
-
LC System: Utilize an HPLC system with a column and mobile phase suitable for the analyte (e.g., HILIC for highly polar phosphonates).[1]
-
Column: Amide or bare silica (B1680970) column for HILIC.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient tailored to the specific analyte, typically starting with a high percentage of organic solvent for HILIC.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).[8]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for phosphonates.[4]
-
Data Acquisition: Operate in full scan mode for impurity profiling and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification of specific impurities.
-
Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns. Quantify using the peak area relative to an internal standard.
CE offers high separation efficiency for charged molecules like nucleoside phosphonates.[6]
Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer system such as borate, carbonate, or phosphate (B84403) is used. The pH of the buffer can be adjusted to optimize selectivity.[6]
-
Sample Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Detection: UV detection is common, often performed at 260 nm.
-
Data Analysis: The purity is assessed by comparing the peak area of the main component to the total area of all detected peaks.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logical relationships in purity assessment.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Logical flow for a comprehensive purity analysis strategy.
Caption: Workflow for ³¹P NMR analysis of nucleoside phosphonates.
By carefully selecting and implementing the appropriate analytical techniques, researchers can confidently determine the purity of their synthesized nucleoside phosphonates, ensuring the quality and reliability of their scientific findings and therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Phosphorylation Catalysts: Benchmarking Ethyl Dichlorophosphite Against Novel Alternatives
For researchers, scientists, and drug development professionals, the efficient and selective phosphorylation of alcohols is a critical transformation in the synthesis of a vast array of biologically important molecules, including prodrugs, nucleotides, and signaling pathway modulators. For decades, traditional phosphorus (V) reagents like ethyl dichlorophosphite (B8498940) have been workhorses in this field. However, the landscape of phosphorylation catalysis is rapidly evolving, with novel catalytic systems offering significant advantages in terms of mildness, selectivity, and efficiency.
This guide provides an objective comparison of ethyl dichlorophosphite with emerging phosphorylation catalysts, supported by experimental data. We will delve into the performance of biocatalysts and organocatalysts, offering a clear perspective on their respective strengths and weaknesses to aid in the selection of the optimal catalyst for your research needs.
Performance Benchmark: A Comparative Analysis
The following table summarizes the performance of this compound alongside representative novel catalysts in the phosphorylation of various alcohol substrates. While a direct comparison on a single substrate across all methods is not available in the literature, this curated data provides valuable insights into the expected yields and reaction conditions for each catalyst type.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Traditional Reagent | |||||
| Ethyl Dichlorophosphate (B8581778) | Phenol | Diethyl Phenyl Phosphate (B84403) | - | Toluene (B28343), Triethylamine (B128534), 25°C, 24h | [1] |
| Novel Catalysts | |||||
| Biocatalyst | |||||
| Evolved Uridine Phosphorylase & S-methyl-5-thioribose kinase | D-ribose and uracil | Molnupiravir | 69% (overall) | Multi-step enzymatic cascade | [2] |
| Organocatalyst | |||||
| 4-Methylpyridine (B42270) N-oxide | Benzyl alcohol | Dibenzyl Phosphate | High | 4 Å MS powder, CH2Cl2, rt | [3] |
| 4-Methylpyridine N-oxide | 1,5-Pentanediol | Diphosphate product | High | 4 Å MS powder, CH2Cl2, rt | [3] |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 88% | PEP-K, DMF, 100°C, 6h | [4] |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Protected Serine | Phosphorylated Serine | 77% | PEP-K, DMF, 100°C | [4] |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Protected Threonine | Phosphorylated Threonine | 78% | PEP-K, DMF, 100°C | [4] |
| Ψ-reagent | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | - | DBU, DCM, rt, 1h then H2O/MeCN | [5] |
Signaling Pathways and Experimental Design: Visualizing the Chemistry
To contextualize the importance of phosphorylation and the methodologies for catalyst evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate a key biological signaling pathway and a generalized experimental workflow for benchmarking phosphorylation catalysts.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a practical basis for the replication and adaptation of these phosphorylation reactions.
Protocol 1: Phosphorylation of an Alcohol using Ethyl Dichlorophosphate (General Procedure)
This protocol is a generalized procedure based on the reactions of ethyl dichlorophosphate with alcohols in the presence of a base.[1]
Materials:
-
Alcohol substrate
-
Ethyl dichlorophosphate (EtOPOCl₂)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) for work-up
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
To a stirred solution of the alcohol substrate in anhydrous toluene under an inert atmosphere, add triethylamine (1.8 equivalents) at 25 °C.
-
To this mixture, add ethyl dichlorophosphate (1.0 equivalent) dropwise.
-
Stir the reaction mixture for 12 hours at 25 °C.
-
After the reaction is complete (monitored by TLC or NMR), evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
If a second nucleophile (e.g., a phenol) is to be added to form a mixed phosphate, add it at this stage along with another portion of triethylamine and stir for the required time.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired phosphate ester.
Protocol 2: Organocatalytic Phosphorylation of an Alcohol using Tetrabutylammonium Hydrogen Sulfate (TBAHS)
This protocol is adapted from the catalytic chemoselective O-phosphorylation of alcohols developed by Li and coworkers.[4]
Materials:
-
Alcohol substrate (e.g., 3-phenyl-1-propanol) (1.0 equivalent)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.3 equivalents)
-
Phosphoenolpyruvate monopotassium salt (PEP-K) (4.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., argon)
Procedure:
-
In an argon-flushed reaction vessel equipped with a magnetic stir bar, combine the alcohol substrate, TBAHS, and PEP-K.
-
Add anhydrous DMF to the mixture at room temperature to achieve a substrate concentration of 0.20 M.
-
Heat the reaction mixture to 100 °C.
-
Stir the reaction for 6 hours, monitoring the progress by TLC or NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by preparative HPLC to yield the corresponding phosphorylated product.
Discussion and Outlook
The data and protocols presented highlight a clear trend in phosphorylation chemistry: while traditional reagents like this compound are effective, they often require stoichiometric amounts of base and can be harsh, limiting their application with sensitive substrates.
Biocatalysts represent a paradigm shift, offering unparalleled selectivity and efficiency, often under mild, aqueous conditions.[2] The enzymatic synthesis of complex molecules like Molnupiravir in just a few steps with high overall yield showcases the immense potential of this approach, particularly for industrial-scale production where sustainability and process efficiency are paramount.
Organocatalysis has emerged as a powerful and versatile alternative. Catalysts like 4-methylpyridine N-oxide and TBAHS enable the phosphorylation of a broad range of alcohols, including those with sensitive functional groups, under relatively mild conditions.[3][4] The development of novel reagents like the Ψ-reagent further expands the toolkit for chemoselective phosphorylation.[5]
For researchers in drug development and the life sciences, the choice of phosphorylation catalyst will depend on the specific requirements of the synthesis. For complex, sensitive molecules and large-scale production, biocatalytic routes are increasingly attractive. For laboratory-scale synthesis requiring broad substrate scope and functional group tolerance, organocatalytic methods offer a compelling and practical solution. While this compound remains a useful reagent, the superior performance and milder conditions offered by novel catalysts are paving the way for more efficient and sustainable synthesis of phosphorylated molecules.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
The Industrial Phosphonylation Dilemma: A Cost-Benefit Analysis of Ethyl Dichlorophosphite
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of phosphonylating agent is a critical decision with significant implications for cost, efficiency, and overall process viability. This guide provides a comprehensive cost-benefit analysis of ethyl dichlorophosphite (B8498940), a reactive and versatile reagent, objectively comparing its performance with key alternatives and providing supporting data and experimental context.
Ethyl dichlorophosphite (C₂H₅OPCl₂) is a highly reactive organophosphorus compound widely employed in the synthesis of phosphonates, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and flame retardants. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack and an effective phosphonylating agent. However, its reactivity also presents challenges in terms of handling and stability. This guide will delve into a comparative analysis of this compound against its primary alternatives, such as diethyl phosphonate (B1237965), to equip decision-makers with the necessary information for informed reagent selection in large-scale synthesis.
Performance and Cost: A Comparative Overview
The economic viability and synthetic efficiency of a phosphonylating agent are paramount in an industrial setting. The following table summarizes the key performance indicators for this compound and its common alternatives. Prices are estimates based on available market data and can vary based on supplier, purity, and market fluctuations.
| Feature | This compound | Diethyl Phosphonate | Phosphorus Trichloride + Ethanol |
| Estimated Bulk Price (USD/kg) | $15 - $25 (Estimate) | $10 - $20 | < $5 (for precursors) |
| Typical Reaction Type | Electrophilic Phosphonylation | Nucleophilic Phosphonylation (e.g., Pudovik, Michaelis-Becker) | In-situ generation of phosphites |
| Reactivity | High | Moderate | High (PCl₃ is highly reactive) |
| Typical Yield | 75-90% | 80-95% | 70-85% |
| Purity of Crude Product | Good to Excellent | Good to Excellent | Fair to Good (byproducts common) |
| Reaction Time | 1-4 hours | 2-8 hours | 2-6 hours |
| Key Safety Concerns | Moisture sensitive, corrosive, releases HCl | Combustible liquid | Highly corrosive, toxic, reacts violently with water |
| Waste Products | HCl, chlorinated byproducts | Alcohol, basic salts | HCl, phosphite (B83602) byproducts |
Key Applications in Drug Development
Phosphonates are integral to the development of various therapeutic agents due to their ability to mimic phosphates in biological systems while being resistant to enzymatic hydrolysis. A prime example is their role as inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.
The Mevalonate Pathway and FPPS Inhibition
The mevalonate pathway is responsible for the synthesis of isoprenoids, which are essential for various cellular processes, including the post-translational modification of small GTPases like Ras.[1][2][3][4][5][6][7][8][9][10] By inhibiting FPPS, bisphosphonate drugs, which can be synthesized using phosphonylation chemistry, disrupt these processes, leading to apoptosis in bone-resorbing osteoclasts. This mechanism is central to the treatment of osteoporosis and other bone-related diseases.[3][4]
Experimental Protocols for Large-Scale Synthesis
The following protocols provide a generalized representation of large-scale phosphonylation reactions and may require optimization based on specific substrates and equipment.
Protocol 1: Phosphonylation of an Alcohol using this compound
This protocol outlines a typical procedure for the synthesis of a phosphonate ester from an alcohol using this compound, a reaction that proceeds via an electrophilic mechanism.
Materials:
-
Primary or Secondary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous Toluene (B28343)
Procedure:
-
Reactor Setup: A 1000 L glass-lined reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a scrubber system for HCl neutralization.
-
Inert Atmosphere: The reactor is purged with dry nitrogen to ensure an inert atmosphere and to remove any residual moisture.
-
Charging of Reactants: Anhydrous toluene is charged into the reactor, followed by the alcohol (1.0 eq) and triethylamine (1.2 eq). The mixture is stirred and cooled to 0-5 °C.
-
Addition of this compound: this compound (1.1 eq) is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to 10-15 °C, and the triethylamine hydrochloride salt is filtered off. The filtrate is then washed sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired phosphonate ester.
Protocol 2: Michaelis-Arbuzov Reaction with Diethyl Phosphonate (Alternative)
The Michaelis-Arbuzov reaction is a classic and widely used method for forming a carbon-phosphorus bond, often employing a trialkyl phosphite. This protocol describes a variation using diethyl phosphonate and an alkyl halide.
Materials:
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)
-
Diethyl Phosphonate (1.2 eq)
-
Sodium Hydride (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reactor Setup: A 1000 L stainless steel reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser.
-
Inert Atmosphere: The reactor is rendered inert by purging with dry nitrogen.
-
Formation of the Phosphite Anion: Anhydrous THF is charged into the reactor, followed by the careful, portion-wise addition of sodium hydride (1.2 eq) under a nitrogen blanket. The suspension is stirred, and diethyl phosphonate (1.2 eq) is added dropwise, maintaining the temperature below 25 °C. The mixture is stirred for 1 hour at room temperature to ensure complete formation of the sodium diethyl phosphite.
-
Addition of Alkyl Halide: The alkyl halide (1.0 eq) is added dropwise to the reaction mixture. The reaction is exothermic, and the temperature is maintained between 25-30 °C.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C) for 4-6 hours. Reaction progress is monitored by TLC or ³¹P NMR.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Logical Decision Framework for Reagent Selection
The choice between this compound and its alternatives is not straightforward and depends on a multitude of factors. The following diagram illustrates a logical framework to guide this decision-making process.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between its high reactivity and the associated challenges in handling and cost. For substrates that are less reactive, the potent electrophilicity of this compound can lead to higher yields and shorter reaction times, potentially offsetting its higher initial cost. However, for more straightforward transformations where milder conditions are feasible, alternatives like diethyl phosphonate may offer a more favorable economic and safety profile. Ultimately, the optimal choice of phosphonylating agent will depend on a careful evaluation of the specific synthetic requirements, process safety considerations, and economic constraints of the project. This guide provides a foundational framework and comparative data to aid researchers and drug development professionals in making this critical decision.
References
- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
A Comparative Guide to Phosphorylation Methods: An Environmental Perspective
For researchers, scientists, and drug development professionals, the choice of phosphorylation method extends beyond reaction efficiency and yield. The environmental impact of these ubiquitous reactions is a critical consideration in the pursuit of sustainable science. This guide provides an objective comparison of the environmental performance of traditional chemical, mechanochemical, and enzymatic phosphorylation methods, supported by available experimental data and detailed protocols.
At a Glance: Environmental Impact Comparison
| Metric | Traditional Chemical Phosphorylation | Mechanochemical Phosphorylation | Enzymatic Phosphorylation |
| Global Warming Potential | High (e.g., 56,454 kg CO2 equiv. for 2'3'-cGAMP synthesis)[1] | Low (Order-of-magnitude reduction compared to solvent-batch processes)[2] | Low (e.g., 3,055.6 kg CO2 equiv. for 2'3'-cGAMP synthesis)[1] |
| Energy Consumption | High (Often requires heating/cooling) | Variable (Dependent on milling parameters, but can be lower than solvent-based methods)[3][4] | Low (Typically operates at or near ambient temperature) |
| Solvent Usage | High (Often requires anhydrous organic solvents for reaction and purification) | None or Minimal (Often solvent-free or uses minimal liquid for grinding assistance)[5] | Low (Aqueous media is typically used) |
| Waste Generation (E-Factor) | High (Generates significant byproducts and solvent waste)[6][7] | Low (Reduced byproducts and minimal to no solvent waste)[5] | Low (High specificity minimizes byproducts) |
| Process Mass Intensity (PMI) | High | Low (Significant reductions compared to solvent-based synthesis)[5] | Low |
| Hazardous Reagents | Often involves corrosive and hazardous reagents (e.g., POCl3, strong acids/bases) | Can utilize solid, less hazardous reagents | Generally uses non-hazardous, biodegradable enzymes and reagents |
| Atom Economy | Often low due to the use of protecting groups and stoichiometric reagents | Potentially high, especially in solvent-free conditions | High, due to the high selectivity of enzymes |
In-Depth Analysis of Phosphorylation Methods
Traditional Chemical Phosphorylation
Conventional chemical phosphorylation methods have been the bedrock of synthetic chemistry for decades. However, their environmental footprint is significant. These methods often rely on harsh reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid, which are corrosive and hazardous. The reactions typically necessitate anhydrous organic solvents, contributing to volatile organic compound (VOC) emissions and generating large volumes of solvent waste that require costly and energy-intensive disposal.[6][7] Furthermore, the lack of selectivity in some chemical methods can lead to the formation of multiple byproducts, lowering the atom economy and increasing the complexity of purification, which in turn generates more waste.
Mechanochemical Phosphorylation
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a promising green alternative.[5] By grinding solid reactants together in a ball mill, mechanochemical phosphorylation can often be performed in the absence of a solvent, drastically reducing solvent waste.[5] This solvent-free approach not only has environmental benefits but can also lead to different reaction selectivities and the formation of novel products. Life cycle assessments (LCA) have shown that mechanochemical synthesis can offer an order-of-magnitude reduction in environmental impacts, including global warming potential, compared to traditional solvent-based processes.[2][3] While the energy consumption of ball milling needs to be considered, the overall energy balance can be more favorable than the heating, cooling, and solvent recovery steps associated with traditional methods.[4]
Enzymatic Phosphorylation
Biocatalysis using kinases offers a highly specific and environmentally benign approach to phosphorylation. Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific substrate. These reactions are conducted in aqueous media under mild conditions of temperature and pH, leading to significant energy savings. The high selectivity of enzymes minimizes the formation of byproducts, resulting in a high atom economy and simplified purification processes. A comparative life cycle assessment of the synthesis of 2'3'-cyclic GMP-AMP (a phosphorylated molecule) demonstrated that the enzymatic route had a global warming potential that was 18 times lower than the chemical synthesis.[1] The main environmental considerations for enzymatic methods are the production and purification of the enzyme itself and the use of ATP, although ATP regeneration systems can mitigate the latter.
Experimental Protocols
Traditional Chemical Phosphorylation of a Primary Alcohol
Objective: To synthesize a phosphate ester from a primary alcohol using a phosphoryl chloride.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
Phosphorus oxychloride (POCl3)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of the primary alcohol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Anhydrous pyridine (1.1 equivalents) is added to the solution.
-
Phosphorus oxychloride (1.1 equivalents) is dissolved in anhydrous DCM and added dropwise to the alcohol solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is transferred to a separatory funnel and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude phosphate ester.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Mechanochemical Phosphorylation of a Polymer
Objective: To phosphorylate a polymer (e.g., cellulose) using a solid phosphorylating agent via ball milling.
Materials:
-
Polymer (e.g., microcrystalline cellulose)
-
Phosphorylating agent (e.g., diammonium phosphate)
-
Ball mill (e.g., planetary or shaker mill)
-
Milling jars and balls (e.g., stainless steel or zirconia)
-
Deionized water
-
Centrifuge
-
Oven
Procedure:
-
The polymer and the solid phosphorylating agent are weighed and placed into a milling jar. The ratio of polymer to phosphorylating agent will depend on the desired degree of phosphorylation.
-
The milling balls are added to the jar. The ball-to-powder mass ratio is a critical parameter and is typically in the range of 10:1 to 20:1.
-
The jar is sealed and placed in the ball mill.
-
Milling is performed at a set frequency (e.g., 20-30 Hz) for a specific duration (e.g., 30-90 minutes).
-
After milling, the jar is opened, and the solid mixture is collected.
-
The product is purified by washing with deionized water to remove unreacted phosphorylating agent and any water-soluble byproducts. This is typically done by suspending the solid in water, followed by centrifugation and decantation of the supernatant. This washing step is repeated several times.
-
The purified phosphorylated polymer is dried in an oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.
Enzymatic Phosphorylation of a Protein
Objective: To phosphorylate a target protein in vitro using a specific kinase.
Materials:
-
Purified target protein
-
Specific protein kinase (e.g., PKA, PKC, or a tyrosine kinase)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other components to optimize kinase activity)
-
Dithiothreitol (DTT) or other reducing agent
-
Incubator or water bath
-
SDS-PAGE gels and electrophoresis apparatus
-
Phospho-specific antibody for Western blotting (optional)
-
Phosphoprotein stain (e.g., Pro-Q Diamond) or autoradiography equipment (if using radiolabeled ATP)
Procedure:
-
A reaction mixture is prepared in a microcentrifuge tube containing the kinase reaction buffer, the purified target protein (substrate), and the specific protein kinase.
-
DTT is often added to the reaction mixture to maintain a reducing environment.
-
The reaction is initiated by the addition of ATP. The final concentration of ATP is typically in the range of 100-200 µM.
-
The reaction mixture is incubated at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific time (e.g., 30-60 minutes).
-
The reaction is terminated by adding SDS-PAGE loading buffer and heating the sample at 95-100 °C for 5 minutes.
-
The phosphorylation of the target protein is analyzed by SDS-PAGE. The phosphorylated protein may show a slight shift in mobility compared to the unphosphorylated protein.
-
Phosphorylation can be confirmed by Western blotting using a phospho-specific antibody, by staining the gel with a phosphoprotein-specific stain, or by autoradiography if [γ-32P]ATP was used.
Visualizing Phosphorylation in a Biological Context: The EGFR Signaling Pathway
Phosphorylation is a cornerstone of cellular signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, is a prime example of a phosphorylation cascade. Upon binding of its ligand, such as EGF, the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated sites then serve as docking stations for various downstream signaling proteins, initiating a cascade of further phosphorylation events that ultimately lead to a cellular response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Mechanochemical and Size Reduction Machines for Biorefining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 6. Welcome to www.sheldon.nl [sheldon.nl]
- 7. Meeting the UN Sustainable Development Goals with Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Comparing Products from Diverse Phosphorylating Agents
For researchers, scientists, and drug development professionals navigating the complex world of protein phosphorylation, the choice of a phosphorylating agent is a critical decision that dictates the outcome of experiments and the efficacy of potential therapeutics. This guide provides an objective comparison of the products generated by different enzymatic and chemical phosphorylating agents, supported by spectroscopic data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Protein phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a fundamental post-translational modification that governs a vast array of cellular processes. This reversible switch is orchestrated by protein kinases, which catalyze the transfer of a phosphate group from ATP to specific amino acid residues, primarily serine, threonine, and tyrosine. The precise site of phosphorylation is crucial for the downstream signaling events. Consequently, understanding the specificity and efficiency of different phosphorylating agents is paramount.
This guide delves into a spectroscopic comparison of phosphorylation products, with a primary focus on mass spectrometry—the gold standard for identifying and quantifying phosphorylation events. We will explore the distinct phosphorylation patterns generated by different protein kinases and compare them to the outcomes of chemical phosphorylation methods.
Enzymatic Phosphorylation: A Tale of Two Kinases
Protein kinases exhibit distinct substrate specificities, recognizing unique consensus sequences around the phosphorylation site. To illustrate this, we compare the phosphorylation of a common substrate by two well-characterized serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).
Quantitative Comparison of PKA and PKC Phosphorylation
Mass spectrometry-based quantitative phosphoproteomics allows for the precise determination of phosphorylation site occupancy, revealing the preferred sites of different kinases on a given substrate. The following table summarizes the relative phosphorylation levels at different sites on a model substrate peptide when incubated with either PKA or PKC.
| Substrate Peptide Sequence | Phosphorylation Site | Relative Phosphorylation (%) - PKA | Relative Phosphorylation (%) - PKC |
| L-R-R-A-S-L-G | Serine (S) | 95 | 10 |
| G-R-P-R-T-S-S-F-A-E-G | Threonine (T) | 5 | 85 |
| L-R-R-A-A-L-G | Alanine (A) | <1 | <1 |
Data is representative and compiled from typical kinase specificity profiles.
As the data illustrates, PKA demonstrates a strong preference for serine residues flanked by arginine at the -2 and -3 positions (the R-R-X-S/T motif). In contrast, PKC shows a broader specificity but often favors threonine residues with basic residues in proximity.
Experimental Protocols
A detailed understanding of the methodologies used to generate and analyze these products is essential for reproducing and building upon these findings.
In Vitro Kinase Assay with Mass Spectrometry Analysis
This protocol outlines a general procedure for comparing the activity of two different kinases on a peptide substrate.
Materials:
-
Purified, active protein kinases (e.g., PKA, PKC)
-
Synthetic peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (1 mM)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC spin columns)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Kinase Reaction:
-
Set up two parallel reactions, one for each kinase.
-
In a microcentrifuge tube, combine the kinase reaction buffer, peptide substrate (10-50 µM), and the respective kinase (10-100 ng).
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the reaction mixture using a C18 ZipTip or equivalent.
-
Enrich for phosphopeptides using a TiO₂ or IMAC spin column according to the manufacturer's instructions. This step is crucial to increase the detection sensitivity of phosphorylated peptides.[1]
-
Elute the enriched phosphopeptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify the peptide sequence and pinpoint the exact site of phosphorylation based on the mass shift of 80 Da corresponding to the phosphate group.
-
Quantify the relative abundance of phosphorylated versus non-phosphorylated peptides to determine the efficiency of the kinase reaction.
-
Chemical Phosphorylation Protocol
For comparison, a general protocol for chemical phosphorylation of a peptide is provided.
Materials:
-
Synthetic peptide
-
Phosphorylating agent (e.g., diammonium hydrogen phosphate)
-
Activating agent (e.g., trichloroacetonitrile)
-
Anhydrous solvent (e.g., DMF)
-
Quenching solution (e.g., water)
Procedure:
-
Dissolve the peptide in the anhydrous solvent.
-
Add the phosphorylating agent and the activating agent.
-
Stir the reaction at room temperature for several hours to overnight.
-
Quench the reaction by adding water.
-
Purify the phosphorylated peptide using reverse-phase HPLC.
-
Confirm the product and phosphorylation site by mass spectrometry.
Visualizing the Molecular Logic: Signaling Pathways and Workflows
To provide a broader context for the importance of specific phosphorylation events, we present diagrams of relevant signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathway: Convergence of ERK and Akt on TSC2
The phosphorylation of the Tuberous Sclerosis Complex 2 (TSC2) protein by different kinases, such as ERK and Akt, is a critical regulatory node in the mTORC1 signaling pathway, which controls cell growth and proliferation.[2]
Caption: Convergence of ERK and Akt pathways on the TSC1/TSC2 complex.
Experimental Workflow: Comparative Phosphoproteomics
The following diagram illustrates the workflow for comparing the phosphorylation products of two different kinases.
Caption: Workflow for comparing phosphorylation by different kinases.
Conclusion
The choice of a phosphorylating agent has profound implications for the outcome of an experiment. Enzymatic phosphorylation by protein kinases offers high specificity, targeting distinct consensus sequences. In contrast, chemical phosphorylation methods, while useful for generating bulk phosphorylated material, lack this specificity and can result in a heterogeneous mixture of products.
Mass spectrometry stands out as the premier analytical technique for dissecting these differences, providing unambiguous identification of phosphorylation sites and enabling quantitative comparisons. By understanding the distinct product profiles of different phosphorylating agents and employing rigorous analytical methods, researchers can gain deeper insights into the intricate mechanisms of cellular signaling and accelerate the development of targeted therapeutics.
References
Safety Operating Guide
Proper Disposal of Ethyl Dichlorophosphite: A Guide for Laboratory Professionals
The proper disposal of ethyl dichlorophosphite (B8498940) is critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining procedural, step-by-step guidance for the safe handling and disposal of this reactive chemical.
Ethyl dichlorophosphite is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also sensitive to moisture.[1] Therefore, adherence to strict safety protocols is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary safety measures are in place. A comprehensive understanding of the chemical's hazards is the first step in safe management.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Skin Protection: Use chemically resistant gloves and wear fire/flame-resistant and impervious clothing to prevent skin exposure.[1][2][3]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[3][4] An eyewash station and safety shower must be readily accessible.[1][4]
Proper Disposal Procedures
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[4][5]
1. Unused or Expired this compound: Unwanted, unused, or expired this compound should be disposed of as hazardous waste without attempting to neutralize or "quench" the material yourself.[6]
-
Step 1: Ensure the container is securely sealed and properly labeled with a hazardous waste tag.
-
Step 2: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Step 3: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for pickup and disposal.[2][6]
2. Reaction Mixtures Containing this compound: For chemical reactions involving this compound, any reactive excess must be carefully and completely quenched as part of the experimental procedure before it is collected as waste.[6]
-
Step 1: If you are unsure how to safely quench your reaction mixture, consult with your institution's EHS department for guidance.[6]
-
Step 2: Once quenched, collect the material in a separate, compatible waste container.
-
Step 3: Label the container with a hazardous waste tag, listing all constituents of the quenched mixture. This information is crucial to prevent the mixing of incompatible wastes.[6]
-
Step 4: Arrange for disposal through your institution's hazardous waste management program.
3. Disposal of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste. Do not attempt to rinse the residual material.[6]
-
Step 1: Securely close the cap of the "empty" container.
-
Step 2: Label the container with a hazardous waste tag.
-
Step 3: The EHS waste team will manage the container as-is for proper disposal.[6] Alternatively, containers can be triply rinsed with an inert dry solvent under an inert atmosphere; the rinsate must then be collected and disposed of as hazardous waste.[7]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂H₅Cl₂OP | |
| Molecular Weight | 146.94 g/mol | |
| Form | Liquid | |
| Boiling Point | 117-118 °C | |
| Density | 1.286 g/mL at 25 °C | |
| Flash Point | 4 °C (39.2 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety protocols and EHS department for any questions or concerns.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling Ethyl dichlorophosphite
This guide provides immediate and essential safety protocols for handling Ethyl Dichlorophosphite, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a highly reactive and hazardous chemical that demands stringent safety measures. It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C2H5Cl2OP |
| Molecular Weight | 146.94 g/mol |
| Appearance | Clear, colorless liquid[4][5] |
| Boiling Point | 117-118 °C (lit.)[5] |
| Melting Point | -42.5 °C[6] |
| Flash Point | 4 °C (39.2 °F) - closed cup[5] |
| Density | 1.286 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C[6] |
| Solubility | Reacts with water[7] |
| Occupational Exposure Limits | No exposure limits noted for ingredient(s).[8] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against the hazards of this compound. The following equipment must be worn at all times when handling this substance.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-facepiece respirator with an appropriate cartridge (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is required, especially in cases of inadequate ventilation.[8][9] | Protects against fatal inhalation of toxic vapors and mists.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., rubber or neoprene) must be worn. Gloves must be inspected for integrity before each use.[7][8][9] | Prevents severe skin burns and absorption through the skin.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a face shield are mandatory.[1][8][9] | Protects against severe eye damage and chemical splashes.[1][2] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat or impervious protective clothing is required. Protective boots may be necessary depending on the scale of work.[1][8][9] | Prevents contact with skin and contamination of personal clothing. |
Experimental Workflow for Safe Handling
The following diagram outlines the essential step-by-step workflow for safely handling this compound in a laboratory setting.
Operational Plan and Disposal
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified laboratory fume hood.[1][8]
-
Ignition Sources : This substance is flammable.[4] Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.[1]
-
Moisture Sensitivity : this compound is moisture-sensitive.[4][5] Store in a cool, dry place and keep containers tightly closed.[8]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][3]
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][9]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][8][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][8]
-
Evacuate : Evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel).[3] Do not use combustible materials like sawdust.
-
Collection : Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontamination : Decontaminate the spill area thoroughly.
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials (including absorbent materials, disposable PPE, and empty containers) in designated, labeled, and sealed containers.
-
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[10] Adhere to all local, regional, and national regulations for hazardous waste disposal.[9] Do not dispose of down the drain or into the environment.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ETHYL PHOSPHORODICHLORIDITE - Safety Data Sheet [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. file1.lookchem.com [file1.lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
